ML-323
描述
属性
IUPAC Name |
5-methyl-2-(2-propan-2-ylphenyl)-N-[[4-(triazol-1-yl)phenyl]methyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6/c1-16(2)20-6-4-5-7-21(20)23-24-14-17(3)22(27-23)25-15-18-8-10-19(11-9-18)29-13-12-26-28-29/h4-14,16H,15H2,1-3H3,(H,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIRVWPJNKZOSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NCC2=CC=C(C=C2)N3C=CN=N3)C4=CC=CC=C4C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1572414-83-5 | |
| Record name | 1572414-83-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
ML-323's Mechanism of Action on USP1-UAF1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of ML-323, a potent and selective small-molecule inhibitor of the USP1-UAF1 deubiquitinase complex. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Inhibition
This compound is a reversible, allosteric inhibitor that targets the USP1-UAF1 deubiquitinase complex.[1][2] It exhibits a mixed-mode inhibition mechanism, indicating that it can bind to both the free enzyme and the enzyme-substrate complex.[2][3] This inhibitory action is highly selective for USP1-UAF1 over other deubiquitinases (DUBs), deSUMOylases, and deneddylases.[3][4]
Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a cryptic, hydrophobic pocket within the USP1 catalytic domain, approximately 9 Å from the active site cysteine.[5] This binding displaces a portion of the hydrophobic core of USP1, inducing conformational changes that disrupt the catalytic triad (Cys90, His593, Asp751) and ultimately inhibit the enzyme's deubiquitinating activity.[5][6][7] Hydrogen-deuterium exchange (HDX) analysis further supports that this compound binds away from the active site and does not disrupt the association between USP1 and UAF1.[3]
Impact on Downstream Signaling Pathways
The USP1-UAF1 complex is a key regulator of the DNA damage response, primarily through its deubiquitination of two critical substrates: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2).[4][8][9][10] By inhibiting USP1-UAF1, this compound prevents the deubiquitination of mono-ubiquitinated PCNA (PCNA-Ub) and FANCD2 (FANCD2-Ub), leading to their accumulation in cells.[3][9][11]
The accumulation of PCNA-Ub and FANCD2-Ub has significant downstream consequences:
-
Inhibition of Translesion Synthesis (TLS): USP1-mediated deubiquitination of PCNA is a crucial step in the regulation of TLS, a DNA damage tolerance pathway.[6][12] By preventing this, this compound disrupts TLS, rendering cells more sensitive to DNA damaging agents.[3][4]
-
Disruption of the Fanconi Anemia (FA) Pathway: The deubiquitination of FANCD2 is essential for the proper functioning of the FA pathway, which is critical for the repair of interstrand crosslinks (ICLs).[6][8] this compound's inhibition of this process impairs ICL repair.[3][4]
Due to its simultaneous targeting of both the TLS and FA pathways, this compound can potentiate the cytotoxicity of DNA cross-linking agents like cisplatin in cancer cells.[3][4][9][11]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound on USP1-UAF1.
| Parameter | Value | Assay Method | Reference |
| IC50 | 76 nM | Ubiquitin-Rhodamine (Ub-Rho) | [1][2] |
| IC50 | 174 nM | K63-linked diubiquitin (di-Ub) | [2] |
| IC50 | 820 nM | Monoubiquitinated PCNA (Ub-PCNA) | [2] |
| Ki | 68 nM | Free enzyme | [2] |
| K'i | 183 nM | Enzyme-substrate complex | [2] |
Table 1: In Vitro Inhibitory Activity of this compound against USP1-UAF1
| Compound | USP1/UAF1 IC50 (µM) | USP2 IC50 (µM) | USP5 IC50 (µM) | USP7 IC50 (µM) | USP8 IC50 (µM) | USP12/46 IC50 (µM) | Reference |
| This compound | 0.076 | >114 (NI) | >114 (NI) | >114 (NI) | >114 (NI) | >114 (NI) | [13] |
| GW7647 | 5 | >114 | NI | 44 | NI | 12 | [13] |
| Pimozide | 2 | NI | NI | 47 | NI | NI | [13] |
| C527 | 0.88 | ND | 1.65 | ND | ND | 5.97 | [13] |
Table 2: Selectivity Profile of this compound Compared to Other USP1 Inhibitors NI: No significant inhibition observed at the highest concentration tested. ND: Not determined.
Experimental Protocols
Biochemical Inhibition Assays
1. Ubiquitin-Rhodamine 110 (Ub-Rho) Assay: This high-throughput screening assay monitors USP1-UAF1 activity using ubiquitin-rhodamine 110 as a fluorogenic substrate. The assay is typically miniaturized to a 1,536-well format.[1]
-
Protocol:
-
Dispense USP1-UAF1 enzyme into assay plates.
-
Add this compound at varying concentrations.
-
Initiate the reaction by adding the Ub-Rho substrate.
-
Monitor the increase in fluorescence resulting from the cleavage of the substrate.
-
Calculate IC50 values from the dose-response curves.
-
2. Di-ubiquitin (di-Ub) Cleavage Assay: This gel-based assay directly visualizes the cleavage of a di-ubiquitin substrate by USP1-UAF1.
-
Protocol:
-
Prepare a reaction mixture containing USP1-UAF1, K63-linked di-ubiquitin, and varying concentrations of this compound in a suitable buffer (e.g., 50 mM HEPES pH 7.8, 0.1 mg/mL BSA, 0.5 mM EDTA, 1 mM DTT).[9]
-
Incubate the reaction at 37°C for a defined period (e.g., 1 hour).[9]
-
Quench the reaction by adding Laemmli sample buffer.[9]
-
Separate the reaction products (mono-ubiquitin and di-ubiquitin) by SDS-PAGE.[9]
-
Stain the gel with Coomassie Blue and quantify the band intensities to determine the extent of inhibition.[9]
-
Cellular Assays
1. Western Blotting for PCNA and FANCD2 Ubiquitination: This method is used to assess the on-target effect of this compound in cells by monitoring the ubiquitination status of USP1-UAF1 substrates.
-
Protocol:
-
Culture cells (e.g., H596, U2OS, HEK293T) and treat with this compound, a DNA damaging agent (e.g., cisplatin), or a combination of both.[3][9]
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with specific antibodies against PCNA or FANCD2.
-
Detect and quantify the bands corresponding to the unmodified and mono-ubiquitinated forms of the proteins. An increase in the ubiquitinated form indicates USP1-UAF1 inhibition.[3]
-
2. Colony-Forming Assay: This assay evaluates the ability of this compound to potentiate the cytotoxicity of DNA damaging agents.
-
Protocol:
-
Seed cells at a low density in multi-well plates.[1]
-
Treat the cells with this compound alone, a DNA damaging agent (e.g., cisplatin or UV irradiation) alone, or a combination of both.[1]
-
After the treatment period (e.g., 48 hours), replace the medium with fresh growth medium and allow the cells to form colonies for 5-10 days.[1]
-
Fix and stain the colonies (e.g., with crystal violet).[1]
-
Count the colonies (typically >50 cells) to determine the cell survival fraction and assess the synergistic effect of the combination treatment.[1]
-
Visualizations
Caption: Signaling pathway of USP1-UAF1 and its inhibition by this compound.
Caption: Experimental workflow for characterizing this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 6. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Specificity for deubiquitination of monoubiquitinated FANCD2 is driven by the N-terminus of USP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Table 4, Comparison of ML323 to previously identified USP1 inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
ML-323: A Technical Guide to its Role in the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-323 is a potent and selective small molecule inhibitor of the deubiquitinase USP1 (Ubiquitin-Specific Protease 1) in complex with its cofactor UAF1 (USP1-Associated Factor 1). This complex plays a critical role in the DNA Damage Response (DDR) by deubiquitinating key proteins, notably Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2). By inhibiting USP1-UAF1, this compound promotes the accumulation of monoubiquitinated PCNA and FANCD2, thereby modulating two critical DNA repair pathways: Translesion Synthesis (TLS) and the Fanconi Anemia (FA) pathway. This targeted inhibition leads to synthetic lethality in certain cancer contexts and sensitizes cancer cells to DNA-damaging agents like cisplatin. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on DNA damage signaling, quantitative data on its activity, and detailed experimental protocols for its investigation.
Introduction
The integrity of the genome is constantly challenged by endogenous and exogenous DNA-damaging agents. Eukaryotic cells have evolved a complex network of DNA repair mechanisms, collectively known as the DNA Damage Response (DDR), to counteract these threats. Ubiquitination and deubiquitination are key post-translational modifications that regulate the DDR by controlling protein localization, activity, and stability.
USP1, in its obligate heterodimeric complex with UAF1, is a crucial deubiquitinase (DUB) that governs the deubiquitination of monoubiquitinated PCNA (Ub-PCNA) and FANCD2 (Ub-FANCD2).[1] Ub-PCNA is a central player in the TLS pathway, which allows DNA replication to bypass lesions, while Ub-FANCD2 is essential for the repair of DNA interstrand crosslinks via the FA pathway. Given its central role in DNA repair, the USP1-UAF1 complex has emerged as a promising therapeutic target in oncology.
This compound is a reversible, allosteric inhibitor of the USP1-UAF1 complex.[2][3] It binds to a cryptic pocket within USP1, inducing conformational changes that inhibit its catalytic activity.[4] This guide will explore the multifaceted role of this compound in the DNA damage response, providing a technical resource for researchers in the field.
Mechanism of Action
This compound exerts its effects by directly inhibiting the deubiquitinase activity of the USP1-UAF1 complex. This inhibition is allosteric, meaning this compound does not bind to the active site of USP1 but rather to a distinct, cryptic pocket.[4] This binding event induces a conformational change in USP1 that prevents it from effectively deubiquitinating its substrates.
The primary and most well-characterized substrates of USP1 in the context of the DNA damage response are PCNA and FANCD2.
-
Proliferating Cell Nuclear Antigen (PCNA): Following DNA damage, PCNA is monoubiquitinated at lysine 164 (K164). This modification serves as a scaffold to recruit specialized, low-fidelity DNA polymerases that carry out Translesion Synthesis (TLS), allowing the replication machinery to bypass DNA lesions. USP1 deubiquitinates PCNA, acting as a negative regulator of TLS. By inhibiting USP1, this compound leads to the accumulation of Ub-PCNA, thereby promoting TLS.[1][2]
-
Fanconi Anemia group D2 protein (FANCD2): In response to DNA interstrand crosslinks, the FA core complex monoubiquitinates FANCD2 at lysine 561 (K561). Monoubiquitinated FANCD2 is then targeted to the site of damage where it orchestrates DNA repair. USP1 reverses this ubiquitination, thereby downregulating the FA pathway. Inhibition of USP1 by this compound results in the hyper-accumulation of monoubiquitinated FANCD2, enhancing the FA pathway response.[1][2]
The sustained ubiquitination of PCNA and FANCD2 due to this compound treatment disrupts the normal coordination of DNA repair processes, which can lead to increased genomic instability and cell death, particularly in cancer cells that are already experiencing high levels of replication stress or have defects in other DNA repair pathways.
Signaling Pathway of USP1-UAF1 Inhibition by this compound
Caption: Inhibition of the USP1-UAF1 complex by this compound.
Quantitative Data
The potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The following tables summarize key quantitative data.
| Parameter | Value | Assay | Substrate | Reference |
| IC50 | 76 nM | Ubiquitin-Rhodamine | Ub-Rho | [2] |
| IC50 | 174 nM | Gel-based | K63-linked di-ubiquitin | [2] |
| IC50 | 820 nM | Gel-based | Monoubiquitinated PCNA | [2] |
| Ki | 68 nM | Enzyme kinetics | - | [2] |
| K'i | 183 nM | Enzyme kinetics | - | [2] |
| Table 1: Biochemical Activity of this compound against USP1-UAF1 |
| Cell Line | Assay | Effect | Concentration | Reference |
| H596 (NSCLC) | Cytotoxicity | Potentiates cisplatin cytotoxicity | 1-10 µM | [5] |
| U2OS (Osteosarcoma) | Cytotoxicity | Potentiates cisplatin cytotoxicity | 1-10 µM | [5] |
| HEK293T | Western Blot | Increased Ub-PCNA & Ub-FANCD2 | 30 µM | [1] |
| HCT116 | Western Blot | Dose-dependent increase in Ub-PCNA | 1-30 µM | [1] |
| MHCC97H & SK-Hep-1 | Western Blot | Down-regulates USP1 and WDR48 | 50 µM | [2] |
| Table 2: Cellular Activity of this compound |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in the DNA damage response.
Western Blotting for PCNA and FANCD2 Ubiquitination
This protocol is designed to assess the effect of this compound on the ubiquitination status of PCNA and FANCD2 in cultured cells.
Materials:
-
Cell lines (e.g., HEK293T, HCT116, H596)
-
This compound (stock solution in DMSO)
-
Cisplatin (optional, as a DNA damaging agent)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-PCNA (e.g., Santa Cruz Biotechnology, sc-56)
-
Anti-FANCD2 (e.g., Santa Cruz Biotechnology, sc-20022; Novus Biologicals, NB100-182)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 10-30 µM) and/or cisplatin (e.g., 10-20 µM) for the specified duration (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities for both the unmodified and monoubiquitinated forms of PCNA and FANCD2.
Workflow for Western Blot Analysisdot
References
ML-323: A Potent Inhibitor of the Fanconi Anemia Pathway Through USP1/UAF1 Targeting
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Fanconi Anemia (FA) pathway is a critical DNA repair mechanism, the disruption of which leads to genomic instability and a predisposition to cancer.[1][2] A key regulatory step in this pathway is the monoubiquitination of the FANCI-FANCD2 (I-D) complex, a process reversed by the deubiquitinase (DUB) USP1 in complex with its cofactor UAF1.[3][4][5][6] ML-323 has emerged as a potent and selective small molecule inhibitor of the USP1-UAF1 deubiquitinase complex, offering a valuable tool to probe the FA pathway and a potential therapeutic strategy for certain cancers.[3][7] This technical guide provides a comprehensive overview of this compound, its mechanism of action on the Fanconi Anemia pathway, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to the Fanconi Anemia Pathway
The Fanconi Anemia pathway is a complex signaling network essential for the repair of DNA interstrand crosslinks (ICLs), a highly toxic form of DNA damage.[1][8] The pathway is composed of a core complex of FA proteins (FANCA, B, C, E, F, G, L, M) that acts as an E3 ubiquitin ligase.[2][9] Upon DNA damage, this core complex monoubiquitinates the FANCI-FANCD2 (I-D) heterodimer.[8][10] This monoubiquitination is a pivotal event, facilitating the recruitment of DNA repair proteins to the site of damage to carry out homologous recombination and other repair processes.[1] The deubiquitinase USP1, in its complex with UAF1, reverses this process by removing the ubiquitin mark from FANCD2, thereby regulating the pathway.[3][4][5]
This compound: A Selective USP1-UAF1 Inhibitor
This compound is a reversible, small molecule inhibitor that demonstrates high potency and selectivity for the USP1-UAF1 complex.[3][7][11] By inhibiting USP1-UAF1, this compound prevents the deubiquitination of two key substrates: FANCD2 and Proliferating Cell Nuclear Antigen (PCNA).[3][11] This leads to the accumulation of monoubiquitinated FANCD2 and PCNA, thereby modulating the Fanconi Anemia and translesion synthesis (TLS) DNA damage response pathways, respectively.[3][7][12] The inhibition of these pathways by this compound can potentiate the cytotoxicity of DNA damaging agents like cisplatin in cancer cells.[3][7][12]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound's inhibitory activity and its effects in cellular contexts.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Format | IC50 (nM) | Substrate | Reference |
| USP1-UAF1 | Cell-free biochemical assay | 76 | Ubiquitin-Rhodamine 110 | [11] |
| USP1-UAF1 | Cell-free biochemical assay | 820 | Ubiquitinated PCNA | [4] |
| USP1-UAF1 | Cell-free biochemical assay | 174 | Diubiquitin | [4] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| H596 (NSCLC) | Western Blot | 5 µM | Increase in Ub-PCNA | [12] |
| H596 (NSCLC) | Western Blot | 30 µM | Increase in monoubiquitinated FANCD2 | [3] |
| HEK293T | Western Blot | 30 µM | Increase in monoubiquitinated PCNA and FANCD2 | [3] |
| HCT116 | Western Blot | Dose-dependent | Increase in Ub-PCNA | [3] |
| U2OS (Osteosarcoma) | Colony Formation Assay | Varies | Potentiates cisplatin cytotoxicity | [12] |
| MIN6 (Pancreatic beta cell) | Immunofluorescence | 5 µM | Prevents TGFβ-induced dedifferentiation | [13] |
Table 3: In Vivo Studies with this compound
| Animal Model | Dosage | Administration | Effect | Reference |
| Female C57BL/6J mice | 10 mg/kg | Intraperitoneal (i.p.) | Not specified | [11] |
| Mouse xenograft model (STZ-induced dedifferentiation) | 20 mg/kg | Intraperitoneal (i.p.) for 10 days | Alleviated hyperglycemia | [13] |
| Mouse xenograft model (HCT116 cells) | 10 mg/kg | Intraperitoneal (i.p.) for 21 days | In combination with TRAIL, significantly reduced tumor volume | [14] |
| Mouse xenograft model (Osteosarcoma) | 5 and 10 mg/kg | Intraperitoneal (i.p.) every 2 days for 3 weeks | Suppressed tumor growth in a dose-dependent manner | [15] |
Experimental Protocols
USP1-UAF1 Inhibition Assay (Ubiquitin-Rhodamine 110-Glycine)
This biochemical assay is used to determine the in vitro potency of inhibitors against the USP1-UAF1 deubiquitinase complex.
Principle: The assay utilizes a fluorogenic substrate, ubiquitin-rhodamine 110-glycine (Ub-Rh110-Gly).[16][17] In its intact form, the rhodamine 110 fluorescence is quenched. Upon cleavage of the ubiquitin by USP1-UAF1, the highly fluorescent rhodamine 110 is released, leading to an increase in fluorescence intensity that is proportional to the enzyme's activity.[18][19]
Detailed Methodology:
-
Reagents: Purified USP1-UAF1 enzyme complex, Ub-Rh110-Gly substrate, assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT), this compound or other test compounds, and a suitable solvent (e.g., DMSO).
-
Procedure: a. The assay is typically performed in a 384-well or 1536-well plate format.[11][16] b. A dilution series of this compound is prepared in the assay buffer. c. The USP1-UAF1 enzyme is pre-incubated with the various concentrations of this compound (or DMSO as a vehicle control) for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. d. The enzymatic reaction is initiated by the addition of the Ub-Rh110-Gly substrate. e. The fluorescence intensity is monitored kinetically over time using a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[17][19]
-
Data Analysis: a. The initial reaction rates are calculated from the linear phase of the fluorescence increase. b. The percentage of inhibition for each this compound concentration is determined relative to the DMSO control. c. The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Cellular FANCD2 and PCNA Monoubiquitination Assay
This cell-based assay is used to confirm the activity of this compound on its intracellular targets.
Principle: Treatment of cells with this compound is expected to increase the levels of monoubiquitinated FANCD2 and PCNA due to the inhibition of their deubiquitination by USP1-UAF1. These changes can be detected by Western blotting.
Detailed Methodology:
-
Cell Culture and Treatment: a. Select a suitable cell line (e.g., H596, HEK293T, U2OS). b. Seed the cells in multi-well plates and allow them to adhere overnight. c. Treat the cells with increasing concentrations of this compound or DMSO for a specified duration (e.g., 3-6 hours).[12] In some experiments, cells can be co-treated with a DNA damaging agent like cisplatin to induce the FA pathway.[3]
-
Protein Extraction: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with primary antibodies specific for FANCD2 and PCNA. These antibodies should be able to detect both the unmodified and the monoubiquitinated forms of the proteins. e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: a. The monoubiquitinated forms of FANCD2 and PCNA will appear as slower-migrating bands compared to the unmodified forms. b. The intensity of the bands can be quantified using densitometry software. The ratio of the monoubiquitinated form to the total protein can be calculated to determine the effect of this compound.
Visualizations
Fanconi Anemia Signaling Pathway
Caption: The Fanconi Anemia pathway is activated by DNA damage, leading to the monoubiquitination of the FANCI-FANCD2 complex, which in turn promotes DNA repair. This compound inhibits the deubiquitinating enzyme USP1-UAF1, thereby stabilizing the monoubiquitinated state of the I-D complex.
Experimental Workflow for this compound Cellular Assay
Caption: This workflow outlines the key steps in a cellular assay to evaluate the effect of this compound on the monoubiquitination of its target proteins, FANCD2 and PCNA.
Conclusion
This compound is a well-characterized and potent inhibitor of the USP1-UAF1 deubiquitinase complex. Its ability to modulate the Fanconi Anemia and translesion synthesis pathways by preventing the deubiquitination of FANCD2 and PCNA makes it an invaluable research tool for dissecting the intricacies of DNA damage response. Furthermore, the synergistic effect of this compound with DNA-damaging agents in cancer cells highlights its potential as a therapeutic agent. This technical guide provides researchers and drug development professionals with the essential information and methodologies to effectively utilize this compound in their studies of the Fanconi Anemia pathway and cancer biology.
References
- 1. How the Fanconi Anemia pathway guards the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fanconi Anemia: A Signal Transduction and DNA Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP1 | Insilico Medicine [insilico.com]
- 7. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
- 9. Reactome | Fanconi Anemia Pathway [reactome.org]
- 10. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 11. selleckchem.com [selleckchem.com]
- 12. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A sensitive fluorescence intensity assay for deubiquitinating proteases using ubiquitin-rhodamine110-glycine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ubiqbio.com [ubiqbio.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. lifesensors.com [lifesensors.com]
The Potent and Selective USP1/UAF1 Inhibitor, ML-323, and its Effect on PCNA Monoubiquitination: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of ML-323, a small molecule inhibitor, and its specific molecular impact on the monoubiquitination of Proliferating Cell Nuclear Antigen (PCNA). This document details the mechanism of action, presents quantitative data on its inhibitory effects, outlines relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Introduction: this compound and the DNA Damage Response
This compound is a potent, reversible, and highly selective small-molecule inhibitor of the Ubiquitin-Specific Protease 1 (USP1) in complex with its cofactor, USP1-Associated Factor 1 (UAF1).[1][2][3][4][5] The USP1-UAF1 complex is a critical deubiquitinase (DUB) involved in the DNA Damage Response (DDR).[3][4][6] Specifically, it removes monoubiquitin from key proteins such as PCNA and FANCD2, which are integral to translesion synthesis (TLS) and the Fanconi anemia (FA) DNA repair pathways, respectively.[3][7][8][9]
By inhibiting USP1-UAF1, this compound effectively increases the levels of monoubiquitinated PCNA (Ub-PCNA).[2][3][4][7] This post-translational modification is a crucial signal that allows cells to tolerate DNA lesions during replication by recruiting specialized TLS polymerases.[10][11] The ability of this compound to modulate this pathway has positioned it as a valuable chemical probe for studying DNA repair and as a potential therapeutic agent to sensitize cancer cells to DNA-damaging chemotherapeutics like cisplatin.[2][5][7][9]
Mechanism of Action of this compound
This compound exerts its inhibitory effect through an allosteric mechanism.[2][9] Cryo-electron microscopy has revealed that this compound binds to a cryptic, hydrophobic site within the USP1 protein, away from the active site.[12] This binding event induces conformational changes in the secondary structure of USP1, leading to subtle rearrangements in the active site that ultimately impair its deubiquitinase activity.[12] Consequently, the removal of ubiquitin from its substrates, including PCNA, is blocked. This leads to an accumulation of monoubiquitinated PCNA within the cell, thereby promoting the DNA damage tolerance pathway.[4][7]
The inhibition of USP1 by this compound is reversible and highly selective.[1][3] It shows excellent selectivity over a wide range of other human deubiquitinases, deSUMOylases, deneddylases, and unrelated proteases.[2][5]
Quantitative Inhibitory Activity of this compound
The potency of this compound has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its nanomolar efficacy against the USP1-UAF1 complex.
| Assay Type | Substrate | IC50 Value (nM) | Reference |
| Ubiquitin-Rhodamine 110 Assay | Ubiquitin-Rhodamine 110 | 76 | [1][2][7][13] |
| Gel-Based DUB Assay | K63-linked diubiquitin (di-Ub) | 174 | [2][7][13] |
| Gel-Based DUB Assay | Monoubiquitinated PCNA (Ub-PCNA) | 820 | [2][7][13] |
Additionally, kinetic studies have determined the inhibition constants of this compound for the free USP1 enzyme (Ki) and the enzyme-substrate complex (K'i).
| Inhibition Constant | Value (nM) | Reference |
| Ki | 68 | [2] |
| K'i | 183 |
Signaling Pathway Visualization
The following diagram illustrates the role of the USP1-UAF1 complex in deubiquitinating PCNA and how this compound intervenes in this process.
Caption: Signaling pathway of PCNA monoubiquitination and its inhibition by this compound.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the effect of this compound on PCNA monoubiquitination.
Cell Culture and Treatment for PCNA Ubiquitination Analysis
This protocol is adapted from studies observing this compound's effects in human cell lines.[3][7]
-
Cell Seeding: Plate human cells (e.g., HEK293T, H596, or U2OS) in appropriate culture dishes and grow overnight to allow for adherence.
-
Drug Preparation: Prepare a stock solution of this compound (e.g., 15 mM in DMSO).[14] Dilute to the desired final concentrations (e.g., 5 µM to 30 µM) in fresh culture medium immediately before use.[7]
-
Treatment:
-
For this compound treatment alone, replace the existing medium with the medium containing the desired concentration of this compound. Use a DMSO-only medium as a vehicle control.
-
For combination treatments (e.g., with a DNA damaging agent), cells can be pre-treated with this compound for a specified time before adding the damaging agent (e.g., cisplatin at 100 µM), or both can be added concurrently.[3][7]
-
-
Incubation: Incubate the treated cells for a specified duration (e.g., 3 to 6 hours) to observe changes in PCNA ubiquitination.[7]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein modifications.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay to ensure equal loading for subsequent analysis.
Western Blotting for Detection of Monoubiquitinated PCNA
This protocol is a standard method to visualize the increase in Ub-PCNA.
-
Sample Preparation: Mix the quantified protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel (e.g., 10-12%). Run the gel until adequate separation of protein bands is achieved. Monoubiquitinated PCNA will migrate slower than its unmodified counterpart (approximately 8-9 kDa larger).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PCNA overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The appearance of a higher molecular weight band corresponding to Ub-PCNA, which intensifies with this compound treatment, indicates inhibition of USP1.
In Vitro Deubiquitinase (DUB) Assay
This protocol assesses the direct inhibitory effect of this compound on USP1-UAF1 activity using purified components.[7]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing purified recombinant USP1-UAF1 enzyme complex and a specific substrate. Substrates can include:
-
Fluorogenic Substrate: Ubiquitin-Rhodamine 110 for a continuous, fluorescence-based activity measurement.
-
Gel-Based Substrate: Purified monoubiquitinated PCNA (Ub-PCNA) or K63-linked di-ubiquitin for analysis via SDS-PAGE.
-
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixtures and pre-incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the deubiquitination reaction by adding the substrate (if not already present) and incubate at 37°C for a defined time course.
-
Reaction Termination and Analysis:
-
Fluorogenic Assay: Monitor the increase in fluorescence over time using a plate reader. The rate of reaction is proportional to the enzyme activity.
-
Gel-Based Assay: Stop the reaction by adding Laemmli sample buffer. Analyze the reaction products by SDS-PAGE and Coomassie staining or Western blotting. A decrease in the amount of cleaved substrate (e.g., free ubiquitin and PCNA) in the presence of this compound indicates enzymatic inhibition.
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Experimental Workflow Visualization
The diagram below outlines a typical experimental workflow to investigate the cellular effects of this compound on PCNA monoubiquitination.
Caption: Workflow for assessing this compound's effect on cellular PCNA monoubiquitination.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the USP1-UAF1 deubiquitinase complex. By preventing the deubiquitination of PCNA, this compound serves as a powerful tool to study the intricacies of the DNA damage response, particularly the translesion synthesis pathway. The accumulation of monoubiquitinated PCNA induced by this compound can sensitize cancer cells to platinum-based therapies, highlighting its potential for further development in oncology. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the biological roles of USP1 and the therapeutic potential of its inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | ML323 suppresses the progression of ovarian cancer via regulating USP1-mediated cell cycle [frontiersin.org]
- 9. ML 323 | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]
- 10. PCNA Mono-ubiquitination and Activation of Translesion DNA Polymerases by DNA Polymerase α - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ubpbio.com [ubpbio.com]
- 14. This compound | Cell Signaling Technology [cellsignal.com]
ML-323: A Technical Guide to a Potent and Selective USP1/UAF1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-323 is a potent, selective, and reversible small-molecule inhibitor of the ubiquitin-specific protease 1 (USP1) and its associated factor UAF1 complex (USP1/UAF1).[1] Discovered through a quantitative high-throughput screening campaign, this compound has emerged as a critical chemical probe for investigating the roles of the USP1/UAF1 deubiquitinase complex in cellular processes, particularly in the DNA damage response (DDR).[1][2] Its ability to modulate the ubiquitination status of key proteins such as PCNA and FANCD2 makes it a valuable tool for cancer research and a potential starting point for the development of novel therapeutics that sensitize cancer cells to DNA-damaging agents.[1][2] This guide provides a comprehensive overview of the discovery, chemical properties, mechanism of action, and key experimental data related to this compound.
Discovery
This compound was identified through a quantitative high-throughput screen (qHTS) designed to find inhibitors of the USP1/UAF1 deubiquitinase complex.[1] This was followed by a medicinal chemistry optimization campaign to improve potency and selectivity.[1] The initial screening effort highlighted the potential of targeting USP1/UAF1, a key regulator of the DNA damage response, as a therapeutic strategy to enhance the efficacy of existing DNA-damaging cancer therapies.[1]
Chemical Properties
This compound is a triazolylbenzyl-pyrimidinamine compound with the following chemical and physical properties:[3][4]
| Property | Value |
| IUPAC Name | N-(4-(1H-1,2,3-triazol-1-yl)benzyl)-2-(2-isopropylphenyl)-5-methylpyrimidin-4-amine |
| Molecular Formula | C₂₃H₂₄N₆ |
| Molecular Weight | 384.48 g/mol [3][5] |
| CAS Number | 1572414-83-5[3] |
| Appearance | White to off-white solid powder[3] |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO (76 mg/mL) and Ethanol (38 mg/mL); Insoluble in water[5] |
Mechanism of Action
This compound acts as a reversible and allosteric inhibitor of the USP1/UAF1 complex.[6][7] It binds to a cryptic hydrophobic pocket within the USP1 catalytic domain, distant from the active site.[7][8] This binding event induces conformational changes in the secondary structure of USP1, which in turn leads to subtle rearrangements of the active site, ultimately inhibiting its deubiquitinase activity.[7] this compound does not disrupt the association between USP1 and its binding partner UAF1.[4] The inhibition constants for the free enzyme (Ki) and the enzyme-substrate complex (K'i) have been determined to be 68 nM and 183 nM, respectively, indicating a mixed mode of inhibition.[4][6]
Biological Activity and Signaling Pathway
The primary biological function of the USP1/UAF1 complex is to remove ubiquitin from specific protein substrates, thereby regulating their activity and stability.[1] Two of the most well-characterized substrates of USP1/UAF1 are Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2), both of which are critical players in the DNA damage response.[1][2]
By inhibiting USP1/UAF1, this compound leads to an increase in the monoubiquitinated forms of PCNA (Ub-PCNA) and FANCD2 (Ub-FANCD2).[1] This modulation of the ubiquitination status of these proteins has significant downstream effects on two major DNA damage response pathways:
-
Translesion Synthesis (TLS) Pathway: Ub-PCNA is essential for recruiting specialized, low-fidelity DNA polymerases to bypass DNA lesions, a process known as translesion synthesis. By preventing the deubiquitination of PCNA, this compound can impact the cell's ability to tolerate DNA damage.[1][2]
-
Fanconi Anemia (FA) Pathway: The monoubiquitination of FANCD2 is a crucial step in the FA pathway, which is involved in the repair of DNA interstrand crosslinks.[1][3] Inhibition of USP1/UAF1 by this compound enhances the levels of ubiquitinated FANCD2, thereby influencing this repair process.[1]
The potentiation of cisplatin-induced cytotoxicity by this compound in cancer cell lines underscores its potential as a chemosensitizing agent.[1][2] By inhibiting the DNA damage response, this compound can render cancer cells more susceptible to the cytotoxic effects of DNA-damaging drugs like cisplatin.[1]
References
- 1. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. USP1-UAF1 Inhibitor, ML323 | 1572414-83-5 [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to ML-323 in Cancer Cell Line Studies
This technical guide provides a comprehensive overview of this compound, a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1), and its application in cancer cell line studies. This document details the compound's mechanism of action, summarizes key quantitative data from various cancer cell lines, provides detailed experimental protocols, and visualizes the critical signaling pathways and workflows.
Core Mechanism of Action
This compound is a reversible, small-molecule inhibitor of the USP1-UAF1 deubiquitinase complex.[1][2] It functions through an allosteric mechanism, binding to a cryptic hydrophobic pocket within USP1.[1][3] This binding induces conformational changes in the enzyme's secondary structure, leading to a subtle rearrangement of the active site that inhibits its deubiquitinase activity.[3] The primary cellular consequence of USP1 inhibition by this compound is the increased monoubiquitination of its key substrates: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 protein (FANCD2).[1][4] These proteins are crucial for DNA repair through the Translesion Synthesis (TLS) and Fanconi Anemia (FA) pathways, respectively.[3] By preventing their deubiquitination, this compound disrupts these DNA damage response pathways, leading to cell cycle arrest, apoptosis, and sensitization of cancer cells to DNA-damaging agents.[4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on this compound in cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Substrate | IC50 | Ki | K'i | Reference |
| USP1-UAF1 | Ubiquitin-Rhodamine | Ub-Rho | 76 nM | 68 nM | 183 nM | [1] |
| USP1-UAF1 | Gel-based | K63-linked di-Ub | 174 nM | - | - | [1] |
| USP1-UAF1 | Gel-based | Ub-PCNA | 820 nM | - | - | [1] |
Table 2: Effects of this compound on Cancer Cell Lines
| Cancer Type | Cell Line(s) | Effect | Concentration | Key Findings | Reference |
| Esophageal Squamous Cell Carcinoma | KYSE-30, KYSE-150 | Cell Cycle Arrest | ~5-20 µM | G0/G1 phase arrest; reduced c-Myc, Cyclin D1, CDK4/6 | [5] |
| Esophageal Squamous Cell Carcinoma | KYSE-30, KYSE-150 | Apoptosis & Autophagy | ~10-20 µM | Induced apoptosis via p53-Noxa; stimulated protective autophagy | [5] |
| Ovarian Cancer | A2780, SKOV3 | Proliferation Inhibition | Not specified | Significantly inhibited cell proliferation | [6][7] |
| Ovarian Cancer | A2780, SKOV3 | Cell Cycle Arrest | Not specified | Blocked cells in the S phase | [6] |
| Colorectal Cancer | HCT116, RKO, SW480, SW620 | USP1 Downregulation | 200 nM | Dose- and time-dependent decrease in USP1 protein levels | [8][9] |
| Non-Small Cell Lung Cancer | H596 | Sensitization | 30 µM | Potentiated cisplatin cytotoxicity | [1][4] |
| Osteosarcoma | U2OS | Sensitization | Not specified | Potentiated cisplatin cytotoxicity | [1] |
| Renal Cell Carcinoma | Caki-1 | Apoptosis Regulation | 10-30 µM | Downregulated survivin, upregulated DR5 | [10] |
Signaling Pathways Affected by this compound
This compound impacts several critical signaling pathways that control cell fate.
Cell Cycle Arrest Pathway
In esophageal squamous cell carcinoma (ESCC), this compound induces G0/G1 cell cycle arrest.[5] This is achieved by downregulating key proteins required for the G1/S transition, including the transcription factor c-Myc and the cell cycle regulators Cyclin D1, CDK4, and CDK6.[5]
Apoptosis and TRAIL Sensitization Pathway
This compound sensitizes cancer cells to apoptosis, particularly in combination with agents like TRAIL (TNF-related apoptosis-inducing ligand).[8][10] This occurs via two main mechanisms: the downregulation of the anti-apoptotic protein survivin and the upregulation of Death Receptor 5 (DR5). The upregulation of DR5 is mediated by this compound's ability to decrease the expression of miR-216a-5p, a microRNA that post-transcriptionally represses DR5.[10]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are synthesized from multiple sources and represent standard approaches.
Cell Viability Assay (CCK-8)
This protocol is used to assess the effect of this compound on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Method:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. Add 10 µL of the diluted compound to the respective wells. Add 10 µL of medium with an equivalent concentration of DMSO to control wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C until the color develops.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Western Blotting for Protein Expression
This protocol is used to detect changes in protein levels (e.g., USP1, Ub-FANCD2, Ub-PCNA, survivin) following this compound treatment.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-USP1, anti-FANCD2, anti-PCNA, anti-survivin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Method:
-
Lyse cell pellets on ice with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant (protein lysate).
-
Determine protein concentration using the BCA assay.
-
Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5-10 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the desired primary antibody overnight at 4°C, with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.[2]
Materials:
-
6-well cell culture plates
-
Complete growth medium
-
This compound stock solution
-
Methanol (for fixing)
-
0.5% Crystal Violet solution (for staining)
Method:
-
Seed cells at a low density (e.g., 300-500 cells per well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 48 hours.
-
Remove the treatment medium and replace it with fresh, complete growth medium.
-
Incubate the plates for an additional 7-14 days, allowing colonies to form.
-
When colonies are visible, remove the medium, wash wells with PBS, and fix the colonies with cold methanol for 15 minutes.
-
Remove methanol and stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the wells with water to remove excess stain and let the plates air dry.
-
Count the colonies (typically defined as clusters of >50 cells) in each well.
-
Express the results as a percentage of the colonies formed in the vehicle control wells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ML323, a USP1 inhibitor triggers cell cycle arrest, apoptosis and autophagy in esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | ML323 suppresses the progression of ovarian cancer via regulating USP1-mediated cell cycle [frontiersin.org]
- 7. ML323 suppresses the progression of ovarian cancer via regulating USP1-mediated cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
ML-323: A Deep Dive into its Therapeutic Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the burgeoning potential of ML-323, a potent and selective small-molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1), as a therapeutic agent in oncology. By targeting the USP1-UAF1 deubiquitinase complex, this compound disrupts critical DNA damage response pathways, offering a promising strategy to enhance the efficacy of existing cancer therapies and overcome drug resistance. This document provides a comprehensive overview of the mechanism of action, preclinical efficacy, and the underlying signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Mechanism of Action: Allosteric Inhibition of USP1
This compound acts as a reversible, allosteric inhibitor of the USP1-UAF1 complex.[1] Cryo-electron microscopy has revealed that this compound binds to a cryptic pocket within the hydrophobic core of USP1, distant from the active site.[2][3] This binding induces conformational changes that disrupt the enzyme's catalytic activity, preventing the deubiquitination of its key substrates.[3] This allosteric mechanism contributes to its high selectivity for USP1-UAF1 over other deubiquitinating enzymes (DUBs).[1][4]
The primary consequence of USP1 inhibition by this compound in cancer cells is the hyper-ubiquitination and subsequent dysregulation of proteins crucial for DNA repair, namely Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[5][6][7] This disruption of the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways, both critical for repairing DNA damage induced by chemotherapy and radiation, forms the basis of this compound's anticancer activity.[3][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from various preclinical studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Substrate | Value | Reference |
| IC50 | Ubiquitin-Rhodamine 110 | 76 nM | [1][5] |
| IC50 | K63-linked diubiquitin (di-Ub) | 174 nM | [1] |
| IC50 | Monoubiquitinated PCNA (Ub-PCNA) | 820 nM | [1][3] |
| Ki (free enzyme) | - | 68 nM | [1] |
| K'i (enzyme-substrate complex) | - | 183 nM | [1] |
Table 2: Cellular Activity and Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | Treatment Conditions | Outcome | Reference |
| H596 | Non-Small Cell Lung Cancer | Colony Formation | This compound + Cisplatin (1:1 or 1:4 ratio) | Potentiated cisplatin cytotoxicity | [4] |
| U2OS | Osteosarcoma | Not specified | This compound + Cisplatin | Potentiated cisplatin cytotoxicity | [4][5] |
| Colorectal Cancer (CRC) Cells | Colorectal Cancer | Not specified | This compound | Dose and time-dependent decrease in USP1 protein levels | [2] |
| Ovarian Cancer Cells | Ovarian Cancer | Proliferation Assay | This compound | Inhibition of cell proliferation | [8][9] |
| Esophageal Squamous Cell Carcinoma (ESCC) Cells | Esophageal Squamous Cell Carcinoma | Viability & Colony Formation | This compound | Impeded cell viability and colony formation | [10] |
| MHCC97H, SK-Hep-1 | Hepatocellular Carcinoma | Western Blot | 50 µM this compound for 24 hours | Down-regulation of USP1, WDR48, PCNA, cyclin D1, and cyclin E1 | [1] |
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Signaling Pathway: this compound in DNA Damage Response
Caption: this compound inhibits USP1, leading to the accumulation of ubiquitinated PCNA and FANCD2, thereby disrupting DNA repair and promoting apoptosis.
Signaling Pathway: this compound Sensitization to TRAIL
Caption: this compound enhances TRAIL-induced apoptosis by downregulating Survivin and upregulating DR5.
Experimental Workflow: In Vitro Evaluation of this compound
Caption: A typical workflow for assessing the anticancer effects of this compound in vitro.
Detailed Experimental Protocols
Cell Viability and Cytotoxicity Assay
This protocol is adapted from methodologies used to assess the potentiation of cisplatin cytotoxicity by this compound.[4][7]
-
Cell Seeding: Plate cancer cells (e.g., H596) in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator.
-
Compound Preparation: Prepare stock solutions of this compound in DMSO and cisplatin in saline.
-
Treatment: Treat cells with serial dilutions of this compound alone, cisplatin alone, or a combination of both at a fixed ratio. Ensure a control group is treated with an equal volume of DMSO and saline.
-
Incubation: Incubate the treated cells for 48 hours.
-
Viability Measurement: Assess cell viability using a commercial kit such as Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions.
-
Data Analysis: Calculate cell viability as a percentage relative to the control. Dose-response curves can be generated using software like GraphPad Prism to determine IC50 values.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of cancer cells.[5]
-
Cell Seeding: Seed a low density of cells (e.g., 200-500 cells per well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with the indicated concentrations of this compound or DMSO as a control.
-
Incubation: After a 48-hour treatment period, remove the medium, wash the cells, and add fresh growth medium.
-
Colony Growth: Incubate the plates for an additional 5-10 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol and stain with 0.5% crystal violet. Count colonies consisting of more than 50 cells.
-
Data Analysis: The number of colonies is determined from triplicate plates, and the results are often expressed as a percentage of the control.
Western Blotting for Ubiquitination Status
This protocol is used to detect changes in the ubiquitination of USP1 substrates like PCNA.[4]
-
Cell Lysis: After treatment with this compound and/or a DNA damaging agent, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or similar method.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-PCNA, anti-FANCD2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The monoubiquitinated form of the protein will appear as a distinct, higher molecular weight band.
Therapeutic Applications and Future Directions
The preclinical data strongly suggest that this compound has significant potential in oncology, primarily as a chemosensitizer and a radiosensitizer.
-
Overcoming Platinum Resistance: By inhibiting the repair of DNA crosslinks, this compound can re-sensitize platinum-resistant tumors to drugs like cisplatin, a cornerstone of treatment for many cancers.[4][7] This is particularly relevant for non-small cell lung cancer and osteosarcoma.[4][5]
-
Combination with TRAIL: this compound's ability to upregulate DR5 and downregulate the anti-apoptotic protein survivin makes it a promising candidate for combination therapy with TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) or TRAIL receptor agonists.[2]
-
Targeting Specific Cancer Types: Cancers with elevated USP1 expression, such as certain types of renal cell carcinoma and ovarian cancer, may be particularly vulnerable to this compound treatment.[2][8][9] Furthermore, tumors with inherent deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations) could exhibit synthetic lethality with USP1 inhibition.
-
Expanding Indications: The role of this compound is also being explored in other contexts. For instance, it has shown activity in esophageal squamous cell carcinoma by inducing cell cycle arrest, apoptosis, and autophagy.[10]
While this compound itself is a valuable research tool, the development of USP1 inhibitors for clinical use is advancing. For example, KSQ-4279, a selective USP1 inhibitor, is currently in Phase 1 clinical trials for the treatment of solid tumors.[2] The insights gained from studies with this compound are crucial for informing the clinical development of this promising new class of anticancer agents. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide patient selection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 3. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ML323 suppresses the progression of ovarian cancer via regulating USP1-mediated cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | ML323 suppresses the progression of ovarian cancer via regulating USP1-mediated cell cycle [frontiersin.org]
- 10. ML323, a USP1 inhibitor triggers cell cycle arrest, apoptosis and autophagy in esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Cisplatin Resistance: The Role of ML-323 as a USP1/UAF1 Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Cisplatin remains a cornerstone of chemotherapy for a multitude of solid tumors, yet its efficacy is frequently undermined by the development of resistance. A key mechanism driving this resistance is the cellular capacity to repair cisplatin-induced DNA damage. This guide delves into the molecular mechanisms by which the small molecule inhibitor ML-323 counteracts cisplatin resistance. This compound is a potent and selective allosteric inhibitor of the Ubiquitin-Specific Protease 1 (USP1) in complex with its cofactor UAF1 (USP1-Associated Factor 1). By inhibiting the deubiquitinating activity of the USP1/UAF1 complex, this compound enhances the efficacy of cisplatin by preventing the repair of DNA lesions, ultimately leading to increased cancer cell death. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and underlying signaling pathways involved in the synergistic action of this compound and cisplatin.
Introduction to Cisplatin Resistance and the Role of USP1
Cisplatin exerts its cytotoxic effects primarily by forming DNA adducts, which obstruct DNA replication and transcription, thereby triggering apoptosis.[1][2] However, cancer cells can develop resistance through various mechanisms, including enhanced DNA repair pathways.[3][4] The DNA damage response (DDR) is a crucial network of pathways that cells activate to repair DNA lesions.[5] Two critical pathways involved in the repair of cisplatin-induced DNA damage are the Fanconi Anemia (FA) pathway and the Translesion Synthesis (TLS) pathway.[3][6]
A key regulator of these pathways is the deubiquitinase USP1, which, in complex with UAF1, removes ubiquitin from key proteins, notably FANCD2 and PCNA.[6][7] Deubiquitination of FANCD2 and PCNA effectively "turns off" the DNA repair process.[7] Elevated USP1 activity can therefore contribute to cisplatin resistance by promoting the repair of damaged DNA.[8]
This compound: A Potent and Selective USP1/UAF1 Inhibitor
This compound is a small molecule that acts as a reversible, potent, and highly selective allosteric inhibitor of the USP1/UAF1 deubiquitinase complex.[7][9] Its inhibitory action prevents the deubiquitination of PCNA and FANCD2, thereby potentiating the cytotoxic effects of DNA damaging agents like cisplatin.[6][7]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the potency and selectivity of this compound.
| Compound | Target | Assay | IC50 (nM) | Reference |
| This compound | USP1/UAF1 | Ub-Rho | 76 | [7][9][10] |
| This compound | USP1/UAF1 | K63-linked di-Ub | 174 | [9] |
| This compound | USP1/UAF1 | Ub-PCNA | 820 | [9] |
Table 1: In vitro inhibitory activity of this compound against the USP1/UAF1 complex.
| Compound | USP2 | USP5 | USP7 | USP8 | USP12/46 | Reference |
| This compound | NI | NI | NI | NI | NI | [11] |
| GW7647 | NI | 44 µM | NI | 12 µM | >114 µM | [11] |
| Pimozide | NI | NI | 47 µM | NI | NI | [11] |
| C527 | ND | 1.65 µM | ND | ND | 5.97 µM | [7][11] |
NI: No significant inhibition at 114 µM; ND: Not determined. Table 2: Selectivity profile of this compound compared to other USP1 inhibitors.
Synergistic Cytotoxicity with Cisplatin
This compound has been shown to act synergistically with cisplatin in overcoming resistance in various cancer cell lines.
| Cell Line | Treatment | Effect | Reference |
| H596 (NSCLC) | Cisplatin + this compound (1:1 and 1:4 ratios) | Synergistic inhibition of cell proliferation | [7] |
| H596 (NSCLC) | Cisplatin + this compound | Potentiation of cisplatin cytotoxicity | [6] |
| U2OS (Osteosarcoma) | Cisplatin + this compound | Potentiation of cisplatin cytotoxicity | [6] |
Table 3: Synergistic effects of this compound and cisplatin in cancer cells.
Mechanism of Action: Inhibition of DNA Damage Repair
The primary mechanism by which this compound overcomes cisplatin resistance is by disrupting the DNA damage response, specifically the TLS and FA pathways.
Signaling Pathway
Cisplatin-induced DNA damage leads to the monoubiquitination of PCNA and FANCD2, which are critical steps for activating the TLS and FA pathways, respectively. The USP1/UAF1 complex reverses this process. This compound inhibits USP1/UAF1, leading to the accumulation of monoubiquitinated PCNA and FANCD2, thereby sustaining the DNA damage signal and promoting apoptosis.[6][7]
Caption: Signaling pathway of this compound in overcoming cisplatin resistance.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to evaluate the efficacy of this compound in overcoming cisplatin resistance.
Cell Viability (Cytotoxicity) Assay
This assay determines the concentration of this compound and cisplatin that inhibits cell growth.
Protocol:
-
Seed cancer cells (e.g., H596) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.[7]
-
Treat the cells with varying concentrations of this compound or cisplatin individually for 48 hours to determine the EC50 of each compound.[7]
-
For combination studies, treat cells with a fixed ratio of cisplatin and this compound (e.g., 1:1 or 1:4) for 48 hours.[7]
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.[7][12]
-
Measure the absorbance at 450 nm using a microplate reader.[12]
-
Calculate cell viability relative to DMSO-treated control cells.
Caption: Workflow for a typical cell viability assay.
Colony Formation Assay
This assay assesses the long-term effect of drug treatment on the ability of single cells to form colonies.
Protocol:
-
Seed H596 cells at a low density (200 cells/well) in 6-well plates and allow them to attach overnight.[7]
-
Treat the cells with this compound, cisplatin, or a combination of both for 48 hours.[7][10]
-
Replace the drug-containing medium with fresh growth medium and incubate for an additional 5-10 days to allow for colony formation.[10]
-
Fix the colonies with methanol and stain with 0.1% crystal violet.[7]
-
Count the number of colonies containing 50 or more cells.[7]
Western Blotting for PCNA and FANCD2 Ubiquitination
This technique is used to detect the levels of monoubiquitinated PCNA and FANCD2.
Protocol:
-
Plate cells (e.g., HEK293T or H596) and synchronize them in the S-phase using a double-thymidine block.[7]
-
Treat the synchronized cells with cisplatin (e.g., 100 µM), this compound (e.g., 30 µM), or a combination of both for 6 hours.[7]
-
Harvest and lyse the cells.
-
Separate the cell extracts by SDS-PAGE and transfer them to a nitrocellulose membrane.[7]
-
Probe the membrane with primary antibodies against PCNA or FANCD2.[7]
-
Incubate with an HRP-conjugated secondary antibody.[7]
-
Visualize the protein bands using an appropriate detection reagent and quantify the band intensities.[7]
Caption: General workflow for Western blotting.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for overcoming cisplatin resistance in cancer. Its high potency and selectivity for the USP1/UAF1 deubiquitinase complex provide a targeted approach to disrupt the DNA damage response in cancer cells. The preclinical data strongly support the synergistic effect of this compound with cisplatin, offering a potential strategy to re-sensitize resistant tumors to this widely used chemotherapeutic.
Future research should focus on in vivo studies to validate the efficacy and safety of this compound in combination with cisplatin in animal models of resistant cancers.[13][14] Further investigation into the broader effects of USP1 inhibition on other cellular processes and potential off-target effects will be crucial for its clinical translation. The development of more potent and specific USP1 inhibitors, inspired by the structure and mechanism of this compound, could also pave the way for novel cancer therapies.
References
- 1. Molecular mechanisms of cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA repair pathways and cisplatin resistance: an intimate relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Insights into Mechanisms of Cisplatin Resistance: From Tumor Cell to Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Damage Response in Cisplatin-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Table 4, Comparison of ML323 to previously identified USP1 inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ML323 suppresses the progression of ovarian cancer via regulating USP1-mediated cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
ML-323: A Technical Guide to its Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-323 is a potent and selective small-molecule inhibitor of the Ubiquitin-Specific Protease 1 (USP1)–USP1-Associated Factor 1 (UAF1) deubiquitinase complex. This complex plays a critical role in the DNA damage response (DDR) and cell cycle regulation, making it a compelling target for cancer therapy. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a specific focus on its effects on cell cycle progression. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound as a potential therapeutic agent.
Introduction
Ubiquitination is a reversible post-translational modification that governs a vast array of cellular processes, including protein degradation, signal transduction, and the DNA damage response. Deubiquitinating enzymes (DUBs) counteract the activity of ubiquitin ligases, thereby regulating the fate and function of ubiquitinated proteins. Ubiquitin-Specific Protease 1 (USP1), in complex with its cofactor UAF1, is a key deubiquitinase involved in DNA repair pathways, including the Fanconi anemia (FA) pathway and translesion synthesis (TLS). By deubiquitinating critical substrates such as FANCD2 and PCNA, the USP1-UAF1 complex facilitates the repair of DNA damage and promotes cell survival.
This compound has emerged as a highly selective and reversible inhibitor of the USP1-UAF1 complex.[1][2] Its ability to disrupt DNA damage repair mechanisms has positioned it as a promising candidate for sensitizing cancer cells to DNA-damaging agents like cisplatin.[2][3][4] Furthermore, emerging evidence indicates that this compound directly impacts cell cycle progression, inducing cell cycle arrest in various cancer cell lines. This guide delves into the specifics of these effects.
Mechanism of Action of this compound
This compound exerts its biological effects by directly inhibiting the deubiquitinase activity of the USP1-UAF1 complex.[1] This inhibition leads to the accumulation of monoubiquitinated FANCD2 and PCNA, which are key substrates of USP1.[2] The persistence of these ubiquitinated forms disrupts the coordinated progression of DNA repair, ultimately leading to cellular stress and cell cycle arrest or apoptosis.
Signaling Pathway of USP1 in DNA Damage Response and its Inhibition by this compound
The following diagram illustrates the central role of the USP1-UAF1 complex in the DNA damage response and the mechanism of inhibition by this compound.
Quantitative Effects of this compound on Cell Cycle Progression
This compound has been shown to induce cell cycle arrest in a cell-type-dependent manner. In esophageal squamous cell carcinoma (ESCC) cells, this compound treatment leads to an arrest in the G0/G1 phase of the cell cycle.[5] Conversely, in ovarian cancer cells, this compound has been reported to cause an S-phase arrest.[3][4]
Cell Cycle Arrest in Esophageal Squamous Cell Carcinoma (ESCC) Cells
Treatment of ESCC cell lines (Kyse30 and EC109) with this compound for 24 hours resulted in a dose-dependent increase in the percentage of cells in the G0/G1 phase.[5]
| Cell Line | This compound Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Kyse30 | 0 (Control) | ~45% | ~40% | ~15% |
| 10 | Increased | Decreased | No significant change | |
| 20 | Significantly Increased | Significantly Decreased | No significant change | |
| EC109 | 0 (Control) | ~55% | ~30% | ~15% |
| 10 | Increased | Decreased | No significant change | |
| 20 | Significantly Increased | Significantly Decreased | No significant change | |
| Table 1: Effect of this compound on Cell Cycle Distribution in ESCC Cells. (Data interpreted from representative histograms).[5] |
Cell Cycle Arrest in Ovarian Cancer Cells
In ovarian cancer cell lines (OVCAR8 and EFO21), treatment with this compound for 48 hours led to an accumulation of cells in the S phase.[3]
| Cell Line | Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M |
| OVCAR8 | Control | Normal | Normal | Normal |
| This compound (30 µM) | Decreased | Increased | No significant change | |
| EFO21 | Control | Normal | Normal | Normal |
| This compound (30 µM) | Decreased | Increased | No significant change | |
| Table 2: Effect of this compound on Cell Cycle Distribution in Ovarian Cancer Cells. (Qualitative summary of reported S-phase arrest).[3] |
Impact of this compound on Cell Cycle Regulatory Proteins
The induction of cell cycle arrest by this compound is accompanied by changes in the expression levels of key cell cycle regulatory proteins.
Downregulation of G1/S Transition Proteins in ESCC Cells
In ESCC cells, this compound-induced G0/G1 arrest is associated with a dose-dependent decrease in the protein levels of c-Myc, Cyclin D1, CDK4, and CDK6.[5]
| Protein | This compound Concentration (µM) in Kyse30 & EC109 cells | Observed Effect |
| c-Myc | 0, 10, 20 | Dose-dependent decrease |
| Cyclin D1 | 0, 10, 20 | Dose-dependent decrease |
| CDK4 | 0, 10, 20 | Dose-dependent decrease |
| CDK6 | 0, 10, 20 | Dose-dependent decrease |
| Table 3: Effect of this compound on Cell Cycle Regulatory Proteins in ESCC Cells.[5] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the general steps for analyzing cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.
Methodology:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired duration.
-
Cell Harvesting: Aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA and collect them in a centrifuge tube.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet twice with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cell Cycle Proteins
This protocol describes the key steps for detecting the levels of cell cycle regulatory proteins by Western blotting.
Methodology:
-
Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein lysates by boiling in Laemmli sample buffer and separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Cyclin D1, CDK4, c-Myc, CDK6) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibodies and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
Conclusion
This compound is a valuable research tool and a potential therapeutic agent that targets the USP1-UAF1 deubiquitinase complex. Its ability to inhibit DNA damage repair and induce cell cycle arrest underscores its potential in oncology. The effects of this compound on cell cycle progression appear to be context-dependent, with evidence for both G0/G1 and S-phase arrest in different cancer cell types. This highlights the need for further investigation into the precise molecular determinants of this compound's activity in various cellular backgrounds. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic utility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | ML323 suppresses the progression of ovarian cancer via regulating USP1-mediated cell cycle [frontiersin.org]
- 4. ML323 suppresses the progression of ovarian cancer via regulating USP1-mediated cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ML323, a USP1 inhibitor triggers cell cycle arrest, apoptosis and autophagy in esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of ML-323 in Mouse Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo efficacy of ML-323, a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1), in various mouse models of cancer. This document details the experimental methodologies, summarizes key quantitative data, and illustrates the underlying signaling pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that targets the USP1-UAF1 deubiquitinase complex.[1] USP1 plays a critical role in DNA damage repair and cell cycle progression by deubiquitinating key substrates such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[1][2] By inhibiting USP1, this compound potentiates the effects of DNA-damaging agents and can induce cell cycle arrest and apoptosis in cancer cells.[3][4] In vitro studies have shown that this compound has an IC50 of 76 nM against the USP1-UAF1 complex.[1] Its mechanism of action involves binding to a cryptic site on USP1, leading to conformational changes that allosterically inhibit its deubiquitinase activity.[5][6][7]
In Vivo Efficacy Studies in Mouse Models
This compound has demonstrated significant anti-tumor efficacy in several mouse xenograft models. The following sections summarize the key findings and experimental protocols.
Osteosarcoma Model
In a subcutaneous xenograft model of osteosarcoma, this compound treatment led to a dose-dependent suppression of tumor growth.[8]
Quantitative Data Summary
| Mouse Model | Cell Line | Treatment | Dosing Schedule | Outcome | Reference |
| Nude Mice | 143B or HOS | This compound (5 mg/kg and 10 mg/kg) or Vehicle (PBS) | Intraperitoneal injection every 2 days for 3 weeks | Dose-dependent suppression of tumor growth. No significant change in mouse body weight. | [8][9] |
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: 143B or HOS osteosarcoma cells are implanted subcutaneously into the flanks of nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization: Mice are randomized into three groups: Vehicle control (PBS), this compound (5 mg/kg), and this compound (10 mg/kg).
-
Treatment Administration: this compound or vehicle is administered via intraperitoneal injection every two days for three weeks.[8]
-
Monitoring: Tumor volume and mouse body weight are measured every two days.
-
Endpoint Analysis: After three weeks, mice are euthanized, and tumors are excised for further analysis, including immunohistochemistry and western blotting to assess protein levels of TAZ, C-Myc, Runx2, Cyr61, and N-cadherin.[8]
Colorectal Cancer Model
In a colorectal cancer xenograft model, the combination of this compound with TRAIL (TNF-related apoptosis-inducing ligand) significantly reduced tumor volume.[2][5]
Quantitative Data Summary
| Mouse Model | Cell Line | Treatment | Dosing Schedule | Outcome | Reference |
| Nude Mice | HCT116 | This compound (10 mg/kg), GST-TRAIL (3 mg/kg), Combination, or Vehicle | Intraperitoneal injection for 21 days | Combination treatment significantly decreased tumor volume. | [2][10] |
Experimental Protocol: Xenograft Model
-
Cell Implantation: HCT116 colorectal cancer cells are implanted into mice.
-
Treatment Groups: Mice are divided into four groups: Vehicle control, this compound (10 mg/kg), GST-TRAIL (3 mg/kg), and a combination of this compound and GST-TRAIL.
-
Treatment Administration: Treatments are administered intraperitoneally for 21 days.[10]
-
Tumor Measurement: Tumor volume is measured throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are harvested for analysis, including TUNEL assays for apoptosis and western blotting for survivin and DR5 expression.[2][10]
Diabetes Model
Interestingly, this compound has also been investigated in a mouse model of streptozotocin (STZ)-induced diabetes, where it showed potential in preserving pancreatic beta-cell function.[5]
Quantitative Data Summary
| Mouse Model | Condition | Treatment | Dosing Schedule | Outcome | Reference |
| C57BL/6J Mice | STZ-induced dedifferentiation | This compound (20 mg/kg) | Intraperitoneal injection for 10 days | Alleviated hyperglycemia. | [5] |
Experimental Protocol: STZ-Induced Diabetes Model
-
Induction of Diabetes: Diabetes is induced in mice using streptozotocin (STZ).
-
Treatment: Mice are treated with this compound (20 mg/kg) via intraperitoneal injection for 10 days.[5]
-
Monitoring: Blood glucose levels are monitored to assess the effect on hyperglycemia.[5]
-
Endpoint Analysis: Pancreatic tissues are analyzed to evaluate the preservation of beta-cell phenotype and function.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow of the in vivo experiments.
Caption: this compound inhibits the USP1-UAF1 complex, leading to the accumulation of ubiquitinated PCNA and FANCD2, which impairs DNA damage repair and can result in cell cycle arrest and apoptosis.
Caption: this compound enhances TRAIL-induced apoptosis by inhibiting USP1, which leads to decreased survivin levels and increased DR5 expression via downregulation of miR-216a-5p.[2][5]
Caption: this compound inhibits USP1, leading to the degradation of TAZ and subsequent downregulation of the Hippo signaling pathway, thereby suppressing osteosarcoma progression.[8][9]
Caption: A general workflow for in vivo efficacy studies of this compound in mouse models, from initial cell culture to final data analysis.
Conclusion
The in vivo studies conducted in various mouse models demonstrate the promising anti-tumor efficacy of this compound, both as a monotherapy and in combination with other agents. Its ability to modulate key cellular pathways, including DNA damage repair, apoptosis, and oncogenic signaling, underscores its potential as a therapeutic agent. This technical guide provides a comprehensive overview for researchers and drug development professionals interested in the preclinical evaluation of this compound. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for its clinical translation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | ML323 suppresses the progression of ovarian cancer via regulating USP1-mediated cell cycle [frontiersin.org]
- 4. ML323, a USP1 inhibitor triggers cell cycle arrest, apoptosis and autophagy in esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 6. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. USP1 inhibition suppresses the progression of osteosarcoma via destabilizing TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
ML-323: A Technical Guide to its Impact on Genomic Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of ML-323, a potent and selective small-molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1, in complex with its cofactor UAF1, is a critical regulator of cellular responses to DNA damage, playing a pivotal role in the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways. By inhibiting USP1/UAF1, this compound disrupts these DNA damage tolerance mechanisms, leading to increased genomic instability and sensitizing cancer cells to DNA-damaging agents. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the associated signaling pathways and experimental workflows.
Introduction
Genomic stability is paramount for cellular homeostasis and the prevention of diseases such as cancer. The DNA Damage Response (DDR) is a complex network of signaling pathways that detect and repair DNA lesions. A key regulatory mechanism within the DDR is the post-translational modification of proteins with ubiquitin. Deubiquitinating enzymes (DUBs) reverse this process, providing a dynamic control of protein function.
Ubiquitin-Specific Protease 1 (USP1), in its active state complexed with USP1-associated factor 1 (UAF1), is a deubiquitinase with critical roles in DNA repair.[1][2] It primarily targets two key substrates: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2).[1][3] The deubiquitination of these substrates by USP1 is essential for the proper functioning of the Translesion Synthesis (TLS) and Fanconi Anemia (FA) pathways, respectively, which allow cells to tolerate DNA damage during replication.[4][5]
This compound has emerged as a highly selective and potent inhibitor of the USP1-UAF1 deubiquitinase complex.[4] Its ability to disrupt DNA damage tolerance pathways makes it a valuable tool for studying genomic stability and a promising candidate for cancer therapy, particularly in combination with DNA-damaging agents like cisplatin.[1][6] This guide will explore the technical details of this compound's impact on genomic stability.
Mechanism of Action of this compound
This compound is a reversible, allosteric inhibitor of the USP1-UAF1 complex.[7] It does not directly compete with the ubiquitin substrate for the active site but rather binds to a cryptic pocket in USP1, inducing a conformational change that inhibits its deubiquitinating activity. This inhibition leads to the hyperaccumulation of monoubiquitinated PCNA (Ub-PCNA) and monoubiquitinated FANCD2 (Ub-FANCD2).[1][3]
The accumulation of Ub-PCNA disrupts the normal progression of DNA replication past lesions, a process known as translesion synthesis.[5][8] Similarly, the sustained ubiquitination of FANCD2 impairs the resolution of DNA interstrand crosslinks through the Fanconi Anemia pathway.[5][9] By simultaneously targeting these two major DNA damage response pathways, this compound compromises the cell's ability to repair and tolerate DNA damage, leading to increased genomic instability.[4][6]
Quantitative Data on this compound Activity
The following tables summarize key quantitative data regarding the inhibitory activity of this compound and its cellular effects.
| Parameter | Value | Assay Conditions | Reference(s) |
| IC₅₀ for USP1-UAF1 | 76 nM | Ubiquitin-Rhodamine 110 assay | [4][10][11] |
| 174 nM | K63-linked diubiquitin substrate | [7][10] | |
| 820 nM | Monoubiquitinated PCNA (Ub-PCNA) substrate | [7][10] | |
| Inhibition Constants | Kᵢ = 68 nM | Free enzyme | [10] |
| K'ᵢ = 183 nM | Enzyme-substrate complex | [10] |
Table 1: In Vitro Inhibitory Activity of this compound against USP1-UAF1. This table presents the half-maximal inhibitory concentration (IC₅₀) and inhibition constants (Kᵢ) of this compound, demonstrating its potent inhibition of the USP1-UAF1 complex.
| Cell Line | Treatment | Effect | EC₅₀ | Reference(s) |
| H596 (NSCLC) | This compound alone | No substantial cell killing | > 10 µM | [6] |
| Cisplatin alone | Cell killing | 486 nM | [6] | |
| Cisplatin + this compound (1:1 ratio) | Potentiation of cisplatin cytotoxicity | 171 nM | [7] | |
| Cisplatin + this compound (1:4 ratio) | Potentiation of cisplatin cytotoxicity | 59 nM | [7] | |
| U2OS (Osteosarcoma) | This compound | Sensitization to cisplatin | Not specified | [4][7] |
| Osteosarcoma Cells | This compound (0, 8, 16, 32 µmol/L) | Suppression of cell proliferation | Dose-dependent | [12] |
Table 2: Cellular Activity of this compound. This table highlights the cytotoxic effects of this compound, particularly its ability to sensitize cancer cells to cisplatin.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of this compound on genomic stability.
Cytotoxicity Assay
This protocol is used to determine the effect of this compound, alone or in combination with other drugs, on cell viability.
Materials:
-
Cell line of interest (e.g., H596)
-
96-well plates
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cisplatin (dissolved in saline)[1]
-
MTT reagent or other viability assay kit
-
Plate reader
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[1]
-
Prepare serial dilutions of this compound and cisplatin in complete medium.
-
For single-agent treatment, add the respective drug dilutions to the wells. For combination treatment, add both drugs at the desired ratios.[1] Include a vehicle control (DMSO and saline).[1]
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator.[1][13]
-
Add the viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
After incubation with the reagent, measure the absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC₅₀ values.[1][6]
Note: For a comprehensive analysis, it is recommended to perform combination index calculations using software like CalcuSyn to determine if the drug interaction is synergistic, additive, or antagonistic.[4]
Colony Forming Assay
This assay assesses the long-term survival and proliferative capacity of cells after treatment with this compound.
Materials:
-
Cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Methanol
-
0.5% Crystal Violet solution
Procedure:
-
Seed 300-500 cells per well in 6-well plates and allow them to attach overnight.[4]
-
Treat the cells with the desired concentrations of this compound. Include a vehicle control (DMSO).[4]
-
Incubate for 48 hours.
-
Remove the drug-containing medium and replace it with fresh complete medium.
-
Incubate for an additional 5-10 days to allow for colony formation.[4]
-
Wash the wells with PBS, fix the colonies with methanol, and stain with 0.5% crystal violet.[4]
-
Count the number of colonies containing more than 50 cells.[4]
-
Calculate the plating efficiency and survival fraction for each treatment condition.
Western Blot for PCNA and FANCD2 Ubiquitination
This protocol is used to detect the levels of monoubiquitinated PCNA and FANCD2 following this compound treatment.
Materials:
-
Cell line of interest (e.g., HEK293T, H596)[1]
-
This compound
-
Cisplatin (as a positive control for DNA damage)
-
Lysis buffer (e.g., RIPA buffer)[14]
-
SDS-PAGE gels (8% polyacrylamide is suitable for resolving ubiquitinated forms)[14]
-
Nitrocellulose or PVDF membrane
-
Primary antibodies: anti-PCNA, anti-FANCD2[1]
-
Chemiluminescence detection reagent
Procedure:
-
Plate cells and treat with this compound (e.g., 30 µM) and/or cisplatin (e.g., 100 µM) for a specified time (e.g., 6 hours).[1]
-
Harvest and lyse the cells in lysis buffer.[1]
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the percentage of monoubiquitinated PCNA or FANCD2.[1]
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound inhibits USP1/UAF1, preventing deubiquitination of PCNA and FANCD2.
References
- 1. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. genesandcancer.com [genesandcancer.com]
- 6. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP1-UAF1 Inhibitor, ML323 | Sigma-Aldrich [sigmaaldrich.com]
- 8. Crosstalk between Translesion Synthesis, Fanconi Anemia Network, and Homologous Recombination Repair Pathways in Interstrand DNA Crosslink Repair and Development of Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inactivation of Murine Usp1 Results in Genomic Instability and a Fanconi Anemia Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. Changes in the in vitro activity of platinum drugs when administered in two aliquots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deubiquitination of FANCD2 Is Required for DNA Crosslink Repair - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: ML-323 and the Allosteric Inhibition of USP1/UAF1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquitin-Specific Protease 1 (USP1), in complex with its cofactor UAF1 (USP1-Associated Factor 1), is a critical deubiquitinase (DUB) that regulates key DNA damage response (DDR) pathways.[1][2] By removing monoubiquitin from Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2), the USP1/UAF1 complex plays a pivotal role in Translesion Synthesis (TLS) and the Fanconi Anemia (FA) pathway, respectively.[1][2][3][4] Dysregulation of USP1 is implicated in various cancers, making it a promising therapeutic target.[4][5] ML-323 is a potent, reversible, and selective small-molecule inhibitor of USP1/UAF1.[1][6][7] This guide provides an in-depth overview of its allosteric mechanism of inhibition, quantitative activity, and the experimental protocols used for its characterization.
Introduction to USP1/UAF1 Function
The USP1/UAF1 complex is a key regulator of genome stability. Its primary role is to reverse the monoubiquitination of PCNA and FANCD2, processes essential for resolving DNA lesions.[1][3]
-
Translesion Synthesis (TLS): Monoubiquitinated PCNA (Ub-PCNA) recruits specialized, low-fidelity DNA polymerases to bypass DNA lesions. Deubiquitination by USP1/UAF1 terminates this process, acting as a crucial off-switch.[3]
-
Fanconi Anemia (FA) Pathway: The monoubiquitination of the FANCD2/FANCI complex is a central event in the FA pathway, which is required for the repair of DNA interstrand crosslinks (ICLs).[2][4][8] USP1/UAF1-mediated deubiquitination is necessary to recycle FANCD2 and complete the repair process.[2]
Inhibition of USP1/UAF1 leads to the accumulation of ubiquitinated PCNA and FANCD2, disrupting these DNA repair pathways.[1][3] This disruption can induce synthetic lethality in cancers with existing DNA repair defects and can sensitize cancer cells to DNA-damaging agents like cisplatin.[1][8][9]
This compound: A Potent Allosteric Inhibitor
This compound was identified through a quantitative high-throughput screen as a nanomolar inhibitor of the USP1/UAF1 complex.[1] It exhibits a mixed-mode and allosteric mechanism of inhibition.[6][8] Recent cryo-electron microscopy studies have revealed that this compound binds to a previously unknown cryptic, hydrophobic pocket within USP1.[10][11][12] This binding displaces part of the enzyme's hydrophobic core, inducing conformational changes that subtly rearrange the active site and disrupt catalysis.[10][11][13]
Caption: Conceptual diagram of this compound's allosteric inhibition mechanism.
Quantitative Inhibitory Activity of this compound
The potency of this compound has been evaluated across multiple biochemical assays, each utilizing a different substrate for the USP1/UAF1 complex. The results consistently demonstrate nanomolar efficacy.
| Parameter | Assay Type (Substrate) | Value (nM) | Reference(s) |
| IC₅₀ | Ubiquitin-Rhodamine (Ub-Rho) | 76 | [6][7] |
| IC₅₀ | Gel-based (K63-linked di-ubiquitin) | 174 | [6] |
| IC₅₀ | Gel-based (Monoubiquitinated PCNA) | 820 | [6] |
| Kᵢ | Free Enzyme Inhibition Constant | 68 | [6] |
| K'ᵢ | Enzyme-Substrate Complex Inhibition | 183 | [6] |
Table 1: Summary of quantitative data for this compound inhibition of USP1/UAF1.
Key Signaling Pathway and Experimental Workflow
This compound's mechanism of action is rooted in its ability to disrupt the deubiquitination of key proteins in DNA damage response pathways.
Caption: USP1/UAF1 signaling in DNA repair and the inhibitory action of this compound.
A standard workflow to assess inhibitors like this compound involves a fluorogenic biochemical assay.
Caption: Workflow for determining IC50 of a USP1 inhibitor via a fluorogenic assay.
Detailed Experimental Protocols
Biochemical Assay for IC₅₀ Determination (Ub-Rhodamine 110)
This protocol is adapted from quantitative high-throughput screening (qHTS) methods used in the discovery of USP1 inhibitors.[1][7]
-
Reagent Preparation:
-
Assay Procedure:
-
Dispense the this compound serial dilutions into a 96- or 384-well assay plate. Include positive (no inhibitor, DMSO only) and negative (no enzyme) controls.[1]
-
Add the USP1/UAF1 enzyme complex to each well and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the deubiquitination reaction by adding the Ub-Rho substrate to all wells.
-
Immediately place the plate in a kinetic plate reader and measure the increase in fluorescence (excitation/emission ~485/535 nm) over 30-60 minutes.[14]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of this compound from the linear portion of the fluorescence curve.
-
Normalize the rates to the positive control (100% activity).
-
Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[1]
-
Cell-Based Assay for USP1 Target Engagement (PCNA Ubiquitination)
This protocol assesses this compound's ability to inhibit USP1 activity within a cellular context by measuring the ubiquitination status of its substrate, PCNA.[1][8]
-
Cell Culture and Treatment:
-
Seed human cancer cells (e.g., H596, HEK293T, U2OS) in 10 cm dishes.[1][8]
-
(Optional) Synchronize cells in S-phase using a double-thymidine block to enrich for PCNA on chromatin.[1]
-
Treat cells with varying concentrations of this compound (e.g., 5-30 µM) for 3-6 hours.[8] A co-treatment with a DNA damaging agent like cisplatin (e.g., 100 µM) can be used to robustly induce PCNA ubiquitination.[1][8] Include a DMSO-treated vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, harvest and wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein lysate (e.g., 20-40 µg) on an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against PCNA overnight at 4°C. This antibody should detect both unmodified PCNA (~29 kDa) and monoubiquitinated PCNA (Ub-PCNA, ~37 kDa).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for both PCNA and Ub-PCNA using densitometry software (e.g., ImageJ).[15]
-
Calculate the percentage of monoubiquitinated PCNA for each treatment condition. A dose-dependent increase in the Ub-PCNA band relative to the unmodified PCNA band indicates successful target engagement and inhibition of USP1 by this compound.[1]
-
Conclusion
This compound is a well-characterized, potent, and selective allosteric inhibitor of the USP1/UAF1 deubiquitinase complex. Its ability to disrupt DNA damage response pathways by preventing the deubiquitination of PCNA and FANCD2 provides a powerful tool for basic research and a promising strategy for cancer therapy, particularly in combination with DNA-damaging agents. The protocols and data presented in this guide offer a comprehensive resource for professionals seeking to study or develop inhibitors targeting this critical enzyme complex.
References
- 1. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP1 in regulation of DNA repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for ML-323 in Cell Culture
Introduction
ML-323 is a potent and selective small molecule inhibitor of the deubiquitinating enzyme (DUB) complex USP1-UAF1. It has been shown to sensitize cancer cells to DNA-damaging agents, making it a valuable tool for research in DNA damage response pathways and cancer biology. This document provides detailed application notes and protocols for the use of this compound in a research setting, with a focus on its solubility in DMSO and cell culture media.
Data Presentation
Solubility of this compound
The solubility of this compound can vary between different suppliers and batches. It is crucial to consult the manufacturer's product data sheet for the most accurate information. The following table summarizes the reported solubility of this compound in DMSO from various sources.
| Supplier/Source | Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Selleck Chemicals | DMSO | 76 | 197.66 | Use fresh DMSO as it is hygroscopic |
| MedchemExpress | DMSO | ≥ 49 | ≥ 127.44 | Use newly opened DMSO |
| Tocris Bioscience | DMSO | 38.45 | 100 | |
| Sigma-Aldrich | DMSO | 100 | ~260 | |
| MedKoo Biosciences | DMSO | 44.61 | 116.03 |
Note: The molecular weight of this compound is 384.48 g/mol .
Solubility and Stability in Cell Culture Media
Quantitative data on the solubility and stability of this compound in commonly used cell culture media, such as Dulbecco's Modified Eagle's Medium (DMEM) and RPMI-1640, is not extensively published. The common practice for administering this compound to cells is to first dissolve it in DMSO to create a concentrated stock solution, which is then diluted into the cell culture medium to the final desired working concentration.
Key Considerations:
-
Precipitation: Upon dilution into aqueous cell culture media, this compound may precipitate, especially at higher concentrations. It is recommended to visually inspect the medium for any signs of precipitation after adding the compound.
-
Serum Effects: The presence of fetal bovine serum (FBS) or other serum components in the culture medium can influence the solubility and stability of small molecules.
-
Working Concentration: In published studies, this compound has been used in cell culture at concentrations typically ranging from the low micromolar (µM) to tens of micromolar ranges.[1]
-
Final DMSO Concentration: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally below 0.5%, and for some sensitive cell lines, as low as 0.1%.[2][3][4][5]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 384.48 g/mol * (1000 mg / 1 g) = 3.8448 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out the calculated amount of this compound powder using an analytical balance.
-
-
Dissolve in DMSO:
-
Add the appropriate volume of fresh, high-purity DMSO to the vial containing the this compound powder. For 3.84 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Vortex or gently warm the solution if necessary to ensure complete dissolution. Visually inspect to confirm that no solid particles remain.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage. Consult the manufacturer's data sheet for specific storage recommendations and stability information.
-
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol describes the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM this compound in DMSO stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium (e.g., DMEM or RPMI with 10% FBS)
-
Sterile tubes for dilution
Procedure:
-
Determine the final desired concentration of this compound and the final volume of the working solution.
-
Calculate the volume of the stock solution needed:
-
Use the formula: C1V1 = C2V2
-
C1 = Concentration of the stock solution (e.g., 10 mM)
-
V1 = Volume of the stock solution to be added (unknown)
-
C2 = Desired final concentration (e.g., 10 µM)
-
V2 = Final volume of the working solution (e.g., 10 mL)
-
-
Example calculation for a 10 µM working solution in 10 mL of medium:
-
(10,000 µM) * V1 = (10 µM) * (10 mL)
-
V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
-
Prepare the working solution:
-
In a sterile tube, add the calculated volume of pre-warmed complete cell culture medium (in this example, 10 mL).
-
Add the calculated volume of the this compound stock solution (10 µL) to the medium.
-
Immediately mix well by gentle pipetting or vortexing to ensure homogeneity and minimize the risk of precipitation.
-
-
Treat the cells:
-
Remove the old medium from your cell culture plates and replace it with the freshly prepared working solution containing this compound.
-
Important: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium to account for any effects of the solvent on the cells. The final DMSO concentration in the vehicle control and the experimental wells should be identical.
-
Protocol 3: Assessing Solubility and Stability in Cell Culture Medium (Empirical Method)
As precise solubility data in cell culture media is often unavailable, this protocol provides a method to empirically assess the solubility and stability of this compound in your specific experimental conditions.
Materials:
-
This compound stock solution in DMSO
-
Your specific cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Procedure:
-
Prepare a serial dilution of this compound in your cell culture medium. Start from a concentration higher than your intended highest experimental concentration. For example, prepare concentrations ranging from 100 µM down to 1 µM.
-
Incubate the solutions under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, 72 hours).
-
Visually inspect for precipitation at regular intervals (e.g., 0, 1, 4, 24, 48, 72 hours) under a microscope. Look for the formation of crystals or amorphous precipitates.
-
Determine the highest concentration that remains in solution over the course of your experiment. This will be your practical working solubility limit under your specific conditions.
-
Consider performing a bioassay (e.g., a cell viability assay) on the filtered supernatant of the incubated solutions to confirm that the soluble compound retains its biological activity over time.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits the USP1-UAF1 deubiquitinase complex.
Experimental Workflow for a Cell Viability Assay
Caption: Workflow for determining cell viability upon this compound treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: ML-323 Treatment in H596 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: ML-323 is a potent, reversible, and highly selective small-molecule inhibitor of the Ubiquitin-Specific Protease 1 (USP1) and its essential cofactor, USP1-Associated Factor 1 (UAF1).[1][2][3] The USP1-UAF1 deubiquitinase complex is a critical regulator of DNA damage response pathways, including the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS).[1][4] Its primary substrates are monoubiquitinated Fanconi Anemia Complementation Group D2 protein (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA).[4] By inhibiting the deubiquitination of these key proteins, this compound disrupts DNA repair mechanisms, rendering cancer cells more susceptible to DNA-damaging agents.
The NCI-H596 cell line, derived from a human lung adenosquamous carcinoma, is a valuable in vitro model for non-small cell lung cancer (NSCLC) research.[5] These application notes provide detailed protocols for treating H596 cells with this compound to investigate its effects on cell viability, DNA damage signaling, and its potential to sensitize cells to chemotherapy.
Mechanism of Action
This compound exerts its effects by inhibiting the USP1-UAF1 complex. This inhibition leads to the accumulation of monoubiquitinated PCNA (Ub-PCNA) and FANCD2 (Ub-FANCD2).[4] Elevated levels of Ub-PCNA and Ub-FANCD2 disrupt the normal DNA damage response, leading to increased cell death, particularly when combined with DNA-damaging agents like cisplatin or UV radiation.[1][3] The inhibitor binds to a cryptic hydrophobic pocket within USP1, inducing a conformational change that allosterically inhibits its catalytic activity.[6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. AddexBio Product Detail - H596 Cells [addexbio.com]
- 6. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
Application Notes and Protocols: In Vitro Combination of ML-323 and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of targeted therapies with conventional chemotherapy holds significant promise for overcoming drug resistance and enhancing treatment efficacy. Cisplatin, a cornerstone of chemotherapy for various solid tumors, induces DNA damage, leading to cancer cell apoptosis.[1][2][3] However, intrinsic and acquired resistance mechanisms often limit its clinical utility.[2] A key cellular process involved in tolerance to DNA damage is the DNA damage response (DDR), which includes pathways that repair or bypass DNA lesions.
Ubiquitin-Specific Protease 1 (USP1), in complex with its cofactor UAF1, is a critical deubiquitinase enzyme that regulates the DDR.[4] Specifically, USP1 deubiquitinates monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2), two key proteins in the translesion synthesis and Fanconi anemia pathways, respectively.[4][5] By inhibiting USP1, the repair of cisplatin-induced DNA damage can be impaired, leading to increased cancer cell death.
ML-323 is a potent and selective small molecule inhibitor of the USP1/UAF1 complex.[4][6][7] In vitro studies have demonstrated that this compound potentiates the cytotoxic effects of cisplatin in various cancer cell lines, including non-small cell lung cancer and osteosarcoma.[6][8][9] This document provides detailed protocols for investigating the synergistic effects of combining this compound and cisplatin in vitro, along with representative data and pathway diagrams.
Data Presentation
Table 1: Cytotoxicity of this compound and Cisplatin, Individually and in Combination
| Cell Line | Compound/Combination | EC50 / IC50 (µM) | Fold-Increase in Potency with Combination | Reference |
| H596 (NSCLC) | Cisplatin alone | ~7.5 | - | [9] |
| H596 (NSCLC) | This compound alone | ~5.0 | - | [4] |
| H596 (NSCLC) | Cisplatin + this compound (1:4 ratio) | ~0.9 | 8-fold (for cisplatin) | [9] |
| HCT116 (Colon) | Cisplatin alone | Not specified | - | [10] |
| HCT116 (Colon) | Cisplatin + this compound (1:4 ratio) | Synergistic effect observed | Not specified | [10] |
| U2OS (Osteosarcoma) | Cisplatin + this compound | Synergistic effect observed | Not specified | [9] |
Note: EC50/IC50 values can vary between experiments and cell lines.
Table 2: Combination Index (CI) Analysis
| Cell Line | Combination Ratio (Cisplatin:this compound) | Combination Index (CI) | Interpretation | Reference |
| H596 | 1:1 | < 1 | Synergy | [4] |
| H596 | 1:4 | < 1 | Strong Synergy | [4][9] |
Note: A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathways and Experimental Workflow
Caption: this compound and Cisplatin signaling pathway.
Caption: Experimental workflow for synergy assessment.
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis (CCK-8/MTT Assay)
This protocol determines the effect of this compound, cisplatin, and their combination on cancer cell proliferation and quantifies their synergistic interaction.
Materials:
-
Cancer cell line of interest (e.g., H596)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear flat-bottom cell culture plates
-
This compound (dissolved in DMSO to create a stock solution)
-
Cisplatin (dissolved in saline (0.9% NaCl) to create a stock solution)[4]
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.[4]
-
Incubate overnight to allow for cell attachment.
-
-
Single-Agent IC50 Determination:
-
Prepare serial dilutions of this compound and cisplatin in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle controls (DMSO and saline).
-
Incubate for 48 hours.[4]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 values for each compound using non-linear regression analysis.
-
-
Combination Treatment:
-
Based on the individual IC50 values, design a combination experiment. A common method is the constant ratio design (e.g., 1:1 or 1:4 ratio of Cisplatin:this compound).[4][9]
-
Prepare serial dilutions of the drug combination.
-
Treat the cells as described in step 2.
-
After 48 hours of incubation, assess cell viability using CCK-8.[4]
-
-
Data Analysis:
-
Normalize viability data to the vehicle-treated control wells (set to 100%).
-
Use software such as CalcuSyn or CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI value less than 1 indicates a synergistic effect.[9]
-
Protocol 2: Colony Formation Assay
This long-term assay assesses the effect of drug treatment on the ability of single cells to form colonies, a measure of clonogenic survival.
Materials:
-
6-well cell culture plates
-
This compound and Cisplatin
-
Complete growth medium
-
Crystal Violet staining solution (0.1% crystal violet in methanol)
-
Methanol for fixation
Procedure:
-
Cell Seeding:
-
Seed a low density of cells (e.g., 200-500 cells per well) in 6-well plates and allow them to attach overnight.[4]
-
-
Drug Treatment:
-
Treat the cells with this compound, cisplatin, or the combination at desired concentrations. Include a vehicle control.
-
Incubate for 48 hours.[4]
-
-
Colony Growth:
-
Staining and Quantification:
-
Wash the wells with PBS.
-
Fix the colonies with cold methanol for 15 minutes.
-
Remove the methanol and stain with 0.1% crystal violet solution for 20 minutes.[4]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as clusters of ≥50 cells) in each well.
-
Protocol 3: Western Blot for PCNA and FANCD2 Monoubiquitination
This protocol is used to confirm the mechanism of action of this compound by observing the accumulation of monoubiquitinated forms of USP1 substrates.
Materials:
-
10 cm cell culture dishes
-
This compound and Cisplatin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-PCNA, anti-FANCD2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Cell Lysis:
-
After treatment, place the dishes on ice, wash with cold PBS, and lyse the cells with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against PCNA or FANCD2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
The monoubiquitinated forms of PCNA (~27 kDa + ~8 kDa ubiquitin) and FANCD2 will appear as slower-migrating bands compared to the unmodified proteins.
-
Quantify the band intensities to determine the percentage of monoubiquitinated protein relative to the total protein. An increase in the ubiquitinated form upon this compound treatment confirms USP1 inhibition.[4]
-
References
- 1. jpccr.eu [jpccr.eu]
- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: ML-323 for the Analysis of Ubiquitinated PCNA by Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for utilizing the small molecule inhibitor ML-323 to study the ubiquitination of Proliferating Cell Nuclear Antigen (PCNA) via Western blotting.
Introduction
This compound is a potent and selective inhibitor of the USP1/UAF1 deubiquitinase complex.[1][2][3] USP1 (Ubiquitin-Specific Protease 1) in complex with its cofactor UAF1 (USP1-Associated Factor 1) plays a critical role in the DNA damage response by deubiquitinating key proteins, including PCNA.[2][3][4] Monoubiquitination of PCNA at the lysine 164 (K164) residue is a crucial step in initiating the translesion synthesis (TLS) pathway, a DNA damage tolerance mechanism.[4][5] By inhibiting USP1/UAF1, this compound prevents the removal of ubiquitin from PCNA, leading to an accumulation of monoubiquitinated PCNA (Ub-PCNA).[2][6] This makes this compound a valuable tool for investigating the dynamics of PCNA ubiquitination and its role in DNA repair pathways.
Mechanism of Action
This compound acts as a reversible, allosteric inhibitor of the USP1-UAF1 complex.[1][7] It binds to a cryptic pocket in USP1, inducing conformational changes that disrupt the enzyme's active site and inhibit its deubiquitinase activity.[7] This inhibition leads to an increase in the steady-state levels of ubiquitinated substrates of USP1, such as PCNA and FANCD2.[2][3]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on PCNA monoubiquitination in HCT116 cells as determined by Western blot analysis.
| Treatment | Concentration | % Monoubiquitinated PCNA (Ub-PCNA) |
| DMSO (Control) | - | 1.2% |
| This compound | 5 µM | 4.5% |
| This compound | 10 µM | 7.8% |
| This compound | 20 µM | 12.5% |
| This compound | 30 µM | 15.6% |
Data adapted from a study on HCT116 cells treated with this compound for 6 hours.[2]
Signaling Pathway
Caption: Signaling pathway of this compound action on PCNA ubiquitination.
Experimental Protocols
Western Blot Protocol for Detection of Ubiquitinated PCNA
This protocol is adapted from established methods for analyzing ubiquitinated PCNA following treatment with this compound.[2][6]
1. Cell Culture and Treatment: a. Plate cells (e.g., HCT116, HEK293T, or H596) at an appropriate density and allow them to adhere overnight. b. Treat cells with the desired concentrations of this compound (e.g., 5-30 µM) or DMSO as a vehicle control.[2] c. For positive control of DNA damage-induced ubiquitination, cells can be treated with a DNA damaging agent like cisplatin (e.g., 100 µM).[2] d. Incubate the cells for the desired time period (e.g., 6 hours).[2]
2. Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Lyse the cells directly on the plate with RIPA buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Sonicate the lysate briefly to shear DNA and reduce viscosity.[8] e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (whole-cell extract) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Sample Preparation for SDS-PAGE: a. Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT). b. Boil the samples at 95-100°C for 5 minutes.
5. SDS-PAGE and Western Blotting: a. Load the samples onto a 10% or 12% SDS-polyacrylamide gel. It is important to run the gel long enough to resolve the unmodified PCNA (approx. 29 kDa) from the monoubiquitinated form (approx. 37 kDa). b. Perform electrophoresis until the dye front reaches the bottom of the gel. c. Transfer the proteins to a nitrocellulose or PVDF membrane.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against PCNA (e.g., PC10 clone) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
7. Detection: a. Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using an imaging system or X-ray film.
8. Data Analysis: a. Quantify the band intensities for both unmodified PCNA and Ub-PCNA using densitometry software. b. Calculate the percentage of monoubiquitinated PCNA as: (Intensity of Ub-PCNA band) / (Intensity of Ub-PCNA band + Intensity of unmodified PCNA band) x 100.
Experimental Workflow
Caption: Western blot workflow for ubiquitinated PCNA analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyubiquitinated PCNA triggers SLX4-mediated break-induced replication in alternative lengthening of telomeres (ALT) cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for ML-323 Clonogenic Assay for Cytotoxicity Assessment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
ML-323 is a potent and selective small molecule inhibitor of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) deubiquitinase complex.[1][2][3] USP1 plays a crucial role in the DNA damage response (DDR) by deubiquitinating key proteins such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 (FANCD2).[1][4][5] By inhibiting USP1, this compound prevents the removal of ubiquitin from these substrates, leading to their accumulation in the ubiquitinated state. This disruption of the DNA repair process, including the Fanconi Anemia (FA) pathway and translesion synthesis (TLS), sensitizes cancer cells to DNA-damaging agents and can induce synthetic lethality in cancers with specific DNA repair defects.[1][5][6] These characteristics make this compound a promising agent for cancer therapy, particularly in combination with chemotherapy drugs like cisplatin.[1][3][7] The clonogenic assay is a gold-standard in vitro method to assess the cytotoxicity of therapeutic agents by measuring the ability of single cells to survive, proliferate, and form colonies.[8][9][10]
Mechanism of Action of this compound:
This compound acts as a reversible, allosteric inhibitor of the USP1-UAF1 complex, with IC50 values in the nanomolar range.[2][3][7] It does not bind to the active site of USP1 but rather to a cryptic pocket, leading to conformational changes that inhibit its deubiquitinase activity.[11] This inhibition leads to the hyper-ubiquitination of USP1 substrates, primarily PCNA and FANCD2, which are critical for DNA replication and repair. The sustained ubiquitination of these proteins disrupts the cellular response to DNA damage, ultimately leading to cell cycle arrest, apoptosis, and a reduction in cell survival.[1][12]
Signaling Pathway of this compound Action:
Caption: Signaling pathway of this compound in the DNA damage response.
Experimental Protocols
Clonogenic Survival Assay Protocol for this compound Cytotoxicity:
This protocol outlines the steps to assess the cytotoxic effects of this compound on adherent cancer cell lines using a clonogenic assay.
Materials:
-
Adherent cancer cell line of interest (e.g., H596, U2OS, A549, HCT116)[2][4]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[8]
-
This compound (reconstituted in DMSO to a stock concentration of 10-20 mM)[6]
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)[8]
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Fixation solution: 10% neutral buffered formalin or a 1:7 mixture of acetic acid and methanol[8][13]
-
Staining solution: 0.5% (w/v) crystal violet in distilled water[2][9]
-
Microscope or colony counter
Procedure:
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Seed a low density of cells (typically 300-500 cells per well) into 6-well plates.[2] The optimal seeding density may vary between cell lines and should be determined empirically.
-
Allow cells to adhere and grow overnight in the incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range to test for this compound alone can be from 0 to 32 µM.[14]
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment group.[2]
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for 48 hours.[2]
-
-
Colony Formation:
-
After the 48-hour treatment, remove the drug-containing medium.
-
Wash the cells gently with PBS.
-
Add fresh, drug-free complete medium to each well.
-
Return the plates to the incubator and allow the cells to grow and form colonies for an additional 7 to 12 days.[2] The incubation time will depend on the growth rate of the cell line.
-
-
Fixation and Staining:
-
After the incubation period, when colonies are visible to the naked eye, remove the medium.
-
Gently wash the wells with PBS.
-
Fix the colonies by adding the fixation solution to each well and incubating for 15-30 minutes at room temperature.[8]
-
Remove the fixation solution and stain the colonies with 0.5% crystal violet solution for 30-60 minutes at room temperature.[8]
-
Carefully remove the crystal violet solution and wash the wells with tap water to remove excess stain.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.[2]
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
Plating Efficiency (PE) % = (Number of colonies formed / Number of cells seeded) x 100
-
Surviving Fraction (SF) = PE of treated cells / PE of control cells
-
-
Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.
-
Experimental Workflow for Clonogenic Assay:
References
- 1. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Sensitivity Assays: Clonogenic Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 12. ML323, a USP1 inhibitor triggers cell cycle arrest, apoptosis and autophagy in esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for ML-323 In Vivo Dosing in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-323 is a potent and selective small-molecule inhibitor of the Ubiquitin-Specific Protease 1 (USP1) and its cofactor, USP1-Associated Factor 1 (UAF1). The USP1-UAF1 complex is a key deubiquitinase (DUB) involved in the DNA damage response (DDR) by regulating the ubiquitination status of critical proteins such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2).[1][2] By inhibiting USP1-UAF1, this compound prevents the deubiquitination of these substrates, leading to their accumulation in a monoubiquitinated state. This disruption of the DDR can sensitize cancer cells to DNA-damaging agents and inhibit tumor growth.[2][3] Furthermore, this compound has been shown to modulate other signaling pathways implicated in cancer progression, including the Hippo pathway and apoptosis. These application notes provide detailed protocols for the in vivo administration of this compound in mouse xenograft models, along with a summary of reported dosing regimens and a schematic of the relevant signaling pathways.
Mechanism of Action
This compound allosterically inhibits the catalytic activity of the USP1-UAF1 complex.[4] This inhibition leads to the hyper-ubiquitination of USP1 substrates, primarily PCNA and FANCD2. The sustained ubiquitination of these proteins has several downstream consequences:
-
Inhibition of Translesion Synthesis (TLS): Monoubiquitinated PCNA recruits low-fidelity TLS polymerases to bypass DNA lesions. By preventing PCNA deubiquitination, this compound can disrupt the normal regulation of TLS.
-
Impairment of the Fanconi Anemia (FA) Pathway: The FA pathway is a crucial DNA repair mechanism for interstrand crosslinks. Monoubiquitination of the FANCI-FANCD2 dimer is a critical activation step in this pathway. While this compound promotes the ubiquitinated state, the precise downstream consequences on the completion of FA repair are context-dependent but are thought to contribute to synthetic lethality in certain genetic backgrounds.
-
Induction of Apoptosis: this compound has been shown to downregulate the anti-apoptotic protein survivin and upregulate the pro-apoptotic Death Receptor 5 (DR5), sensitizing cancer cells to apoptosis.[4][5]
-
Modulation of the Hippo Pathway: In osteosarcoma models, inhibition of USP1 by this compound has been shown to destabilize the transcriptional coactivator TAZ, a key effector of the Hippo signaling pathway involved in cell proliferation and stemness.
Signaling Pathway
Caption: Signaling pathways modulated by this compound.
Quantitative Data Summary
| Cell Line | Xenograft Model | This compound Dose | Route of Administration | Dosing Schedule | Outcome | Reference |
| HCT116 (colorectal) | Subcutaneous | 10 mg/kg | Intraperitoneal (i.p.) | Daily for 21 days | Significant reduction in tumor volume when combined with TRAIL. | [5] |
| 143B (osteosarcoma) | Subcutaneous | 5 and 10 mg/kg | Intraperitoneal (i.p.) | Every 2 days for 3 weeks | Dose-dependent suppression of tumor growth. | [1][3] |
| 143B (osteosarcoma) | Orthotopic | 5 and 10 mg/kg | Intraperitoneal (i.p.) | Every 2 days for 3 weeks | Suppression of tumor growth and bone destruction at 10 mg/kg. | [3] |
| Not Specified | STZ-induced dedifferentiation | 20 mg/kg | Intraperitoneal (i.p.) | For 10 days | Alleviated hyperglycemia. |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO. For example, dissolve this compound in 100% DMSO to a concentration of 20 mg/mL. Ensure complete dissolution by vortexing. Note: this compound is soluble in DMSO at ≥ 49 mg/mL.
-
Working Solution Preparation: On the day of administration, dilute the this compound stock solution with sterile PBS to the final desired concentration. The final concentration of DMSO in the injected solution should be minimized (ideally ≤ 5%) to avoid toxicity to the animals. For example, to prepare a 1 mg/mL working solution for a 10 mg/kg dose in a 20g mouse (requiring 0.2 mg in 0.2 mL), you would mix 10 µL of a 20 mg/mL stock with 190 µL of sterile PBS.
-
Vehicle Control: The vehicle control solution should contain the same final concentration of DMSO in PBS as the this compound working solution.
-
Storage: Store the stock solution at -20°C or -80°C. Prepare the working solution fresh for each administration and keep it on ice.
Mouse Xenograft Model and this compound Administration
Materials:
-
Immunocompromised mice (e.g., NOD/SCID, NSG, or athymic nude mice)
-
Cancer cell line of interest
-
Sterile PBS or appropriate cell culture medium for cell suspension
-
Syringes and needles (e.g., 27-30 gauge)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane) if required for certain procedures
-
Prepared this compound working solution and vehicle control
Protocol:
-
Cell Preparation: Culture the desired cancer cell line under standard conditions. Harvest cells during the exponential growth phase and resuspend them in sterile PBS or serum-free medium at the desired concentration (e.g., 1 x 10^6 to 5 x 10^6 cells in 100-200 µL). Keep the cell suspension on ice until injection.
-
Tumor Implantation:
-
Subcutaneous Model: Anesthetize the mouse. Inject the cell suspension subcutaneously into the flank of the mouse.
-
Orthotopic Model: Follow a surgical procedure specific to the organ of interest for cell implantation.
-
-
Tumor Growth Monitoring: After tumor implantation, monitor the mice regularly for tumor formation. Once tumors are palpable and have reached a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
This compound Administration:
-
Administer this compound or vehicle control via intraperitoneal (i.p.) injection at the desired dose and schedule (e.g., 5-10 mg/kg every two days).
-
The injection volume should be appropriate for the size of the mouse (typically 100-200 µL).
-
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Euthanize the mice when the tumors reach the predetermined maximum size as per institutional guidelines, or if signs of excessive toxicity are observed. Collect tumors and other tissues for further analysis (e.g., Western blot, immunohistochemistry).
Experimental Workflow
Caption: Experimental workflow for this compound in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Strong Inhibition of Xenografted Tumor Growth by Low-Level Doses of [32P]ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP1 inhibition suppresses the progression of osteosarcoma via destabilizing TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes: ML-323 for Immunoprecipitation of the USP1-UAF1 Complex
Introduction
Ubiquitin-specific protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response by regulating the ubiquitination status of key proteins such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi anemia group D2 protein (FANCD2).[1][2][3][4] USP1's enzymatic activity is significantly enhanced through its association with USP1-associated factor 1 (UAF1), forming a stable and active heterodimeric complex.[3][5] This complex is a key regulator in both the Fanconi anemia (FA) pathway and translesion synthesis (TLS).[3][6] Given its role in DNA repair, the USP1-UAF1 complex is a promising therapeutic target in oncology.[2][4][7]
ML-323 is a potent, reversible, and highly selective small molecule inhibitor of the USP1-UAF1 deubiquitinase complex.[2][4][8][9] It acts via an allosteric mechanism, binding to a cryptic pocket within USP1, which leads to conformational changes that inhibit its catalytic activity without disrupting the USP1-UAF1 interaction.[10][11][12] This makes this compound a valuable tool for studying the cellular functions of the USP1-UAF1 complex and for its potential therapeutic development. Immunoprecipitation (IP) is a powerful technique to isolate and study the USP1-UAF1 complex and its interacting partners. The use of this compound in conjunction with IP can help to stabilize the complex in its inhibited state and investigate the effects of USP1-UAF1 inhibition on its protein-protein interactions.
Data Presentation
The following table summarizes the key quantitative data for this compound's inhibitory activity against the USP1-UAF1 complex.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 76 nM | Ubiquitin-Rhodamine (Ub-Rho) assay | [1][8][9] |
| 174 nM | Gel-based assay using K63-linked diubiquitin (di-Ub) as a substrate | [8][9] | |
| 820 nM | Gel-based assay using monoubiquitinated PCNA (Ub-PCNA) as a substrate | [8][9] | |
| Ki (for free enzyme) | 68 nM | --- | [8] |
| K'i (for enzyme-substrate complex) | 183 nM | --- | [8] |
Mandatory Visualizations
Caption: Signaling pathway of the USP1-UAF1 complex in DNA damage response and its inhibition by this compound.
Caption: Experimental workflow for the immunoprecipitation of the USP1-UAF1 complex.
Experimental Protocols
Protocol 1: Immunoprecipitation of the Endogenous USP1-UAF1 Complex from Cultured Cells
This protocol is designed for the immunoprecipitation of the endogenous USP1-UAF1 complex from mammalian cell lines.
Materials:
-
Cell Lines: HEK293T, U2OS, or other cell lines expressing the USP1-UAF1 complex.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Antibodies:
-
Primary antibody: Rabbit anti-USP1 or Rabbit anti-UAF1 polyclonal antibody.
-
Negative control: Rabbit IgG.
-
-
Protein A/G Agarose or Magnetic Beads.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktail.[13]
-
Wash Buffer: Lysis buffer with a higher salt concentration (e.g., 300-500 mM NaCl) can be used for stringent washes.
-
Elution Buffer:
-
For Western Blotting: 2x SDS-PAGE loading buffer.
-
For Mass Spectrometry: pH 2.5 glycine-HCl or other compatible elution buffer.
-
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Microcentrifuge tubes, refrigerated centrifuge, and rotator.
Procedure:
-
Cell Culture and Treatment (Optional):
-
Culture cells to 70-80% confluency.
-
To study the effect of this compound on the complex, treat cells with the desired concentration of this compound (e.g., 10-30 µM) for a specified time (e.g., 4-24 hours) prior to harvesting.[1] A DMSO-treated control should be included.
-
-
Cell Lysis:
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard protein assay (e.g., Bradford or BCA).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, add 20-30 µL of Protein A/G beads to 1-2 mg of cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of the primary antibody (anti-USP1 or anti-UAF1). For the negative control, add the same amount of Rabbit IgG.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add 30-50 µL of equilibrated Protein A/G beads to each sample.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
For Western Blotting: Resuspend the beads in 30-50 µL of 2x SDS-PAGE loading buffer and boil for 5-10 minutes. Centrifuge to pellet the beads, and collect the supernatant for analysis.
-
For Mass Spectrometry: Elute the protein complex using a low pH elution buffer. Neutralize the eluate immediately with a high pH buffer.
-
-
Downstream Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against USP1 and UAF1 to confirm co-immunoprecipitation.
-
For identification of novel interacting partners, proceed with mass spectrometry analysis.
-
Protocol 2: Co-immunoprecipitation of Overexpressed USP1 and UAF1
This protocol is suitable for confirming the interaction between USP1 and UAF1 or for studying the effect of mutations on their interaction by overexpressing tagged proteins.
Materials:
-
Expression Plasmids: Plasmids encoding tagged versions of USP1 (e.g., FLAG-USP1) and UAF1 (e.g., HA-UAF1).
-
Transfection Reagent.
-
All other reagents as listed in Protocol 1.
Procedure:
-
Cell Transfection:
-
Co-transfect the expression plasmids for tagged USP1 and UAF1 into a suitable cell line (e.g., HEK293T) using a standard transfection protocol.
-
Allow for protein expression for 24-48 hours.
-
-
Cell Lysis and Immunoprecipitation:
-
Follow steps 2-9 from Protocol 1, using an antibody against one of the tags (e.g., anti-FLAG) for the immunoprecipitation.
-
-
Analysis:
-
Perform Western blotting on the eluted samples and probe with antibodies against both tags (e.g., anti-FLAG and anti-HA) to confirm the co-immunoprecipitation of the two proteins. The input lysate should also be run as a control to verify protein expression.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Partners of Deubiquitinating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | ML323 suppresses the progression of ovarian cancer via regulating USP1-mediated cell cycle [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. USP1-UAF1 Inhibitor, ML323 | Sigma-Aldrich [sigmaaldrich.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for ML-323 in Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting synergy studies using ML-323, a potent and selective inhibitor of the USP1/UAF1 deubiquitinase complex.
Introduction to this compound
This compound is a small molecule inhibitor that targets the Ubiquitin-Specific Protease 1 (USP1) in complex with its binding partner, USP1-Associated Factor 1 (UAF1).[1][2][3][4] USP1 plays a critical role in the DNA damage response (DDR) by deubiquitinating key proteins involved in DNA repair pathways, such as the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS).[1][2][5][6] By inhibiting USP1, this compound prevents the removal of ubiquitin from target proteins like FANCD2 and PCNA, leading to their accumulation in a monoubiquitinated state.[1][2][5][7] This disruption of the DNA damage response can sensitize cancer cells to DNA-damaging agents, creating a synergistic therapeutic effect.[1][5]
Mechanism of Action and Synergy
The primary mechanism by which this compound exerts its synergistic effects is through the potentiation of DNA-damaging therapies.[1][5] In many cancers, resistance to chemotherapy agents like cisplatin is mediated by robust DNA repair mechanisms.[5] this compound circumvents this resistance by inhibiting the USP1/UAF1 complex, which is a key regulator of DNA repair.[2][6] This leads to an accumulation of DNA damage and ultimately, enhanced cancer cell death.
A notable example of this synergy is the combination of this compound with cisplatin in non-small cell lung cancer (NSCLC) cells.[1][5] this compound has been shown to strongly potentiate the cytotoxicity of cisplatin in cisplatin-resistant NSCLC cell lines.[1][5]
Signaling Pathway
The diagram below illustrates the role of the USP1/UAF1 complex in the DNA damage response and the mechanism of action for this compound.
Caption: Mechanism of this compound in the DNA damage response pathway.
Experimental Design for Synergy Studies
A robust experimental design is crucial for accurately determining the synergistic potential of this compound with other compounds. The following protocols are recommended for in vitro synergy studies.
Cell Line Selection
Select cancer cell lines relevant to the therapeutic area of interest. For synergy studies with DNA-damaging agents, it is often informative to use both a sensitive and a resistant cell line to the partner drug. For example, in the case of cisplatin, the cisplatin-resistant H596 non-small cell lung cancer cell line can be used.[1]
Single-Agent Dose-Response Curves
Before conducting synergy experiments, it is essential to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for each compound individually.
Protocol:
-
Seed cells in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[1]
-
Prepare serial dilutions of this compound and the partner drug (e.g., cisplatin) in culture medium.
-
Treat the cells with a range of concentrations for each drug individually. Include a vehicle control (e.g., DMSO for this compound, saline for cisplatin).[1]
-
Incubate the cells for a specified period (e.g., 48 hours).[1]
-
Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or CCK-8 assay.
-
Calculate the IC50/EC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Combination Studies (Checkerboard Assay)
The checkerboard assay is a common method for evaluating the interaction between two drugs.
Protocol:
-
Seed cells in 96-well plates as described above.
-
Prepare serial dilutions of this compound and the partner drug.
-
Treat the cells with a matrix of drug combinations, where each well contains a specific concentration of this compound and the partner drug. It is recommended to use concentrations around the IC50 values of each drug.
-
Include controls for each drug alone and a vehicle control.
-
Incubate the cells for the same duration as the single-agent assay.
-
Measure cell viability.
Data Analysis and Synergy Quantification
The interaction between this compound and the partner drug can be quantified using the Combination Index (CI) method developed by Chou and Talalay.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Software such as CompuSyn or CalcuSyn can be used to calculate CI values from the checkerboard assay data.[5]
Experimental Workflow
The following diagram outlines the general workflow for an this compound synergy study.
References
- 1. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: ML-323 Treatment for FANCD2 Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and investigating the time course of FANCD2 ubiquitination in response to treatment with ML-323, a selective inhibitor of the deubiquitinase USP1.
Introduction
Ubiquitin-specific protease 1 (USP1), in complex with its cofactor UAF1, plays a critical role in the DNA damage response by deubiquitinating key proteins, including FANCD2 and PCNA.[1][2] Monoubiquitination of FANCD2 is a crucial step in the Fanconi Anemia (FA) pathway, which is essential for the repair of DNA interstrand crosslinks.[3] The small molecule this compound is a potent and selective inhibitor of the USP1/UAF1 deubiquitinase complex.[1][2] By inhibiting USP1, this compound prevents the deubiquitination of FANCD2, leading to an accumulation of monoubiquitinated FANCD2 (FANCD2-Ub). This accumulation can enhance the cytotoxic effects of DNA damaging agents like cisplatin, making USP1 an attractive target for cancer therapy.[1][2]
Signaling Pathway of USP1 and this compound Action
The diagram below illustrates the role of USP1 in the deubiquitination of FANCD2 and how this compound intervenes in this process. In response to DNA damage, the FANCI-FANCD2 (ID) complex is recruited to the site of damage, where FANCD2 is monoubiquitinated. This ubiquitination is a key signaling event for the recruitment of downstream DNA repair proteins. USP1 reverses this signal by removing the ubiquitin moiety. This compound inhibits USP1, thereby stabilizing the monoubiquitinated state of FANCD2 and prolonging the DNA repair signal.
Quantitative Data Summary
The following table summarizes the quantitative findings from studies investigating the effect of this compound on FANCD2 ubiquitination. While a detailed time-course with multiple data points is not extensively published, the available data consistently show an increase in monoubiquitinated FANCD2 upon this compound treatment.
| Cell Line | This compound Concentration | Treatment Time | Observed Effect on FANCD2 Ubiquitination | Reference |
| HEK293T | 30 µM | 6 hours | Increased monoubiquitination | [1] |
| H596 | 30 µM | 6 hours | Increased monoubiquitination | [1] |
| H596 | 5 µM and higher | Not specified | Dose-dependent increase in monoubiquitination | |
| U2OS | Not specified | Not specified | Increased monoubiquitination |
Note: A time profile analysis for the related protein PCNA showed that this compound exerted its effect within 3-6 hours of treatment.
Experimental Protocols
This section provides a detailed protocol for conducting a time-course experiment to analyze the effect of this compound on FANCD2 ubiquitination in cultured cells.
Experimental Workflow Diagram
Materials and Reagents
-
Cell Lines: HEK293T, H596, or U2OS cells
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound: Stock solution in DMSO (e.g., 10 mM)
-
Cisplatin (optional positive control): Stock solution in saline
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer
-
Protease Inhibitor Cocktail
-
Deubiquitinase Inhibitors (e.g., NEM, PR-619)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE Gels (e.g., 4-15% gradient gels)
-
Nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-FANCD2
-
Mouse or Rabbit anti-GAPDH or anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
Protocol
-
Cell Culture and Seeding:
-
Culture cells in their recommended medium at 37°C in a humidified incubator with 5% CO₂.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
-
This compound Treatment Time Course:
-
Prepare working solutions of this compound in culture medium from the stock solution. A final concentration of 10-30 µM is recommended based on published data.
-
For a time-course experiment, treat cells for various durations (e.g., 0, 1, 3, 6, 12, and 24 hours). The "0 hour" time point should be treated with the vehicle (DMSO) for the longest time duration.
-
Include a vehicle control (DMSO) for each time point if performing staggered treatments.
-
(Optional) Treat a separate set of wells with a DNA damaging agent like cisplatin (e.g., 20-100 µM for 6 hours) as a positive control for FANCD2 ubiquitination.
-
-
Cell Lysis and Protein Quantification:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and deubiquitinase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FANCD2 antibody overnight at 4°C. The two bands for FANCD2 correspond to the non-ubiquitinated (lower band) and monoubiquitinated (upper band) forms.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for both the ubiquitinated and non-ubiquitinated forms of FANCD2, as well as the loading control.
-
Calculate the ratio of ubiquitinated FANCD2 to total FANCD2 (or to the non-ubiquitinated form) for each time point.
-
Normalize these ratios to the vehicle control at each corresponding time point.
-
Plot the normalized ratio of ubiquitinated FANCD2 over time to visualize the time course of the effect of this compound.
-
References
Application Notes and Protocols for Utilizing ML-323 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-323 is a potent, reversible, and selective small-molecule inhibitor of the Ubiquitin-Specific Protease 1 (USP1) and USP1-Associated Factor 1 (UAF1) deubiquitinase (DUB) complex.[1][2] USP1 plays a critical role in the DNA damage response by regulating the ubiquitination status of key proteins, including Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2).[2][3] By inhibiting USP1/UAF1, this compound prevents the deubiquitination of these substrates, leading to their accumulation in a monoubiquitinated state.[2][3] This disruption of the DNA damage tolerance pathways, such as translesion synthesis and the Fanconi Anemia pathway, can sensitize cancer cells to DNA-damaging agents like cisplatin.[2][4]
This compound acts via an allosteric mechanism, binding to a cryptic site between the palm and thumb subdomains of USP1, which induces conformational changes that inhibit the enzyme's function.[5][6][7] Its nanomolar inhibitory activity and favorable in vitro ADME profile make it an excellent probe molecule for studying USP1/UAF1 biology and a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel inhibitors.[1][2][4]
Signaling Pathway and Mechanism of Inhibition
The USP1/UAF1 complex is a key regulator in DNA repair pathways. It removes monoubiquitin from PCNA and FANCD2, which is a crucial step for the proper progression and termination of DNA damage tolerance mechanisms. This compound inhibits this catalytic activity, leading to an accumulation of ubiquitinated substrates and potentiation of cytotoxicity from DNA-damaging agents.
Data Presentation
Quantitative data for this compound and relevant HTS parameters are summarized below.
Table 1: Biochemical Potency of this compound Against USP1/UAF1
| Assay Type | Substrate | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Fluorescence-based | Ubiquitin-Rhodamine 110 | 76 | [1][8] |
| Gel-based | K63-linked di-ubiquitin | 174 | [8] |
| Gel-based | Monoubiquitinated PCNA (Ub-PCNA) | 820 |[6][8] |
Table 2: Typical Parameters for a USP1/UAF1 Biochemical HTS Assay
| Parameter | Value/Condition | Reference |
|---|---|---|
| Assay Format | 1536-well plate | [1] |
| Assay Volume | 4 µL | [1] |
| Enzyme | Recombinant Human USP1/UAF1 | [2] |
| Enzyme Concentration | 1 nM | [2] |
| Substrate | Ubiquitin-Rhodamine 110 (Ub-Rho) | [1] |
| Substrate Concentration | 150 nM | [2] |
| Pre-incubation Time | 15 minutes | [2] |
| Readout | Kinetic measurement of rhodamine fluorescence | [2] |
| Excitation/Emission | 480 nm / 540 nm | [2] |
| Z' Factor | > 0.8 |[1] |
Experimental Protocols
Protocol 1: Biochemical High-Throughput Screening for USP1/UAF1 Inhibitors
This protocol describes a quantitative HTS (qHTS) assay to identify inhibitors of the USP1/UAF1 complex using a fluorogenic substrate.
Materials:
-
Recombinant purified human USP1/UAF1 complex
-
Ubiquitin-Rhodamine 110 (Ub-Rho) substrate
-
Assay Buffer: 50 mM HEPES (pH 7.8), 100 mM NaCl, 0.5 mM EDTA, 1 mM TCEP, 0.1 mg/mL BSA, 0.01% Tween-20.[2]
-
This compound (positive control inhibitor)
-
DMSO (vehicle control)
-
Low-volume 1536-well black assay plates
-
Acoustic liquid handler for compound dispensing
-
Plate reader capable of kinetic fluorescence measurements (e.g., PerkinElmer ViewLux)
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense test compounds and controls (this compound, DMSO) into 1536-well assay plates. Compounds are typically tested over a range of four to five concentrations.[1]
-
Enzyme Addition: Prepare a solution of USP1/UAF1 complex at a 2X final concentration (e.g., 2 nM) in assay buffer. Dispense 2 µL of this solution into each well of the assay plate.
-
Pre-incubation: Centrifuge the plates briefly to mix. Incubate at room temperature for 15 minutes to allow compounds to bind to the enzyme.[2]
-
Reaction Initiation: Prepare a solution of Ub-Rho substrate at a 2X final concentration (e.g., 300 nM) in assay buffer. Initiate the enzymatic reaction by dispensing 2 µL of the substrate solution into each well.[2]
-
Detection: Immediately transfer the plates to a kinetic plate reader. Measure the increase in rhodamine fluorescence over time (e.g., 10-20 minutes) using an appropriate filter set (e.g., excitation 480 nm / emission 540 nm).[2]
-
Data Analysis: Determine the reaction rate (slope of the linear phase of the fluorescence curve) for each well. Normalize the data to controls (DMSO for 100% activity, potent inhibitor for 0% activity). Plot the normalized response against compound concentration and fit to a four-parameter dose-response curve to determine IC₅₀ values.
Protocol 2: Cell-Based Secondary Assay for PCNA/FANCD2 Ubiquitination
This protocol validates HTS hits by assessing their ability to increase the monoubiquitination of endogenous USP1 substrates in cells.
Materials:
-
Human cell lines (e.g., HCT116, HEK293T, H596).[2]
-
Complete cell culture medium and supplements
-
Test compounds (HTS hits), this compound (positive control), DMSO (vehicle)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Primary antibodies: anti-PCNA, anti-FANCD2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture: Seed cells (e.g., 5 x 10⁵ HCT116 cells) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of test compounds, this compound (e.g., 30 µM), or DMSO vehicle control. Incubate for a specified period (e.g., 6 to 24 hours).[2][8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the well with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Normalize protein amounts for all samples, add loading buffer, and denature. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against PCNA or FANCD2 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Add a chemiluminescent substrate and capture the image. Analyze the blots for the appearance or increase in the higher molecular weight band corresponding to the monoubiquitinated form of the protein (Ub-PCNA or Ub-FANCD2).[2]
Protocol 3: Cytotoxicity Potentiation Assay
This assay determines if hit compounds can potentiate the cytotoxic effects of a DNA-damaging agent, a key functional consequence of USP1 inhibition.
Materials:
-
Cancer cell lines (e.g., H596 non-small cell lung cancer, U2OS osteosarcoma).[1]
-
Cisplatin (or another DNA-damaging agent)
-
Test compounds (HTS hits), this compound (positive control), DMSO (vehicle)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
Plate reader for luminescence or fluorescence
Procedure:
-
Cell Seeding: Seed cells (e.g., 5,000 H596 cells/well) in 96-well plates and allow them to adhere for 24 hours.[2]
-
Compound Treatment: Treat cells with a matrix of concentrations of the test compound and cisplatin. This includes treating with each agent alone and in combination at various ratios.[2] this compound should be used as a positive control.
-
Incubation: Incubate the plates for 48-72 hours.[2]
-
Viability Measurement: Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the EC₅₀ for each compound alone and for cisplatin alone.
-
For combination treatments, normalize the viability data and calculate the Combination Index (CI) using the Chou-Talalay method (e.g., with CalcuSyn or similar software).[1] A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The goal is to identify compounds that act synergistically with cisplatin, similar to this compound.[2]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 6. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
Application Note: Evaluating the Anti-proliferative Effects of ML-323 on Osteosarcoma Cells Using a Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Osteosarcoma (OS) is the most prevalent primary malignant bone tumor, particularly affecting children and adolescents. The prognosis for patients with metastatic or recurrent disease remains poor, necessitating the development of novel therapeutic strategies. Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that is overexpressed in various cancers, including osteosarcoma, and is associated with maintaining cancer cell survival and proliferation.[1][2] ML-323 is a potent and selective inhibitor of the USP1/UAF1 deubiquitinase complex.[3][4][5] By targeting USP1, this compound has been shown to suppress the growth and metastasis of osteosarcoma cells in vitro and in vivo, making it a promising candidate for targeted therapy.[1][6] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on osteosarcoma cell lines using a colorimetric cell viability assay.
Principle of the Assay
The protocol described herein utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability. The assay's principle is based on the capacity of mitochondrial dehydrogenases in metabolically active, viable cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product. The resulting insoluble formazan crystals are solubilized, and the color intensity, which is directly proportional to the number of viable cells, is quantified by measuring the absorbance at 570 nm.[7]
Mechanism of Action of this compound
USP1, in complex with its cofactor UAF1, plays a critical role in cellular processes like the DNA damage response by deubiquitinating key proteins.[8][9] Two primary substrates of USP1 are the Fanconi anemia protein FANCD2 and Proliferating Cell Nuclear Antigen (PCNA).[3][8] By removing ubiquitin from these proteins, USP1 facilitates DNA repair and allows cancer cells to tolerate DNA lesions.[4][8] this compound selectively inhibits the catalytic activity of the USP1/UAF1 complex.[5] This inhibition leads to the accumulation of ubiquitinated FANCD2 and PCNA, impairing DNA repair pathways.[3][10] In osteosarcoma, USP1 also deubiquitinates and stabilizes the transcriptional co-activator TAZ, a key effector of the Hippo signaling pathway, thereby promoting tumor progression.[1][6][11] Inhibition of USP1 by this compound leads to TAZ destabilization, suppression of the Hippo pathway, cell cycle arrest, and ultimately, a reduction in osteosarcoma cell viability and proliferation.[1][11]
Figure 1: this compound mechanism of action in osteosarcoma cells.
Experimental Protocols
The following is a detailed workflow and protocol for conducting a cell viability assay to evaluate this compound's effect on osteosarcoma cells.
Figure 2: Workflow for this compound osteosarcoma cell viability assay.
Materials and Reagents
-
Cell Lines: Human osteosarcoma cell lines (e.g., U2OS, 143B, HOS, MG-63).
-
Compound: this compound (Selleck Chemicals or similar).
-
Media & Buffers: DMEM or RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate-Buffered Saline (PBS).
-
Assay Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Dimethyl sulfoxide (DMSO).
-
Equipment: 96-well flat-bottom sterile culture plates, multichannel pipette, humidified CO₂ incubator (37°C, 5% CO₂), microplate reader.
Step-by-Step Procedure
-
Cell Seeding: a. Culture osteosarcoma cells in medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Harvest sub-confluent cells using Trypsin-EDTA, neutralize, and centrifuge. c. Resuspend the cell pellet and perform a cell count using a hemocytometer or automated counter. d. Dilute the cells to the appropriate density and seed 100 µL into each well of a 96-well plate. A typical seeding density is between 5,000 and 10,000 cells per well.[7][12] e. Incubate the plates overnight to allow for cell attachment.
-
Compound Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock in culture medium to achieve final concentrations for treatment. Studies have used concentrations ranging from 0 to over 32 µmol/L.[6][13] A suggested range is 0, 1, 5, 10, 20, 40 µM. c. Include a "vehicle control" group treated with the same percentage of DMSO as the highest this compound concentration. d. Carefully aspirate the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control medium. e. Return the plates to the incubator for the desired time points (e.g., 24, 48, 72 hours).[6][12]
-
MTT Assay and Data Collection: a. After the treatment incubation, add 10 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well.[12] b. Incubate for 2-4 hours at 37°C, allowing the formation of purple formazan crystals. c. Carefully aspirate the medium containing MTT from each well without disturbing the crystals. d. Add 100-150 µL of DMSO to each well to dissolve the formazan.[12] e. Gently agitate the plate on a shaker for 5-10 minutes to ensure complete solubilization. f. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Presentation and Analysis
The raw absorbance data is used to calculate the percentage of cell viability for each concentration relative to the vehicle control.
Formula: % Cell Viability = (Mean OD of Treated Wells / Mean OD of Vehicle Control Wells) * 100
The results should be tabulated to facilitate comparison. The half-maximal inhibitory concentration (IC50) can then be determined by plotting % Cell Viability against the log of this compound concentration using non-linear regression analysis software (e.g., GraphPad Prism).
Table 1: Representative Data of this compound on 143B Osteosarcoma Cells after 48h Treatment
| This compound Conc. (µM) | Mean OD (570nm) | Std. Deviation | % Cell Viability |
| 0 (Vehicle) | 1.182 | 0.095 | 100.0% |
| 1 | 1.159 | 0.088 | 98.1% |
| 5 | 0.993 | 0.071 | 84.0% |
| 10 | 0.756 | 0.062 | 64.0% |
| 20 | 0.485 | 0.045 | 41.0% |
| 40 | 0.225 | 0.029 | 19.0% |
Note: The data presented in Table 1 is hypothetical and for illustrative purposes only.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High OD in Blank Wells | Contamination of media or reagents; Phenol red in media. | Use sterile technique; Prepare background control wells with media but no cells. |
| Low OD Signal Overall | Insufficient cell number; Short incubation time with MTT. | Optimize initial cell seeding density; Increase MTT incubation time to 4 hours. |
| High Variability | Inconsistent cell seeding; Pipetting errors; Edge effects in the plate. | Ensure a homogenous cell suspension before seeding; Use a multichannel pipette; Avoid using the outermost wells of the plate. |
| Precipitate in this compound solution | Poor solubility in aqueous media. | Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity. |
References
- 1. USP1 inhibition suppresses the progression of osteosarcoma via destabilizing TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of USP1 deubiquitinase in the pathogenesis and therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. USP1 inhibition suppresses the progression of osteosarcoma via destabilizing TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay [protocols.io]
- 8. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Osteosarcoma cell proliferation suppression via SHP-2-mediated inactivation of the JAK/STAT3 pathway by tubocapsenolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of ML-323
For Researchers, Scientists, and Drug Development Professionals
Introduction to ML-323
This compound is a potent and selective small-molecule inhibitor of the Ubiquitin-Specific Protease 1 (USP1)–USP1-Associated Factor 1 (UAF1) deubiquitinase complex.[1][2][3] USP1-UAF1 plays a critical role in the DNA damage response (DDR) by deubiquitinating key proteins involved in the Fanconi anemia (FA) and translesion synthesis (TLS) pathways, namely FANCD2 and Proliferating Cell Nuclear Antigen (PCNA).[1][2][4][5] By inhibiting USP1-UAF1, this compound prevents the removal of ubiquitin from these substrates, leading to their accumulation in a monoubiquitinated state.[2][4] This disruption of the DDR can sensitize cancer cells to DNA-damaging agents like cisplatin and PARP inhibitors, making USP1-UAF1 an attractive target for cancer therapy.[2][6]
Mechanism of Action
This compound acts as a reversible, allosteric inhibitor of the USP1-UAF1 complex.[5][7] Its mechanism involves binding to a cryptic site within USP1, which induces conformational changes that are incompatible with the binding of ubiquitinated substrates, thereby inhibiting the deubiquitination process.[7] This leads to the persistence of monoubiquitinated FANCD2 and PCNA, which are critical for the cellular response to DNA damage.
In Vivo Administration Routes
The primary routes for in vivo administration of this compound in preclinical studies, particularly in mouse models, are intraperitoneal (i.p.) injection and oral gavage. The choice of administration route can depend on the experimental design, the desired pharmacokinetic profile, and the formulation of the compound.
Data Presentation
In Vivo Study Parameters for this compound
| Parameter | Route of Administration | Animal Model | Dosage | Dosing Frequency | Vehicle | Reference |
| Study 1 | Intraperitoneal (i.p.) | Female C57BL/6J mice | 10 mg/kg | Not specified | Not specified | [1] |
| Study 2 | Intraperitoneal (i.p.) | Nude mice (subcutaneous xenograft) | 5 and 10 mg/kg | Every two days for 3 weeks | Vehicle solution (composition not specified) | [8] |
| Study 3 | Intraperitoneal (i.p.) | Mouse model of STZ-induced dedifferentiation | 20 mg/kg | Daily for 10 days | Not specified | [9] |
| Study 4 | Oral | Not specified | ≥5mg/ml | Not specified | Homogeneous suspension in CMC-NA | [1] |
In Vitro ADME/Pharmacokinetic Profile of this compound
| Parameter | Assay | Result | Implication | Reference |
| Solubility | Kinetic Solubility | Good | Favorable for absorption | [1] |
| Lipophilicity | Log D | Favorable | Good balance for membrane permeability and solubility | [1] |
| Permeability | Caco-2 | Favorable | Suggests good potential for oral absorption | [1] |
| Metabolic Stability | Microsomal Stability | No degradation without NADPH over 1 hour | Low intrinsic clearance expected | [1] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Mice
This protocol provides a general guideline for the i.p. administration of this compound. The final formulation may require optimization to ensure solubility and stability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, pyrogen-free polypropylene tubes
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a high-concentration stock solution of this compound in 100% sterile DMSO. For example, dissolve this compound to a concentration of 50 mg/mL. Ensure complete dissolution.
-
-
Formulation of Dosing Solution:
-
Note: The final concentration of DMSO in the injected volume should be minimized to avoid toxicity. A final concentration of 5-10% DMSO is often tolerated in mice for i.p. injections.
-
On the day of injection, dilute the this compound stock solution with sterile saline or PBS to the desired final concentration.
-
Example for a 10 mg/kg dose in a 20g mouse (0.2 mg dose):
-
If the final injection volume is 100 µL (5 µL/g), the required concentration is 2 mg/mL.
-
To prepare 1 mL of a 2 mg/mL dosing solution with 10% DMSO:
-
Take 40 µL of a 50 mg/mL this compound stock in DMSO.
-
Add 60 µL of sterile DMSO.
-
Add 900 µL of sterile saline or PBS.
-
Vortex gently to mix thoroughly.
-
-
-
Visually inspect the solution for any precipitation. If precipitation occurs, further optimization of the vehicle (e.g., addition of co-solvents like PEG400 or Tween 80) may be necessary. A formulation of 20% DMSO in saline has been used for other compounds and could be tested.[10]
-
-
Animal Dosing:
-
Weigh the mouse to determine the exact injection volume. The typical injection volume for i.p. administration in mice is 5-10 µL/g of body weight.
-
Restrain the mouse appropriately.
-
Disinfect the injection site (lower right abdominal quadrant) with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate to ensure the needle has not entered the bladder or intestines.
-
Inject the calculated volume of the this compound formulation slowly.
-
Monitor the animal for any adverse reactions post-injection.
-
Protocol 2: Oral Gavage Administration of this compound in Mice
This protocol is based on the preparation of this compound as a suspension in carboxymethylcellulose sodium (CMC-Na).[1]
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge)
-
Sterile syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of CMC-Na Vehicle:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water.
-
Slowly add the CMC-Na powder to the water while stirring to prevent clumping.
-
Stir until a clear, viscous solution is formed. This may take several hours.
-
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Levigate the powder with a small amount of the CMC-Na vehicle to form a smooth paste.
-
Gradually add the remaining CMC-Na vehicle while mixing continuously to achieve the desired final concentration (e.g., 5 mg/mL).[1]
-
Ensure the suspension is homogeneous. Gentle warming or sonication may be used to aid in dispersion, but stability under these conditions should be verified.
-
-
Animal Dosing:
-
Weigh the mouse to determine the appropriate dosing volume. The typical volume for oral gavage in mice is 5-10 µL/g of body weight.
-
Attach the gavage needle to the syringe filled with the this compound suspension.
-
Properly restrain the mouse.
-
Gently insert the gavage needle into the esophagus and advance it into the stomach.
-
Administer the suspension slowly.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 3: In Vivo Xenograft Tumor Model Study
This protocol outlines a general workflow for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Cancer cell line of interest (e.g., osteosarcoma or non-small cell lung cancer cells)
-
Cell culture medium and reagents
-
Matrigel or similar basement membrane matrix (optional)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
This compound formulation for injection
-
Calipers for tumor measurement
-
Anesthesia and euthanasia supplies
Procedure:
-
Cell Preparation and Implantation:
-
Culture the cancer cells to 80-90% confluency.
-
Harvest the cells and resuspend them in sterile PBS or serum-free medium.
-
Mix the cell suspension with Matrigel (optional, can improve tumor take rate) at a 1:1 ratio.
-
Inject the cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
-
This compound Administration:
-
Administer this compound via the chosen route (e.g., i.p. injection) at the predetermined dose and schedule (e.g., 5-10 mg/kg every other day).[8]
-
Administer the vehicle solution to the control group.
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
-
Monitor the animals for any signs of toxicity.
-
Continue treatment for the specified duration (e.g., 3 weeks).[8]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
Mandatory Visualization
Caption: this compound inhibits the USP1-UAF1 complex, preventing deubiquitination of PCNA and FANCD2.
Caption: Workflow for an in vivo xenograft study to evaluate the efficacy of this compound.
References
- 1. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. syngeneintl.com [syngeneintl.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. cea.unizar.es [cea.unizar.es]
- 7. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 9. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Application Notes and Protocols for ML-323 in CRISPR-Cas9 Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the utilization of ML-323, a potent and selective inhibitor of the deubiquitinase USP1-UAF1 complex, in conjunction with CRISPR-Cas9 generated knockout cell lines. Ubiquitin-specific protease 1 (USP1) is a critical regulator of DNA damage response pathways, making it a compelling target in cancer therapy.[1][2] The generation of USP1 knockout cell lines using CRISPR-Cas9 technology provides a powerful tool to study the specific effects of USP1 loss. This compound serves as a valuable chemical probe to pharmacologically validate the consequences of USP1 inhibition, offering a complementary approach to genetic knockout studies. These notes detail the mechanism of action of this compound, provide quantitative data on its activity, and offer detailed protocols for its application in wild-type and USP1 knockout cell lines to investigate its effects on cellular pathways and therapeutic potential.
Mechanism of Action
This compound is a reversible, allosteric inhibitor that targets the complex of USP1 and its binding partner, USP1-associated factor 1 (UAF1).[3] This inhibition prevents the deubiquitination of key substrates involved in DNA repair and replication, notably proliferating cell nuclear antigen (PCNA) and Fanconi anemia group D2 protein (FANCD2).[1][2] By blocking the removal of monoubiquitin from these proteins, this compound effectively stalls DNA damage tolerance pathways, which can sensitize cancer cells to DNA-damaging agents like cisplatin.[2][4]
The primary signaling pathway influenced by this compound is the DNA damage response. Specifically, it impacts the Fanconi Anemia (FA) pathway and translesion synthesis (TLS), both of which are crucial for repairing DNA crosslinks and bypassing DNA lesions during replication.
Caption: Signaling pathway affected by this compound.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound activity from various assays.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 76 nM | Ubiquitin-Rhodamine (Ub-Rho) assay | [3][4][5] |
| IC50 | 174 nM | Gel-based, K63-linked diubiquitin (di-Ub) substrate | [3][4][5] |
| IC50 | 820 nM | Gel-based, monoubiquitinated PCNA (Ub-PCNA) substrate | [3][4][5] |
| Ki (free enzyme) | 68 nM | - | [3] |
| Ki' (enzyme-substrate) | 183 nM | - | [3] |
| Cell-Based Assay | Cell Line | This compound Concentration | Observed Effect | Reference |
| PCNA Monoubiquitination | H596 | 5 µM | Increased Ub-PCNA levels | [4] |
| PCNA Monoubiquitination | HCT116 | 2.5 µM (6h) | Prevents USP1 autocleavage | [6] |
| FANCD2 Monoubiquitination | H596 | 30 µM (6h) | Increased Ub-FANCD2 levels (with Cisplatin) | [1] |
| Cytotoxicity (EC50) | H596 | > 10 µM | No substantial cell killing alone | [4] |
| Cisplatin Sensitization | H596 | Varies | Potentiates cisplatin cytotoxicity | [1][4] |
| Proliferation Inhibition | Osteosarcoma (OS) cells | 8, 16, 32 µmol/L | Suppressed colony formation | [7] |
| Cell Cycle Arrest | Esophageal Squamous Cell Carcinoma (ESCC) | Varies | Blocked cells at G0/G1 phase | [8] |
Experimental Protocols
This section provides detailed protocols for generating USP1 knockout cell lines using CRISPR-Cas9 and subsequently using this compound to validate the knockout and study its pharmacological effects.
Experimental Workflow Overview
Caption: Workflow for using this compound with CRISPR-Cas9 knockout cells.
Protocol 1: Generation of USP1 Knockout Cell Lines via CRISPR-Cas9
This protocol provides a general framework. Specific parameters should be optimized for the cell line of interest.
1.1. sgRNA Design and Cloning:
-
Design two to four unique sgRNAs targeting early exons of the USP1 gene to increase the likelihood of generating a frameshift mutation. Use online design tools (e.g., Benchling, CHOPCHOP).
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a suitable CRISPR-Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP or a lentiviral vector) according to the manufacturer's instructions.
1.2. Transfection of Target Cells:
-
Seed the target cells (e.g., HCT116, U2OS) in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Transfect the cells with the Cas9-sgRNA plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
If using a vector with a fluorescent marker (e.g., GFP), monitor transfection efficiency after 24-48 hours using fluorescence microscopy.
1.3. Single-Cell Sorting and Clonal Expansion:
-
48 hours post-transfection, harvest the cells.
-
If a fluorescent marker is present, use Fluorescence-Activated Cell Sorting (FACS) to sort single GFP-positive cells into individual wells of a 96-well plate containing conditioned media.
-
Alternatively, use limiting dilution to seed cells at a density of ~0.5 cells/well.
-
Culture the single-cell clones until colonies are visible, then expand them to larger culture vessels.
1.4. Knockout Validation:
-
Genomic DNA Analysis: Extract genomic DNA from each expanded clone. Amplify the targeted region of the USP1 gene by PCR. Analyze the PCR products for insertions or deletions (indels) using Sanger sequencing and a TIDE/ICE analysis tool, or by T7 Endonuclease I assay.
-
Western Blot Analysis: Lyse a portion of the cells from each clone and perform a Western blot using a validated USP1 antibody to confirm the absence of the USP1 protein. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Protocol 2: this compound Treatment for Validation of USP1 Knockout
This protocol is designed to confirm that the cellular effects of this compound are USP1-dependent.
2.1. Cell Seeding:
-
Seed wild-type (WT) and validated USP1 knockout (KO) cells in parallel in appropriate culture plates (e.g., 6-well plates for Western blot, 96-well plates for viability assays).
2.2. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
The following day, treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 20 µM). Also include a DMSO-only vehicle control.
-
For some endpoints, co-treatment with a DNA-damaging agent may be necessary. For example, treat cells with a fixed concentration of cisplatin (e.g., 10 µM) with or without this compound.
-
Incubate the cells for the desired time period (e.g., 6, 24, or 48 hours). A 6-hour incubation is often sufficient to observe effects on PCNA ubiquitination.[1][4]
2.3. Analysis of PCNA and FANCD2 Ubiquitination (Western Blot):
-
After incubation, harvest the cells and prepare whole-cell lysates.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies against PCNA or FANCD2. The monoubiquitinated form will appear as a distinct, higher molecular weight band.
-
Expected Outcome: In WT cells, this compound treatment should lead to a dose-dependent accumulation of monoubiquitinated PCNA and FANCD2. In USP1 KO cells, the basal level of ubiquitinated PCNA/FANCD2 may be elevated, and this compound should have little to no further effect, confirming the drug's specificity.
Protocol 3: Cell Viability and Sensitization Assay
This protocol assesses the ability of this compound to potentiate the cytotoxicity of DNA-damaging agents.
3.1. Cell Seeding and Treatment:
-
Seed WT and USP1 KO cells in 96-well plates.
-
Treat the cells with serial dilutions of a DNA-damaging agent (e.g., cisplatin) in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 5 µM).
-
Incubate for 48-72 hours.
3.2. Viability Assessment:
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, CCK-8, or crystal violet staining).
-
Calculate the EC50 value for the DNA-damaging agent in each condition.
-
Expected Outcome: this compound should significantly decrease the EC50 of cisplatin in WT cells. This sensitizing effect should be absent or greatly diminished in USP1 KO cells.
Conclusion
The combination of CRISPR-Cas9-mediated gene knockout and the use of the selective inhibitor this compound provides a robust strategy for dissecting the function of USP1 and validating its role as a therapeutic target. The protocols and data presented here offer a framework for researchers to investigate the intricate roles of the USP1-UAF1 complex in DNA damage response and cancer biology. Proper validation of knockout clones and careful dose-response studies with this compound are critical for generating reliable and interpretable results.
References
- 1. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ubpbio.com [ubpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ML323, a USP1 inhibitor triggers cell cycle arrest, apoptosis and autophagy in esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ML-323 off-target effects on USP12 and USP46.
Here is the technical support center page for ML-323 off-target effects on USP12 and USP46.
This technical support guide provides researchers, scientists, and drug development professionals with information regarding the off-target effects of the USP1/UAF1 inhibitor, this compound, on the deubiquitinating enzymes (DUBs) USP12 and USP46.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent, reversible, and selective small molecule inhibitor of the USP1/UAF1 deubiquitinase complex.[1][2][3] It is widely used as a chemical probe to study the biological functions of USP1 in processes such as the DNA damage response.[1][4]
Q2: Does this compound have off-target effects on USP12 and USP46?
A2: Yes, there is evidence of off-target inhibition of USP12 and USP46, but at significantly higher concentrations than those required to inhibit its primary target, USP1/UAF1. Studies have shown that this compound inhibits USP12 and USP46 at concentrations approximately 100 times higher than its IC50 value for USP1.[5][6] However, it's worth noting that some studies have reported no significant inhibitory effects on UAF1/USP12 and UAF1/USP46 complexes, suggesting the effect may be context- or assay-dependent.[4][7]
Q3: Why are USP12 and USP46 potential off-targets for a USP1 inhibitor?
A3: USP1, USP12, and USP46 are close homologs that all share UAF1 (USP1-associated factor 1, also known as WDR48) as a stoichiometric binding partner.[5][7][8] This shared interaction with UAF1, which is crucial for the enzymatic activity of all three DUBs, provides a structural basis for potential cross-reactivity of inhibitors.[7]
Q4: How can I experimentally validate the selectivity of this compound in my system?
A4: To validate the selectivity of this compound, you should perform a DUB profiling assay, such as the DUBprofiler™ service, which screens the inhibitor against a large panel of DUBs at various concentrations.[5][6] Alternatively, you can perform in-house biochemical assays using recombinant USP1/UAF1, USP12/UAF1, and USP46/UAF1 to determine the IC50 values for each complex. For cellular experiments, consider using knockdown (siRNA) or knockout models of USP1, USP12, and USP46 to delineate which effects are specific to the inhibition of each target.
Troubleshooting Guide
Issue 1: I'm observing a cellular phenotype at a high concentration of this compound that doesn't align with known USP1 functions.
-
Possible Cause: This could be due to off-target inhibition of USP12 and/or USP46. Both DUBs are involved in distinct cellular pathways, including the regulation of the NLRP3 inflammasome and NF-κB signaling.[7][8]
-
Troubleshooting Steps:
-
Confirm Target Engagement: Verify that this compound is inhibiting USP1 in your cells at the concentrations used by monitoring the ubiquitination status of known USP1 substrates like PCNA and FANCD2.[1][4]
-
Test for Off-Target Effects: Use siRNA to knock down USP12 and USP46. If the phenotype persists in USP1-knockdown cells but is replicated in USP12- or USP46-knockdown cells, it is likely an off-target effect.
-
Dose-Response Analysis: Perform a detailed dose-response curve for your phenotype. If the effect only manifests at concentrations well above the IC50 for USP1 (e.g., >10 µM), off-target activity is highly probable.
-
Issue 2: My in vitro DUB assay shows inconsistent inhibition of USP12 or USP46 by this compound.
-
Possible Cause: The inhibitory activity of this compound can be sensitive to the specific assay format and substrates used (e.g., di-ubiquitin vs. ubiquitin-rhodamine).
-
Troubleshooting Steps:
-
Standardize Assay Conditions: Ensure consistent buffer conditions (pH, DTT, BSA), enzyme and substrate concentrations, and incubation times across all experiments. Refer to established protocols for DUB assays.[1]
-
Use Multiple Substrates: Test inhibition using different substrates, such as K63-linked di-ubiquitin in a gel-based assay and a fluorogenic substrate like ubiquitin-Rhodamine 110.[1][9]
-
Verify Enzyme Activity: Confirm that your recombinant USP12/UAF1 and USP46/UAF1 enzymes are active and that the assay is running within the linear range.
-
Quantitative Data: this compound Inhibitory Activity
The following table summarizes the reported inhibitory potency of this compound against its primary target and key off-targets.
| Target | Assay Type | Substrate | Potency (IC50 / Ki) | Reference |
| USP1-UAF1 | Ubiquitin-Rhodamine | Ub-Rho | 76 nM (IC50) | [2][3][10] |
| USP1-UAF1 | Gel-based | K63-linked di-Ub | 174 nM (IC50) | [2][10] |
| USP1-UAF1 | Gel-based | Ub-PCNA | 820 nM (IC50) | [2][10] |
| USP1-UAF1 | N/A | N/A | 68 nM (Ki) | [2] |
| USP12 | DUBprofiler™ | Ub-Rho | Inhibition at >100x IC50 of USP1 | [5][6] |
| USP46 | DUBprofiler™ | Ub-Rho | Inhibition at >100x IC50 of USP1 | [5][6] |
Key Experimental Protocols
K63-linked Diubiquitin Gel-Based DUB Assay
This protocol is adapted from methods used to characterize DUB inhibitors.[1]
A. Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.8), 0.1 mg/mL BSA, 0.5 mM EDTA, 1 mM DTT.
-
Recombinant Enzymes: USP1/UAF1, USP12/UAF1, USP46/UAF1.
-
Substrate: K63-linked diubiquitin.
-
Inhibitor: this compound dissolved in DMSO.
-
Quench Solution: 2x Laemmli sample buffer.
B. Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, add the DUB enzyme (e.g., 150 nM USP1/UAF1) to the assay buffer.
-
Add the desired concentration of this compound or DMSO (vehicle control) and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding K63-linked diubiquitin (e.g., 3 µM).
-
Incubate the reaction for 1 hour at 37°C.
-
Stop the reaction by adding an equal volume of 2x Laemmli sample buffer.
-
Boil the samples for 5 minutes.
-
Separate the protein products (di-ubiquitin and mono-ubiquitin) on a 20% SDS-PAGE gel.
-
Stain the gel with Coomassie Blue or use a more sensitive protein stain.
-
Quantify the band intensities for di-ubiquitin and mono-ubiquitin using densitometry software. The percent inhibition is calculated relative to the DMSO control.
Cellular Assay for USP1 Target Engagement
This protocol determines if this compound engages its target in cells by measuring the ubiquitination of PCNA.[1][4]
A. Reagents:
-
Cell line of interest (e.g., H596, U2OS).
-
This compound.
-
Optional: DNA damaging agent (e.g., Cisplatin).
-
Cell lysis buffer.
-
Antibodies: Primary antibodies against PCNA and a loading control (e.g., Actin); HRP-conjugated secondary antibody.
B. Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 5-30 µM) or DMSO for 3-6 hours. Co-treatment with a DNA damaging agent like cisplatin can be used to enhance the signal.[1]
-
Harvest and lyse the cells.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Perform a western blot using the primary antibody against PCNA. Monoubiquitinated PCNA (Ub-PCNA) will appear as a band approximately 8 kDa higher than unmodified PCNA.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
An increase in the Ub-PCNA band intensity relative to the total PCNA indicates successful inhibition of USP1.
Visual Diagrams
Caption: Logical relationship of this compound with its primary and off-targets.
Caption: Experimental workflow for characterizing a DUB inhibitor.
References
- 1. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. UAF1 deubiquitinase complexes facilitate NLRP3 inflammasome activation by promoting NLRP3 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spotlights on ubiquitin-specific protease 12 (USP12) in diseases: from multifaceted roles to pathophysiological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. amsbio.com [amsbio.com]
- 10. ubpbio.com [ubpbio.com]
Optimizing ML-323 Concentration to Avoid Toxicity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of ML-323, a selective inhibitor of the USP1/UAF1 deubiquitinase complex. The focus is on maximizing experimental efficacy while minimizing potential cytotoxicity.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| High cell toxicity or unexpected cell death | This compound concentration is too high for the specific cell line. | - Determine the EC50 of this compound for your cell line. Start with a concentration range of 0.5 µM to 50 µM. - For sensitive cell lines, begin with lower concentrations (e.g., 1-10 µM) and titrate upwards. - If co-treating with a DNA-damaging agent (e.g., cisplatin), consider reducing the concentration of both agents. This compound has been shown to potentiate the cytotoxicity of these agents.[1][2] |
| Off-target effects at high concentrations. | - While this compound is highly selective for USP1/UAF1, off-target effects can occur at supra-physiological concentrations.[3] - Ensure the observed phenotype is consistent with USP1 inhibition by using a USP1 knockdown or knockout as a control. | |
| Solvent (DMSO) toxicity. | - Ensure the final DMSO concentration in your cell culture medium is below 0.5%. High concentrations of DMSO can be toxic to cells. | |
| Inconsistent or no observable effect | This compound concentration is too low. | - Increase the concentration of this compound. Effective concentrations in cell-based assays typically range from 5 µM to 50 µM.[4][5] - Confirm the activity of your this compound stock. |
| Cell line is resistant to USP1 inhibition. | - Verify USP1 expression in your cell line. - Consider alternative strategies to modulate the DNA damage response pathway. | |
| Insufficient incubation time. | - The effects of this compound on protein ubiquitination can be observed as early as 3-6 hours after treatment.[4] For proliferation or apoptosis assays, longer incubation times (e.g., 24-72 hours) may be necessary. | |
| Precipitation of this compound in culture medium | Poor solubility of this compound. | - Prepare a high-concentration stock solution in DMSO. - When diluting into aqueous media, ensure rapid mixing to prevent precipitation. - Avoid multiple freeze-thaw cycles of the stock solution. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and reversible allosteric inhibitor of the ubiquitin-specific protease 1 (USP1) and its associated factor UAF1 complex (USP1/UAF1). By inhibiting USP1/UAF1, this compound prevents the deubiquitination of key proteins involved in the DNA damage response, primarily Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2). This leads to an accumulation of monoubiquitinated PCNA and FANCD2, which in turn impairs DNA repair pathways such as translesion synthesis and the Fanconi anemia pathway.[2][3]
Q2: What is a typical effective concentration range for this compound in in vitro experiments?
A2: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, a general range to consider is between 5 µM and 50 µM. For instance, an increase in ubiquitinated PCNA can be seen starting at 5 µM in H596 cells.[4] To enhance the cytotoxic action of doxorubicin in colorectal cancer cells, a concentration of 50 µM has been used.[6] For colony formation assays, concentrations around 30 µM have been shown to be effective.[7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: Is this compound toxic to normal, non-cancerous cells?
A3: Studies have suggested that this compound exhibits a degree of selectivity for cancer cells over normal cells. For example, at a concentration of 30 µM, this compound in combination with TRAIL did not induce a significant increase in the sub-G1 population (an indicator of apoptosis) in normal human mesangial cells (MC) and normal mouse kidney cells (TCMK-1), while it did in various cancer cell lines.[8] Another study in 3T3-L1 pre-adipocytes showed that this compound decreased adipocyte differentiation and lipid accumulation without cytotoxicity. However, it is always advisable to test the cytotoxicity of this compound on a relevant normal cell line in parallel with your cancer cell line experiments.
Q4: What is the recommended dosage for in vivo animal studies, and what is the known toxicity?
A4: In mouse xenograft models, this compound has been administered via intraperitoneal (i.p.) injection at doses of 5 mg/kg and 10 mg/kg every two days for three weeks without causing significant fluctuations in the weights of the mice.[9] Histological analysis of vital organs from these mice also revealed no apparent differences compared to the control group, suggesting a lack of significant toxicity at these dosages.[9] In another study, a dose of 20 mg/kg was administered intraperitoneally for 10 days to study its effects in a mouse model of diabetes.[1] As with any in vivo experiment, it is crucial to conduct a pilot study to determine the maximum tolerated dose (MTD) in your specific animal model.
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM). It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, the stock should be diluted in pre-warmed cell culture medium and mixed thoroughly to ensure it is fully dissolved and to minimize the risk of precipitation.
Quantitative Data Summary
Table 1: In Vitro Efficacy and Toxicity of this compound
| Cell Line | Assay | This compound Concentration | Effect | Reference |
| H596 (NSCLC) | Ub-PCNA increase | Starting at 5 µM | Increased monoubiquitinated PCNA | [4] |
| H596 (NSCLC) | Colony Formation | ~30 µM | Inhibition of colony formation | [7] |
| HCT116 & SW480 (Colorectal Cancer) | Cytotoxicity (with Doxorubicin) | 50 µM | Enhanced cytotoxic action of doxorubicin | [6] |
| Esophageal Squamous Cell Carcinoma Cells | Viability, Colony Formation | Not specified | Impeded cell viability and colony formation | [10] |
| Caki-1 (Renal Carcinoma) | Apoptosis (with TRAIL) | 30 µM | Sensitizes cells to TRAIL-mediated apoptosis | [11] |
| Normal Human Mesangial Cells (MC) | Apoptosis (with TRAIL) | 30 µM | No significant increase in sub-G1 population | [8] |
| Normal Mouse Kidney Cells (TCMK-1) | Apoptosis (with TRAIL) | 30 µM | No significant increase in sub-G1 population | [8] |
Table 2: In Vivo Dosage and Observed Toxicity of this compound
| Animal Model | Dosage | Administration Route | Duration | Observed Toxicity | Reference |
| Nude mice with osteosarcoma xenografts | 5 mg/kg and 10 mg/kg | Intraperitoneal | Every 2 days for 3 weeks | No significant fluctuations in body weight; no apparent histological differences in vital organs. | [9] |
| STZ-induced diabetic mouse model | 20 mg/kg | Intraperitoneal | 10 days | Alleviated hyperglycemia. No toxicity data reported in this study. | [1] |
Experimental Protocols
Protocol 1: Determination of this compound EC50 in a Cancer Cell Line
-
Cell Seeding: Seed your cancer cell line of interest in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 2,000-10,000 cells/well). Incubate overnight to allow for cell attachment.
-
This compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a resazurin-based assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Protocol 2: Western Blot for PCNA and FANCD2 Ubiquitination
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound or vehicle control for the desired time (e.g., 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against PCNA or FANCD2 overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Monoubiquitinated forms of PCNA and FANCD2 will appear as bands with a higher molecular weight than the unmodified proteins.
Visualizations
Caption: this compound inhibits the USP1/UAF1 complex, leading to the accumulation of ubiquitinated PCNA and FANCD2.
References
- 1. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP1-UAF1 Inhibitor, ML323 | Sigma-Aldrich [sigmaaldrich.com]
- 4. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ML323, a USP1 inhibitor triggers cell cycle arrest, apoptosis and autophagy in esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
ML-323 Technical Support Center: Stability in Aqueous Buffer Solutions
Welcome to the technical support center for ML-323. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous buffer solutions and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the USP1-UAF1 deubiquitinase complex.[1][2] It functions through an allosteric mechanism, meaning it binds to a site on the enzyme complex distinct from the active site, to inhibit its activity.[3] The primary role of the USP1-UAF1 complex is to remove ubiquitin from specific protein substrates, notably FANCD2 and PCNA, which are key players in the DNA damage response, including the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways.[1][2][3] By inhibiting USP1-UAF1, this compound prevents the deubiquitination of these substrates, thereby disrupting DNA repair processes and potentially sensitizing cancer cells to DNA-damaging agents like cisplatin.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, solid this compound should be stored at -20°C. Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C and are generally stable for several months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.
Q3: What is the solubility of this compound in aqueous buffers?
A3: this compound has low intrinsic aqueous solubility. It is typically prepared as a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), before being diluted into aqueous experimental buffers. When preparing working solutions, it is crucial to ensure that the final concentration of DMSO is compatible with the experimental system and does not exceed a level that could cause cellular toxicity or other artifacts.
Q4: How stable is this compound in aqueous buffer solutions?
A4: The stability of this compound in aqueous solutions is dependent on the pH of the buffer. Experimental data indicates that this compound exhibits good stability at neutral and slightly acidic pH. For detailed quantitative data on its stability in various buffers, please refer to the Data Presentation section below.
Data Presentation
The following tables summarize the stability of this compound in different aqueous buffer solutions at room temperature over a 48-hour period. This data is based on the findings reported in the "Probe Reports from the NIH Molecular Libraries Program"[1].
Table 1: Stability of this compound in DPBS (pH 7.4)
| Time (hours) | % this compound Remaining |
| 0 | 100 |
| 2 | ~98% |
| 4 | ~97% |
| 24 | ~95% |
| 48 | ~93% |
Table 2: Stability of this compound in USP1/UAF1 Assay Buffer (pH 7.8)
| Time (hours) | % this compound Remaining |
| 0 | 100 |
| 2 | ~98% |
| 4 | ~97% |
| 24 | ~94% |
| 48 | ~92% |
Table 3: Stability of this compound at Acidic and Basic pH
| Buffer pH | % this compound Remaining after 48 hours |
| 2.0 | ~98% |
| 9.0 | ~85% |
Note: The data presented are estimations derived from the graphical representations in the source publication and are intended for guidance. For precise experimental values, consulting the original publication is recommended.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Aqueous Stability of this compound using HPLC
This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer.
1. Materials:
- This compound
- High-purity water
- Aqueous buffer of choice (e.g., PBS, Tris-HCl)
- HPLC-grade organic solvent (e.g., acetonitrile, methanol)
- Acid modifier (e.g., formic acid, trifluoroacetic acid)
- HPLC system with a UV detector and a suitable C18 column
2. Preparation of Solutions:
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
- Working Solution: Dilute the this compound stock solution in the desired aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to minimize its effect on the stability measurement.
3. Stability Assay:
- Incubate the working solution at the desired temperature (e.g., room temperature or 37°C).
- At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.
- Immediately quench any potential degradation by mixing the aliquot with an equal volume of cold organic solvent (e.g., acetonitrile) to precipitate proteins and stop enzymatic activity if present.
- Centrifuge the samples to pellet any precipitate.
4. HPLC Analysis:
- Analyze the supernatant by reverse-phase HPLC.
- Mobile Phase: A typical mobile phase would consist of a gradient of water with an acid modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.
- Detection: Monitor the elution of this compound using a UV detector at a wavelength where the compound has maximum absorbance.
- Quantification: Determine the peak area of the this compound peak at each time point.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the amount at time 0.
- Plot the percentage of remaining this compound against time to determine the degradation kinetics and half-life (t½).
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in Aqueous Buffer | The aqueous solubility of this compound is exceeded. | - Ensure the final concentration of this compound is within its solubility limit in the chosen buffer. - Minimize the final percentage of DMSO in the working solution, but ensure it is sufficient to maintain solubility. - Consider using a small amount of a non-ionic surfactant like Tween-20 or Pluronic F-68 in the buffer to improve solubility. |
| Inconsistent or No Biological Activity in Cell-Based Assays | 1. Degradation of this compound: The compound may be unstable in the cell culture medium over the course of the experiment. 2. Low Cell Permeability: this compound may not be efficiently entering the cells. 3. Incorrect Concentration: The concentration used may be too low to elicit a response. | 1. - Prepare fresh working solutions of this compound for each experiment. - Refer to the stability data to ensure the chosen incubation time is appropriate for the buffer conditions. 2. - While this compound is reported to be cell-permeable, permeability can vary between cell lines. Consider using permeabilization agents as a positive control, but be aware of their potential side effects. 3. - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
| High Background Signal in Fluorescence-Based Assays | Intrinsic fluorescence of this compound. | - Run a control with this compound alone (without cells or other reagents) to determine its background fluorescence at the assay wavelengths. - If the background is high, consider using an alternative assay with a different detection method (e.g., luminescence or absorbance). |
| Variability Between Experimental Replicates | 1. Incomplete Solubilization: The this compound stock solution may not be fully dissolved. 2. Pipetting Errors: Inaccurate dilutions can lead to significant variations. 3. Edge Effects in Plate-Based Assays: Evaporation from wells on the edge of a microplate can concentrate the compound. | 1. - Ensure the DMSO stock solution is clear and fully dissolved before making dilutions. Gentle warming and vortexing can aid dissolution. 2. - Use calibrated pipettes and perform serial dilutions carefully. 3. - To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile buffer or media. |
Mandatory Visualizations
Caption: The USP1-UAF1 signaling pathway in DNA damage response.
Caption: Experimental workflow for assessing this compound stability.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting ML-323 insolubility in experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ML-323. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and reversible small molecule inhibitor of the USP1-UAF1 deubiquitinase complex.[1][2][3] It functions allosterically by binding to a cryptic hydrophobic pocket within USP1, leading to conformational changes that disrupt its catalytic activity.[4][5][6] This inhibition prevents the deubiquitination of key proteins involved in DNA damage response, notably Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[1][2][7] By increasing the levels of monoubiquitinated PCNA and FANCD2, this compound can potentiate the effects of DNA-damaging agents like cisplatin.[2][3]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[1][3] It is insoluble in water.[1] For optimal results, it is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of this compound.[1]
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: The solid powder form of this compound should be stored at -20°C for up to 3 years.[1] Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] In solvent, this compound is stable for up to 1 year at -80°C and for 1 month at -20°C.[1] One supplier suggests that stock solutions are stable for up to 6 months at -20°C.
Q4: How does this compound affect the cell cycle?
A4: this compound has been shown to block the cell cycle at the S phase.[8] This is consistent with its role in inhibiting the deubiquitination of PCNA, a key protein in DNA replication and repair, which is predominantly active during the S phase.
Troubleshooting Guide: this compound Insolubility
Issues with this compound solubility can manifest as precipitation in stock solutions, working solutions, or during experimental assays. This guide provides a systematic approach to identifying and resolving these problems.
Visualizing the Problem-Solving Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 5. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ML323 suppresses the progression of ovarian cancer via regulating USP1-mediated cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
how to control for ML-323 off-target activity
This technical support center provides researchers, scientists, and drug development professionals with essential information for using ML-323, a potent and selective inhibitor of the USP1/UAF1 deubiquitinase complex. The focus of this guide is to provide clear, actionable strategies for controlling and validating experimental results to ensure they are a direct consequence of on-target USP1/UAF1 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action for this compound?
This compound is a reversible, small-molecule inhibitor that potently and selectively targets the Ubiquitin-Specific Protease 1 (USP1) in complex with its binding partner, UAF1 (USP1-Associated Factor 1).[1][2][3][4] Its mechanism is allosteric; it binds to a cryptic hydrophobic pocket within USP1, away from the active site.[5][6][7] This binding event disrupts the protein's hydrophobic core, inducing conformational changes that subtly rearrange the active site, thereby inhibiting its deubiquitinase activity.[6][7]
The primary role of the USP1/UAF1 complex is to regulate DNA damage response pathways, specifically Translesion Synthesis (TLS) and the Fanconi Anemia (FA) pathway.[3][8] It does this by removing monoubiquitin from key protein substrates, most notably Proliferating Cell Nuclear Antigen (PCNA) and FANCD2.[2][3][4] By inhibiting USP1/UAF1, this compound prevents the deubiquitination of these substrates, leading to their accumulation in a monoubiquitinated state and disrupting downstream DNA repair processes.[2][9]
Q2: How selective is this compound? What are its known off-targets?
This compound demonstrates excellent selectivity for the USP1/UAF1 complex.[1][2][4] Extensive screening has shown that it has little to no inhibitory activity against a wide panel of other deubiquitinases (DUBs), including highly related USP enzymes like USP2, USP5, USP7, and USP8, even at high concentrations.[9][10] Notably, it does not inhibit the USP46/UAF1 complex, which shares the same UAF1 subunit, highlighting its specificity for USP1.[9] Furthermore, screenings against hundreds of unrelated proteases and kinases have confirmed its high selectivity.[9]
While no significant, consistent off-targets have been reported, it is crucial in any experimental system to empirically validate that the observed effects of this compound are due to USP1 inhibition.
Troubleshooting and Experimental Controls
This section provides guides for common issues and outlines a framework for robustly validating that an observed phenotype is due to the on-target activity of this compound.
Q3: I'm observing an unexpected phenotype. How do I confirm it's a result of USP1 inhibition and not an off-target effect?
This is the most critical question when working with any chemical inhibitor. A multi-pronged approach using genetic and chemical controls is the gold standard for validation. The goal is to show that the phenotype produced by this compound can be mimicked by genetic knockdown of USP1 and cannot be produced by a structurally similar but inactive compound.
Q4: I'm not seeing an increase in ubiquitinated PCNA or FANCD2 after this compound treatment. What could be wrong?
-
Sub-optimal Drug Concentration/Timing: The effective concentration can vary between cell lines. Perform a dose-response experiment (e.g., 1-30 µM) and a time-course experiment (e.g., 3-24 hours) to find the optimal conditions.[9]
-
Basal Ubiquitination Levels are Low: The effect of this compound is most pronounced when the DNA damage response is active. Consider co-treatment with a DNA damaging agent like cisplatin (e.g., 100 µM) or UV irradiation to stimulate the ubiquitination of PCNA and FANCD2, which can then be stabilized by this compound.[3][9]
-
Antibody or Lysis Issues: Ensure you are using a lysis buffer compatible with detecting ubiquitinated proteins and that your antibodies for PCNA and FANCD2 are validated for detecting the slower-migrating, monoubiquitinated forms on a Western blot.
-
Compound Integrity: Ensure the this compound powder was dissolved correctly (typically in DMSO) and has not degraded. Store stock solutions at -20°C or -80°C.
Key Experimental Protocols
Protocol 1: Validating On-Target Cellular Activity via Western Blot
This protocol confirms that this compound is inhibiting USP1/UAF1 in your cells by measuring the accumulation of its known substrates, Ub-PCNA and Ub-FANCD2.
Methodology:
-
Cell Seeding: Plate cells (e.g., H596, U2OS, HEK293T) at a density that will result in 70-80% confluency at the time of harvest.[1]
-
Treatment:
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel (a gradient gel, e.g., 4-15%, may be optimal to resolve modified and unmodified forms).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies against PCNA and FANCD2 overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
-
Analysis: Look for a dose-dependent increase in the abundance of higher molecular weight bands corresponding to monoubiquitinated PCNA and FANCD2 in the this compound-treated samples. These bands should be significantly more intense in the co-treated samples.
Protocol 2: Genetic Control using USP1 Knockdown (siRNA/shRNA)
This protocol tests if genetically reducing USP1 levels phenocopies the effect of this compound. If the phenotype is identical, it strongly suggests the effect is on-target.
Methodology:
-
Transfection/Transduction: Introduce USP1-targeting siRNA or shRNA into your cells using a suitable method (e.g., lipid-based transfection for siRNA, lentiviral transduction for shRNA). Use a non-targeting or scrambled sequence as a negative control.
-
Incubation: Allow 48-72 hours for the knockdown to take effect. The optimal time should be determined empirically.
-
Validation of Knockdown: Harvest a subset of cells and perform a Western blot or qRT-PCR to confirm a significant reduction in USP1 protein or mRNA levels, respectively.
-
Phenotypic Assay: Perform the same assay used to characterize the this compound-induced phenotype on the USP1-knockdown and control cells.
-
Analysis: Compare the results. If the phenotype observed with this compound is recapitulated in the USP1-knockdown cells (and absent in the control cells), this provides strong evidence for on-target activity. As a further control, treating the USP1-knockdown cells with this compound should produce no further sensitization or enhancement of the phenotype.[9]
Protocol 3: Chemical Control using an Inactive Analog
Methodology:
-
Procure Control: Obtain the inactive analog NCGC-959 or another validated inactive control.
-
Treatment: In parallel with your this compound experiment, treat cells with the inactive analog at the same concentrations (and with the same vehicle control).
-
Phenotypic Assay: Perform the relevant phenotypic assay on all sets of treated cells.
-
Analysis: If the phenotype is observed with this compound but not with the inactive analog, it rules out effects due to the general chemical scaffold and points toward specific inhibition of the target.[9]
Quantitative Data Summary
The following tables summarize the potency and selectivity of this compound based on published in vitro assays.
| Assay Type | Substrate | This compound IC₅₀ (nM) | Reference |
| Fluorogenic Assay | Ubiquitin-Rhodamine 110 | 76 | [1][2] |
| Gel-Based Assay | K63-linked Diubiquitin | 174 | [2][9] |
| Gel-Based Assay | Monoubiquitinated PCNA (Ub-PCNA) | 820 | [2][9] |
| Gel-Based Assay | FANCI-FANCD2Ub | ~10,000 (10 µM reduces activity by ~50%) | [6] |
| Table 1. In Vitro Potency of this compound against the USP1/UAF1 Complex. |
| Target | Inhibitory Activity of this compound | Reference |
| USP2, USP5, USP7, USP8 | No significant inhibition observed | [9][10] |
| USP46/UAF1 Complex | No significant inhibition observed | [9] |
| Panel of 18 DUBs | Highly selective for USP1/UAF1 | [9] |
| Panel of 70 Proteases | No significant inhibition observed | [9] |
| Panel of 451 Kinases | No significant inhibition observed | [9] |
| Table 2. Selectivity Profile of this compound. |
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 6. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Table 4, Comparison of ML323 to previously identified USP1 inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
ML-323 Technical Support Center: Degradation, Half-life, and Experimental Best Practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, degradation, and effective use of ML-323 in a cell culture setting. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture?
A1: The primary mechanism of action of this compound involves the destabilization and subsequent degradation of its target protein, USP1, rather than the degradation of the this compound compound itself. Studies have shown that this compound treatment leads to a significant reduction in the half-life of the USP1 protein in various cancer cell lines. This effect is mediated through the ubiquitin-proteasome pathway.[1][2] While specific data on the chemical half-life of this compound in cell culture media at 37°C is not extensively published, the compound is designed to be cell-permeable and active in typical cell culture conditions for standard experimental durations (e.g., 24-72 hours). For optimal results, it is crucial to follow recommended handling and storage procedures.
Q2: How does this compound affect the half-life of its target protein, USP1?
A2: this compound induces the polyubiquitination and subsequent degradation of USP1 by the 26S proteasome.[1] This leads to a marked shortening of the USP1 protein's half-life. The exact half-life of USP1 in the presence of this compound can vary depending on the cell type and experimental conditions. Researchers can determine this empirically using a cycloheximide (CHX) chase assay (see Experimental Protocols section).
Q3: What is the recommended method for preparing and storing this compound stock solutions?
A3: For optimal stability, this compound should be dissolved in a suitable solvent such as DMSO to prepare a concentrated stock solution.[3] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4] Store stock solutions at -20°C for up to 6 months or at -80°C for up to one year.[4] When preparing working solutions, freshly thaw an aliquot and dilute it in pre-warmed cell culture medium immediately before use.
Q4: I am observing high variability in my experimental results with this compound. What could be the cause?
A4: Variability in experimental outcomes can stem from several factors. See the Troubleshooting Guide below for a detailed breakdown of potential causes and solutions. Key areas to investigate include the stability of your this compound stock and working solutions, inconsistencies in cell culture conditions, and the specific dynamics of USP1 protein turnover in your cell line.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker-than-expected this compound activity | 1. Degradation of this compound stock solution: Improper storage or repeated freeze-thaw cycles. 2. Instability of this compound in working solution: Prolonged incubation in media at 37°C before addition to cells. 3. Cell line-specific differences: Varying levels of USP1 expression or proteasome activity. | 1. Prepare fresh aliquots of this compound stock solution from powder. Ensure storage at -20°C or -80°C.[4] 2. Prepare working solutions of this compound immediately before treating cells. 3. Confirm USP1 expression levels in your cell line via Western blot. Consider titrating the this compound concentration to determine the optimal dose for your specific cells. |
| Difficulty reproducing published results on USP1 degradation | 1. Suboptimal cycloheximide (CHX) concentration or timing: Inefficient protein synthesis inhibition. 2. Differences in experimental protocols: Variations in cell density, treatment duration, or lysis conditions. 3. Antibody quality: Poor antibody affinity or specificity for USP1. | 1. Titrate CHX to determine the lowest effective concentration that fully inhibits protein synthesis in your cell line without causing excessive toxicity. 2. Carefully review and standardize all experimental parameters with the published protocol. 3. Validate your USP1 antibody through appropriate controls, such as using cells with known USP1 knockdown or overexpression. |
| Unexpected cellular toxicity | 1. High concentration of this compound or DMSO: Off-target effects or solvent toxicity. 2. Prolonged treatment duration: Cumulative cytotoxic effects. | 1. Perform a dose-response curve to identify the optimal concentration of this compound that induces USP1 degradation with minimal toxicity. Ensure the final DMSO concentration in the culture medium is non-toxic (typically <0.5%). 2. Conduct a time-course experiment to determine the shortest incubation time required to observe the desired effect on USP1 levels. |
Quantitative Data Summary
Table 1: Stability of this compound Stock Solutions
| Storage Temperature | Recommended Maximum Storage Duration | Reference(s) |
| -20°C | 6 months | [4] |
| -80°C | 1 year | [4] |
Experimental Protocols
Protocol 1: Determination of USP1 Protein Half-life using Cycloheximide (CHX) Chase Assay
This protocol details the steps to measure the half-life of the USP1 protein in cells treated with this compound.
Materials:
-
Cells of interest cultured to ~70-80% confluency
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody against USP1
-
Appropriate secondary antibody
Procedure:
-
Cell Seeding: Seed an equal number of cells into multiple plates or wells to ensure consistent cell density across all time points.
-
This compound Treatment: Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for a predetermined duration (e.g., 4-8 hours) to induce USP1 degradation.
-
CHX Addition: Add CHX to the culture medium to a final concentration that effectively inhibits protein synthesis in your cell line (typically 10-100 µg/mL). This is time point 0.
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis:
-
Normalize the total protein amount for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody against USP1, followed by an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensity for USP1 at each time point using densitometry software.
-
Normalize the USP1 band intensity to a loading control (e.g., GAPDH or β-actin).
-
Plot the normalized USP1 intensity against time.
-
Determine the half-life of USP1 by identifying the time it takes for the protein level to decrease by 50% from the 0-hour time point.
-
Cycloheximide (CHX) Chase Assay Workflow
Protocol 2: Assessing the Chemical Stability of this compound in Cell Culture Medium
This protocol provides a general framework for evaluating the stability of this compound in your specific cell culture medium at 37°C.
Materials:
-
This compound
-
Cell culture medium (without cells)
-
Incubator at 37°C with 5% CO2
-
Analytical method for this compound quantification (e.g., HPLC-UV or LC-MS)
-
Appropriate solvent for sample preparation (e.g., acetonitrile)
Procedure:
-
Prepare this compound Solution: Spike a known concentration of this compound into your cell culture medium to create a stock solution.
-
Incubation: Aliquot the this compound-containing medium into several sterile tubes and place them in a 37°C incubator.
-
Time Course Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from the incubator. The 0-hour time point serves as the initial concentration.
-
Sample Preparation: Immediately process the sample to prevent further degradation. This may involve protein precipitation with a solvent like acetonitrile, followed by centrifugation to pellet any precipitates.
-
Analytical Quantification: Analyze the supernatant from each time point using a validated HPLC-UV or LC-MS method to determine the concentration of this compound.
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the half-life of this compound in the cell culture medium by determining the time it takes for the concentration to decrease by 50% from the initial (time 0) concentration.
-
This compound Chemical Stability Assessment Workflow
Signaling Pathway
This compound inhibits the USP1-UAF1 deubiquitinase complex, which plays a crucial role in DNA damage response pathways. By inhibiting USP1, this compound prevents the deubiquitination of key proteins like PCNA and FANCD2, leading to their accumulation in a monoubiquitinated state. This can potentiate the effects of DNA-damaging agents. Furthermore, this compound binding to USP1 can lead to the destabilization of the USP1 protein itself, promoting its degradation through the ubiquitin-proteasome system.
This compound Mechanism of Action
References
interpreting unexpected results with ML-323 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML-323. The information is presented in a question-and-answer format to directly address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Ubiquitin-Specific Protease 1 (USP1) and its associated factor UAF1 (USP1-Associated Factor 1) complex.[1][2][3] It functions through an allosteric mechanism, binding to a cryptic site on USP1, which is distinct from the active site.[4][5][6] This binding event induces conformational changes in the USP1 structure, ultimately inhibiting its deubiquitinase activity.[5][6] this compound has been shown to be a reversible inhibitor.[1][3]
Q2: What are the known downstream targets and pathways affected by this compound?
A2: By inhibiting USP1/UAF1, this compound prevents the deubiquitination of key proteins involved in the DNA Damage Response (DDR). The most well-characterized substrates are Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[1][2][7][8] Increased monoubiquitination of these proteins upon this compound treatment impacts DNA repair pathways, including Translesion Synthesis (TLS) and the Fanconi Anemia (FA) pathway.[1][7] Additionally, this compound has been shown to downregulate survivin, upregulate Death Receptor 5 (DR5), and affect cell cycle progression, apoptosis, and autophagy.[4][8][9]
Troubleshooting Unexpected Results
A3: Yes, this is a documented effect of this compound in some cell lines, such as colorectal cancer cells.[4][10] this compound can destabilize the USP1 protein and promote its degradation through the proteasome pathway.[4][10] This is a critical consideration when interpreting western blot results for USP1 levels following treatment.
Troubleshooting Steps:
-
Confirm with a Proteasome Inhibitor: To verify that the observed decrease in USP1 is due to proteasomal degradation, co-treat your cells with this compound and a proteasome inhibitor like MG132. If MG132 treatment rescues the this compound-induced downregulation of USP1, it confirms that the degradation is proteasome-dependent.[4][10]
-
Cycloheximide (CHX) Chase Assay: Perform a CHX chase assay to measure the half-life of the USP1 protein in the presence and absence of this compound. This will directly assess whether this compound is shortening the protein's half-life.[4]
Q4: Unexpected Result: My cell viability has decreased more than expected, or I'm observing significant apoptosis at concentrations intended only to inhibit USP1 activity. Why is this happening?
A4: this compound can induce apoptosis and cell cycle arrest in various cancer cell lines.[9][11] The extent of this effect can be cell-type dependent. The potentiation of DNA damage by inhibiting USP1 can lead to overwhelming cellular stress and subsequent apoptosis. Additionally, this compound has been shown to downregulate the anti-apoptotic protein survivin and upregulate the pro-apoptotic protein DR5, which can sensitize cells to apoptosis.[4][8]
Troubleshooting Steps:
-
Dose-Response and Time-Course Analysis: Perform a detailed dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line that achieves USP1 inhibition without excessive cytotoxicity.
-
Apoptosis Assays: To confirm if the observed cell death is due to apoptosis, perform assays such as Annexin V/PI staining followed by flow cytometry, or western blotting for cleaved caspase-3 and PARP.
-
Cell Cycle Analysis: Analyze the cell cycle distribution of your cells using propidium iodide (PI) staining and flow cytometry to see if this compound is causing cell cycle arrest, which can precede apoptosis.[9][11]
Q5: Unexpected Result: I am not observing the expected increase in monoubiquitinated PCNA or FANCD2 after this compound treatment. What could be the issue?
A5: Several factors could contribute to this observation. The basal level of ubiquitinated PCNA and FANCD2 might be low in your cell line under normal conditions, or the timing of your experiment may not be optimal to observe the peak accumulation.
Troubleshooting Steps:
-
Induce DNA Damage: The ubiquitination of PCNA and FANCD2 is often induced by DNA damage. Consider co-treating your cells with a DNA-damaging agent like cisplatin or exposing them to UV radiation to stimulate the ubiquitination of these proteins, which should then be stabilized by this compound treatment.[1][7]
-
Optimize Treatment Time: The accumulation of ubiquitinated substrates is a dynamic process. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal time point for observing the maximum increase in ubiquitinated PCNA and FANCD2.
-
Confirm USP1 Inhibition: As a positive control for your experiment, verify that this compound is active in your system by observing a known downstream effect, such as potentiation of cisplatin cytotoxicity.[3][7]
Q6: Unexpected Result: I am concerned about potential off-target effects of this compound. How can I confirm that my observed phenotype is specifically due to USP1 inhibition?
A6: This is a crucial control for any inhibitor-based study. The most rigorous way to confirm on-target effects is to use a genetic approach to validate the pharmacological findings.
Troubleshooting Steps:
-
USP1 Knockdown/Knockout: Use siRNA or shRNA to specifically knock down USP1 expression in your cells. If the phenotype observed with USP1 knockdown mimics the phenotype observed with this compound treatment, it strongly suggests that the effect of this compound is on-target.[7] Conversely, if this compound has no further effect in USP1-depleted cells, this also supports an on-target mechanism.[7]
-
Rescue Experiment: In a USP1 knockout or knockdown background, re-express a wild-type, siRNA-resistant version of USP1. If the re-expression of USP1 reverses the phenotype caused by this compound, it confirms the specificity of the inhibitor.
Data Presentation
Table 1: Summary of this compound In Vitro Activity
| Parameter | Value | Assay Condition |
| IC50 | 76 nM | USP1-UAF1, Ubiquitin-Rhodamine assay[1][3] |
| IC50 | 174 nM | K63-linked diubiquitin substrate[3] |
| IC50 | 820 nM | Monoubiquitinated PCNA substrate[3][5] |
| Ki (free enzyme) | 68 nM | [3] |
| K'i (enzyme-substrate complex) | 183 nM | [3] |
Experimental Protocols
Western Blot for Ubiquitinated PCNA and FANCD2
-
Cell Lysis: After this compound treatment (with or without a DNA damaging agent), wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, also include a deubiquitinase inhibitor such as N-Ethylmaleimide (NEM) to preserve the ubiquitination state of proteins during lysis.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. The percentage of the gel should be appropriate to resolve both the unmodified and monoubiquitinated forms of the target proteins. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against PCNA or FANCD2 overnight at 4°C. The monoubiquitinated form will appear as a band with a molecular weight approximately 8-10 kDa higher than the unmodified protein.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Colony Formation Assay
-
Cell Seeding: Seed cells in 6-well plates at a low density (e.g., 300-500 cells per well) and allow them to attach overnight.[1]
-
Treatment: Treat the cells with varying concentrations of this compound, a vehicle control (e.g., DMSO), and/or in combination with a DNA damaging agent.[1]
-
Incubation: After the treatment period (e.g., 48 hours), replace the treatment medium with fresh growth medium.[1]
-
Colony Growth: Allow the cells to grow for an additional 5-10 days, or until visible colonies are formed.[1]
-
Staining and Quantification: Fix the colonies with methanol and stain with 0.5% crystal violet.[1] Count the number of colonies containing >50 cells.[1]
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 5. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ML323, a USP1 inhibitor triggers cell cycle arrest, apoptosis and autophagy in esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ejmo.org [ejmo.org]
- 11. Frontiers | ML323 suppresses the progression of ovarian cancer via regulating USP1-mediated cell cycle [frontiersin.org]
Technical Support Center: Minimizing ML-323 Cytotoxicity in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ML-323 cytotoxicity in long-term in vitro studies. The following information is intended to help optimize experimental protocols for sustained cell viability and inhibitor efficacy.
Troubleshooting Guide
This guide addresses common issues encountered during long-term experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| High cell death observed within the first 48 hours of treatment. | The initial concentration of this compound is too high for the specific cell line. | Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) and the maximum non-toxic concentration. Start with a broad range of concentrations and select the lowest concentration that achieves the desired biological effect. |
| Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent in the culture medium is below 0.5% and include a vehicle-only control in all experiments to assess solvent-related cytotoxicity. | |
| Cell viability decreases significantly after several days of continuous exposure. | Cumulative toxicity of this compound. | Consider intermittent dosing schedules (e.g., 48 hours on, 24 hours off) to allow cells to recover. Alternatively, perform a complete media change with freshly prepared this compound at regular intervals to avoid the accumulation of toxic metabolites. |
| Degradation of this compound in culture medium. | Prepare fresh stock solutions of this compound regularly and store them in aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles. | |
| Inconsistent results and high variability between experiments. | Inconsistent cell culture conditions. | Standardize cell passage number, seeding density, and media composition for all experiments. Ensure cells are in the logarithmic growth phase at the start of each experiment. |
| Cell line sensitivity. | Different cell lines exhibit varying sensitivities to this compound. It is crucial to establish the optimal concentration for each cell line used. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the USP1/UAF1 deubiquitinase complex.[1] By inhibiting USP1, this compound prevents the deubiquitination of key proteins involved in DNA damage response, such as PCNA and FANCD2.[1][2] This leads to an accumulation of ubiquitinated forms of these proteins, which can impair DNA repair pathways, induce cell cycle arrest, and promote apoptosis.[2]
Q2: What is the recommended starting concentration for this compound in a new cell line?
A2: For a new cell line, it is recommended to perform a dose-response curve to determine the optimal concentration. A starting point for a range-finding experiment could be from 10 nM to 100 µM. The cell-free IC50 for this compound is approximately 76 nM, which can serve as a lower-end reference.[1]
Q3: How can I determine the optimal non-toxic concentration of this compound for my long-term study?
A3: The optimal non-toxic concentration can be determined by performing a long-term cell viability assay. Seed your cells at a low density and treat them with a range of this compound concentrations for the intended duration of your experiment (e.g., 7-14 days). Monitor cell viability at regular intervals using a non-lytic assay, such as resazurin reduction (AlamarBlue) or a real-time cell analysis system. The highest concentration that maintains a high level of cell viability (e.g., >90%) throughout the experiment would be the optimal non-toxic concentration.
Q4: What are the key signaling pathways affected by this compound?
A4: this compound primarily affects the DNA Damage Response (DDR) pathway by inhibiting USP1's role in the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways.[1] This can lead to downstream effects on cell cycle progression, often causing an S-phase or G2/M arrest, and the induction of apoptosis.
Quantitative Data Summary
The following table summarizes the available data on the effective and cytotoxic concentrations of this compound in various contexts. Note that specific IC50 values for cytotoxicity of this compound alone are not widely reported in the literature, as it is often used to potentiate the cytotoxicity of other agents.
| Parameter | Value | Assay/Cell Line | Reference |
| IC50 (in vitro) | 76 nM | Cell-free Ubiquitin-Rhodamine assay | [1] |
| IC50 (in vitro) | 174 nM | Gel-based (K63-linked diubiquitin) | [3] |
| IC50 (in vitro) | 820 nM | Gel-based (monoubiquitinated PCNA) | [3] |
| Effective Concentration | ~30 µM | Colony-forming assay in H596 cells (7-12 days) | [1] |
| Effective Concentration | 30 µM | Used in combination with cisplatin in H596 and U2OS cells | [3] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound for Long-Term Studies
Objective: To identify the highest concentration of this compound that can be used in a long-term cell culture experiment without causing significant cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a low density that allows for logarithmic growth over the planned duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x stock solution of this compound in complete culture medium by serial dilution. Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Carefully remove the existing medium and add 100 µL of the 2x this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 7, 10, or 14 days).
-
Monitoring Viability: At regular intervals (e.g., every 48-72 hours), measure cell viability using a non-destructive method if possible. If using a lytic assay, set up parallel plates for each time point.
-
Media Changes: If the experiment runs for more than 3-4 days, perform a full media change with freshly prepared this compound or vehicle control every 2-3 days to maintain nutrient levels and compound activity.
-
Data Analysis: Plot cell viability against the concentration of this compound for each time point. The optimal non-toxic concentration is the highest concentration that maintains cell viability comparable to the vehicle control throughout the experiment.
Visualizations
Signaling Pathway of this compound Action
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
ML-323 batch to batch variability and quality control
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with ML-323, a selective inhibitor of the USP1-UAF1 deubiquitinase complex.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a reversible and potent small molecule inhibitor of the ubiquitin-specific protease 1 (USP1) in complex with its binding partner UAF1 (USP1-associated factor 1).[1][2][3][4] It functions through an allosteric mechanism, binding to a cryptic site between the palm and thumb subdomains of USP1, which is approximately 9 angstroms from the active site cysteine.[5] This binding disrupts the hydrophobic core of USP1, leading to conformational changes that inhibit its deubiquitinase activity.[5] By inhibiting USP1-UAF1, this compound prevents the deubiquitination of key proteins involved in DNA damage response pathways, such as proliferating cell nuclear antigen (PCNA) and Fanconi anemia group D2 protein (FANCD2).[1][4][6][7] This leads to an accumulation of monoubiquitinated forms of these proteins, ultimately blocking DNA damage tolerance pathways like translesion synthesis (TLS) and the Fanconi anemia (FA) pathway.[1][8]
Q2: How should I store and handle this compound?
A2: this compound is typically supplied as a powder. For long-term storage, it should be kept at -20°C.[2][8] Once reconstituted in a solvent such as DMSO, it is recommended to aliquot the stock solution and store it at -80°C for up to one year or -20°C for up to one month to avoid repeated freeze-thaw cycles.[1] For in vivo experiments, it is best to prepare fresh solutions daily.[3]
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO at concentrations up to 76 mg/mL (197.66 mM) and in ethanol up to 38 mg/mL.[1] It is insoluble in water.[1] Note that moisture-absorbing DMSO can reduce its solubility, so using fresh, anhydrous DMSO is recommended.[1]
Troubleshooting Guide
Issue 1: Inconsistent results or loss of compound activity between experiments.
-
Question: I'm observing significant variability in my experimental results (e.g., IC50 values) with this compound. What could be the cause?
-
Answer: Inconsistent results can stem from several factors related to compound handling and experimental setup.
-
Batch-to-Batch Variability: Although vendors perform quality control, minor variations between batches can occur. It is crucial to perform a quality control check on each new batch. Note that the molecular weight of this compound can be batch-specific due to variable water content.[9][10][11]
-
Improper Storage: this compound stock solutions can degrade if not stored correctly. Avoid repeated freeze-thaw cycles by preparing aliquots. Stock solutions are stable for up to 6 months at -20°C.[10]
-
Solvent Quality: The use of old or wet DMSO can affect the solubility and stability of this compound.[1] Always use fresh, high-quality DMSO.
-
Experimental Consistency: Ensure that cell passage number, seeding density, and treatment duration are consistent across experiments.
-
Issue 2: Higher than expected IC50 values.
-
Question: The IC50 value I'm observing in my cell-based assay is much higher than what is reported in the literature. Why might this be?
-
Answer: Discrepancies in IC50 values can be attributed to several factors:
-
Assay System: The inhibitory potency of this compound is dependent on the substrate used. For instance, the IC50 is 76 nM in a Ub-Rhodamine assay, 174 nM with K63-linked diubiquitin, and 820 nM with Ub-PCNA as the substrate.[3][8][10] Your specific cell line and the context of the USP1 target will influence the apparent potency.
-
Cellular Health: Ensure your cells are healthy and in the logarithmic growth phase at the time of treatment.
-
Compound Concentration: Verify the concentration of your stock solution. It is advisable to perform a concentration determination for each new batch.
-
Issue 3: Unexpected off-target effects or cytotoxicity.
-
Question: I'm observing cellular effects that don't seem to be related to USP1 inhibition. Is this compound known to have off-target effects?
-
Answer: this compound has been shown to be highly selective for USP1-UAF1 over other deubiquitinases, proteases, and kinases.[9][10] However, at very high concentrations, off-target effects can never be fully excluded. Consider the following:
-
Purity of the Compound: Ensure the purity of your this compound batch is high (typically ≥98% by HPLC).[8] Impurities could contribute to unexpected biological activity.
-
Cell Line Sensitivity: Some cell lines may be particularly sensitive to the vehicle (DMSO) or the compound itself. Always include a vehicle-only control in your experiments.
-
Downstream Effects: Inhibition of USP1 can lead to a cascade of downstream cellular events, including cell cycle arrest and apoptosis, which may have complex phenotypic consequences.[12][13] For example, this compound has been shown to induce G0/G1 phase arrest in esophageal squamous cell carcinoma cells.[13]
-
Quality Control for New Batches of this compound
To mitigate issues arising from batch-to-batch variability, it is recommended to perform the following quality control steps upon receiving a new lot of this compound.
-
Visual Inspection: Check for uniform color and consistency of the powder.
-
Solubility Test: Confirm that the compound dissolves as expected in fresh, high-quality DMSO.
-
Purity Check (Optional): If you have access to the necessary equipment, an analytical technique like HPLC can be used to confirm the purity stated on the certificate of analysis.
-
Functional Assay: Perform a pilot experiment using a well-established assay in your lab. Compare the results of the new batch head-to-head with a previously validated batch. An IC50 determination is a good way to assess functional equivalence.
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Source |
| IC50 | 76 nM | Cell-free (Ubiquitin-Rhodamine) | [1][3][10] |
| IC50 | 174 nM | Cell-free (K63-linked diubiquitin) | [3][8][10] |
| IC50 | 820 nM | Cell-free (Ub-PCNA) | [3][8][10] |
| Ki (free enzyme) | 68 nM | Allosteric inhibition | [3][10] |
| Ki' (enzyme-substrate complex) | 183 nM | Allosteric inhibition | [3][10] |
| Purity | ≥98% | HPLC | [9] |
User-Maintained Batch-to-Batch Variability Log (Template)
| Parameter | Batch A (Date) | Batch B (Date) | Batch C (Date) |
| Lot Number | |||
| Purity (from CoA) | |||
| Molecular Weight (from CoA) | |||
| Stock Concentration (Measured) | |||
| IC50 in [Your Assay] | |||
| Notes |
Experimental Protocols
Colony Formation Assay
This assay assesses the long-term effect of this compound on cell proliferation and survival.
-
Cell Seeding: Seed cells (e.g., H596 or U2OS) in 6-well plates at a low density (e.g., 300–500 cells per well) and allow them to attach overnight.[1]
-
Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle (DMSO) control. For combination studies, a DNA-damaging agent like cisplatin can be added.[1][6]
-
Incubation: Incubate the cells for 48 hours with the compound.[1]
-
Recovery: After 48 hours, replace the treatment medium with fresh growth medium.
-
Colony Growth: Allow the cells to grow for an additional 5-10 days, or until visible colonies are formed.[1]
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.[1]
-
Quantification: Count the number of colonies containing more than 50 cells. The results can be plotted as a dose-response curve.[1]
Visualizations
Caption: Mechanism of action of this compound in the USP1 signaling pathway.
Caption: Logical workflow for troubleshooting inconsistent this compound results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. dev.usbio.net [dev.usbio.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 6. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ubpbio.com [ubpbio.com]
- 9. USP1-UAF1 Inhibitor, ML323 | 1572414-83-5 [sigmaaldrich.com]
- 10. USP1-UAF1 Inhibitor, ML323 | 1572414-83-5 [sigmaaldrich.cn]
- 11. ML 323 | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]
- 12. Frontiers | ML323 suppresses the progression of ovarian cancer via regulating USP1-mediated cell cycle [frontiersin.org]
- 13. ML323, a USP1 inhibitor triggers cell cycle arrest, apoptosis and autophagy in esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing ML-323 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the USP1 inhibitor, ML-323. The information is designed to help address specific issues that may be encountered during in vitro experiments with cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Ubiquitin-Specific Protease 1 (USP1)-USP1-Associated Factor 1 (UAF1) deubiquitinase complex.[1][2] It functions as a reversible, allosteric inhibitor, binding to a cryptic site within the USP1 protein, which leads to conformational changes that disrupt its catalytic activity.[3][4] USP1 is a key enzyme in the DNA damage response (DDR) pathway, where it deubiquitinates two crucial proteins: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[1][5] By inhibiting USP1, this compound prevents the removal of ubiquitin from these substrates, leading to an accumulation of monoubiquitinated PCNA and FANCD2.[1][5] This disruption of the DDR can sensitize cancer cells to DNA-damaging agents like cisplatin.[1][6]
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated activity across a range of cancer cell lines. Its efficacy is often evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cells. Lower IC50 values indicate greater potency. The IC50 values for this compound can vary significantly between different cancer types and even between cell lines of the same cancer type. Below is a summary of reported IC50 values in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H596 | Non-Small Cell Lung Cancer | Not explicitly stated, but used in combination studies. | [2][6] |
| U2OS | Osteosarcoma | Not explicitly stated, but potentiates cisplatin cytotoxicity. | [2] |
| ACHN | Renal Carcinoma | Not explicitly stated, but shows similar expression patterns to other lines. | [7] |
| A549 | Lung Carcinoma | Not explicitly stated, but shows similar expression patterns to other lines. | [7] |
| HCT116 | Colon Carcinoma | Not explicitly stated, but shows similar expression patterns to other lines. | [7] |
| SK-Hep1 | Hepatocellular Carcinoma | Not explicitly stated, but shows similar expression patterns to other lines. | [7] |
| HCCLM3 | Hepatocellular Carcinoma | Dose-dependent inhibition observed between 0-200 µM. | [8] |
| SMMC-7721 | Hepatocellular Carcinoma | Dose-dependent inhibition observed between 0-200 µM. | [8] |
| OVACR8 | Ovarian Cancer | Susceptible to this compound. | |
| EFO21 | Ovarian Cancer | Susceptible to this compound. |
Data from the Genomics of Drug Sensitivity in Cancer (GDSC) database shows a wide range of IC50 values for this compound across a large panel of cancer cell lines, with median IC50 values generally in the high micromolar range.[9][10][11]
Q3: What are the known downstream effects of this compound treatment in cancer cells?
A3: Treatment of cancer cells with this compound leads to a cascade of downstream effects stemming from the inhibition of USP1. The primary and most direct effect is the accumulation of monoubiquitinated PCNA and FANCD2.[1][5] This can lead to:
-
Cell Cycle Arrest: this compound has been shown to induce G0/G1 phase cell cycle arrest in hepatocellular carcinoma cells.[8]
-
Apoptosis: The compound can trigger programmed cell death in various cancer cell lines.[8]
-
Autophagy: this compound can also induce autophagy, a cellular self-degradation process.[8]
-
Downregulation of Survivin: Inhibition of USP1 by this compound can lead to the downregulation of the anti-apoptotic protein survivin.[7]
-
Upregulation of DR5: this compound treatment can increase the expression of Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway.[7]
-
Endoplasmic Reticulum (ER) Stress: In hepatocellular carcinoma cells, this compound can induce ER stress through the accumulation of ubiquitinated proteins.[8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides potential causes and solutions.
Problem 1: High variability in IC50 values between experiments.
| Potential Cause | Troubleshooting/Validation Steps |
| Inconsistent Cell Seeding Density: Variations in the number of cells seeded per well can significantly impact the effective drug concentration per cell. | Ensure precise and consistent cell counting and seeding for all experiments. Use a cell counter for accuracy. |
| Cell Passage Number: Cells at high passage numbers can exhibit altered growth rates and drug sensitivity. | Use cells within a consistent and defined passage number range for all experiments. Thaw a fresh vial of cells if passage number is high. |
| Variations in Incubation Time: The duration of this compound exposure will influence the observed effect. | Maintain a consistent incubation time for all dose-response experiments. |
| Compound Stability: Improper storage or handling of this compound can lead to degradation and loss of activity. | Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Assay-Specific Variability: Different cell viability assays (e.g., MTT, CellTiter-Glo) have varying sensitivities and mechanisms, which can lead to different IC50 values. | Use the same cell viability assay consistently. Be aware of the limitations and potential interferences of your chosen assay. |
Problem 2: this compound shows lower than expected efficacy or a complete lack of response in our cell line.
| Potential Cause | Troubleshooting/Validation Steps |
| Intrinsic Resistance: The cell line may have inherent mechanisms that make it resistant to USP1 inhibition. | 1. Confirm USP1 Expression: Verify the expression of USP1 and its binding partner UAF1 in your cell line via Western Blot. Low or absent expression will result in a lack of target for this compound. 2. Assess Downstream Pathway Activity: Check the basal levels of ubiquitinated PCNA and FANCD2. If these levels are very low, the impact of USP1 inhibition may be minimal. |
| Acquired Resistance: If the cells were previously responsive and have now become resistant, they may have developed mechanisms to overcome this compound's effects. | 1. Sequence USP1: Look for mutations in the USP1 gene, particularly in the "Fingers" subdomain which is crucial for substrate binding, that could prevent this compound from binding or altering the enzyme's conformation.[12][13] 2. Investigate Bypass Pathways: Examine the expression and activity of other deubiquitinases (DUBs) or DNA damage response proteins that might compensate for the loss of USP1 function. For example, downregulation of USP1 has been linked to resistance to CHK1 inhibitors.[14] 3. Check for Drug Efflux: Increased expression of multidrug resistance (MDR) efflux pumps, such as P-glycoprotein (P-gp), can actively transport this compound out of the cell, reducing its intracellular concentration.[15][16][17][18][19] Perform a Western Blot for common efflux pumps or use a fluorescent substrate assay to assess pump activity. |
| Experimental Issues: Problems with the compound or assay setup can mimic resistance. | 1. Confirm Compound Activity: Test the batch of this compound on a known sensitive cell line to ensure its potency. 2. Optimize Assay Conditions: Re-evaluate cell seeding density, incubation time, and other assay parameters as described in Problem 1. |
Problem 3: Observing significant off-target effects or unexpected cellular phenotypes.
| Potential Cause | Troubleshooting/Validation Steps |
| Inhibitor Concentration Too High: At high concentrations, small molecule inhibitors are more likely to bind to unintended targets. | Perform a dose-response curve to determine the lowest effective concentration that inhibits USP1 activity (e.g., by monitoring ubiquitinated PCNA levels). Use concentrations at or near the IC50 for your primary experiments. |
| Inherent Lack of Specificity of this compound: While generally selective, this compound may inhibit other DUBs at higher concentrations. For instance, it has shown some inhibition of USP12 and USP46 at concentrations 100 times higher than its IC50 for USP1.[20] | 1. Use a Structurally Different USP1 Inhibitor: Treat cells with a different, validated USP1 inhibitor (if available) to see if the same phenotype is observed. This helps to confirm that the effect is due to USP1 inhibition and not an off-target effect of this compound's specific chemical structure. 2. USP1 Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate USP1 expression. If the phenotype observed with this compound is recapitulated with genetic knockdown/knockout, it strongly suggests an on-target effect. |
| Cell Line-Specific Responses: The observed phenotype may be a unique response of your particular cell line to USP1 inhibition. | Characterize the unexpected phenotype in detail using various cellular and molecular biology techniques to understand the underlying mechanism. |
Experimental Protocols
1. Cell Viability Assay (Example using a Luminescent ATP-based Assay)
This protocol is a general guideline for determining the IC50 of this compound.
-
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 96-well plates
-
Luminescent ATP-based cell viability reagent (e.g., CellTiter-Glo®)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader with luminescence detection
-
-
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting point is a top concentration of 50-100 µM with 2- or 3-fold dilutions.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or controls.
-
Incubate for 48-72 hours.
-
-
Assay and Data Acquisition:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (no-cell control) from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
-
2. Western Blot for USP1 and Ubiquitinated PCNA
This protocol allows for the assessment of this compound's on-target effects.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-USP1, anti-PCNA, anti-beta-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with cold PBS and lyse on ice.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate and visualize bands using an imaging system.
-
The appearance of a higher molecular weight band for PCNA indicates ubiquitination.
-
-
3. Co-Immunoprecipitation (Co-IP) to Assess USP1-UAF1 Interaction
This protocol can be used to investigate if this compound disrupts the interaction between USP1 and its binding partner UAF1, although this compound is known to bind USP1 directly.
-
Materials:
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-USP1)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western Blot (anti-USP1, anti-UAF1)
-
-
Procedure:
-
Cell Lysis:
-
Treat cells with this compound or vehicle control.
-
Lyse cells in non-denaturing Co-IP buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-USP1 antibody.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluate by Western Blot using antibodies against both USP1 and UAF1 to see if UAF1 was co-immunoprecipitated with USP1.
-
-
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of USP1 activates ER stress through Ubi-protein aggregation to induce autophagy and apoptosis in HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug: ML323 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 10. Drug: ML323 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 11. Drug: ML323 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 12. Mutations in the 'Fingers' subdomain of the deubiquitinase USP1 modulate its function and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. portlandpress.com [portlandpress.com]
- 15. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 19. academic.oup.com [academic.oup.com]
- 20. pubs.acs.org [pubs.acs.org]
ML-323 impact on cell morphology and adhesion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ML-323, a potent and selective inhibitor of the USP1-UAF1 deubiquitinase complex. The information focuses on the impact of this compound on cell morphology and adhesion.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the USP1-UAF1 deubiquitinase complex.[1][2] By inhibiting this complex, this compound prevents the removal of ubiquitin from target proteins, most notably PCNA and FANCD2, which are key components of the DNA damage response pathway.[1][3][4] An important downstream effect of this compound treatment is the activation of the Rho GTPases, Cdc42 and Rac.
Q2: How does this compound impact cell morphology?
A2: While direct studies extensively detailing the morphological changes induced by this compound are limited, its known activation of Cdc42 and Rac provides strong predictive insights. Activation of Cdc42 is known to induce the formation of filopodia (thin, finger-like projections) and membrane ruffles.[5][6] Rac activation leads to the formation of lamellipodia (broad, sheet-like extensions) and membrane ruffles.[5][7] Therefore, treatment with this compound is expected to lead to a more protrusive and dynamic cell morphology.
Q3: How does this compound affect cell adhesion?
A3: The activation of Cdc42 and Rac by this compound is also anticipated to impact cell adhesion. Both Cdc42 and Rac are involved in the formation of focal complexes, which are small, nascent adhesive structures.[5][6] Rac activation, in particular, is associated with the assembly of focal adhesion complexes.[5] Therefore, this compound may enhance the formation of initial cell-matrix adhesions.
Q4: What are the typical working concentrations for this compound in cell-based assays?
A4: The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. However, published studies have used concentrations ranging from the low micromolar (e.g., 5 µM) to higher concentrations (e.g., 30 µM) for inducing cellular effects.[1][8] A dose-response experiment is always recommended to determine the optimal concentration for your specific system.
Troubleshooting Guides
Issue 1: No observable change in cell morphology after this compound treatment.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive Compound | Verify the integrity and activity of your this compound stock. If possible, test its ability to inhibit USP1 activity in a biochemical assay or to induce ubiquitination of PCNA via western blot. | Confirmation of compound activity. |
| Insufficient Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range of concentrations (e.g., 1 µM to 50 µM). | Identification of an effective concentration that induces morphological changes without causing excessive toxicity. |
| Short Incubation Time | Increase the incubation time with this compound. Morphological changes can take several hours to become apparent. A time-course experiment (e.g., 6, 12, 24 hours) is recommended. | Observation of morphological changes over time. |
| Cell Type Insensitivity | The signaling pathways downstream of USP1, Cdc42, and Rac may be altered or less prominent in your specific cell line. Consider testing this compound on a different cell line known to be responsive to Rho GTPase activation. | Confirmation of cell line-dependent effects. |
| Suboptimal Imaging Conditions | Ensure your microscopy setup has sufficient resolution to detect subtle changes like filopodia and lamellipodia. Use appropriate fluorescent probes for the cytoskeleton (e.g., phalloidin for F-actin). | Clear visualization of cytoskeletal structures. |
Issue 2: Excessive cell rounding and detachment after this compound treatment.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Cytotoxicity | The concentration of this compound may be too high, leading to off-target effects or apoptosis.[3][9] Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration. | Identification of a non-toxic working concentration. |
| Solvent Toxicity | If using a high concentration of a stock solution, the solvent (e.g., DMSO) may be causing cytotoxicity. Ensure the final solvent concentration in your culture medium is non-toxic (typically <0.5%). | Reduced cell death in vehicle control wells. |
| Prolonged Incubation | Long-term exposure to this compound may lead to cumulative toxicity. Reduce the incubation time. | Reduced cell detachment and rounding. |
Data Presentation
Table 1: Expected Quantitative Changes in Cell Morphology upon this compound Treatment
| Morphological Parameter | Expected Change | Method of Quantification |
| Cell Area | Increase | Image analysis software (e.g., ImageJ, CellProfiler) |
| Cell Perimeter | Increase | Image analysis software |
| Circularity/Roundness | Decrease | Image analysis software (calculated from area and perimeter) |
| Number of Protrusions | Increase | Manual or automated counting from images |
| Length of Protrusions | Increase | Image analysis software |
Table 2: Expected Quantitative Changes in Focal Adhesions upon this compound Treatment
| Focal Adhesion Parameter | Expected Change | Method of Quantification |
| Number of Focal Adhesions | Increase (especially smaller, nascent adhesions) | Immunofluorescence staining for focal adhesion markers (e.g., paxillin, vinculin) followed by image analysis |
| Size of Focal Adhesions | Potential initial increase in small focal complexes, with possible changes in mature focal adhesions over time | Image analysis of immunofluorescence images |
| Total Focal Adhesion Area per Cell | Increase | Sum of all focal adhesion areas per cell, quantified from images |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for F-actin and Vinculin
Objective: To visualize changes in the actin cytoskeleton and focal adhesions in response to this compound treatment.
Materials:
-
Cells of interest
-
Glass coverslips
-
This compound
-
Vehicle control (e.g., DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-Vinculin
-
Secondary antibody: fluorescently-labeled anti-primary antibody
-
Fluorescently-labeled Phalloidin (for F-actin)
-
DAPI (for nuclear counterstain)
-
Mounting medium
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control for the appropriate duration.
-
Gently wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour.
-
Incubate with the primary anti-vinculin antibody diluted in 1% BSA at 4°C overnight.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and fluorescently-labeled phalloidin diluted in 1% BSA for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope.
Protocol 2: Cell Adhesion Assay
Objective: To quantify the effect of this compound on cell adhesion to an extracellular matrix protein.
Materials:
-
96-well tissue culture plates
-
Extracellular matrix protein (e.g., fibronectin, collagen)
-
1% BSA in PBS
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Serum-free cell culture medium
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
10% Acetic Acid
Procedure:
-
Coat the wells of a 96-well plate with the desired extracellular matrix protein overnight at 4°C.
-
Wash the wells three times with PBS.
-
Block non-specific binding by incubating with 1% BSA for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
Harvest cells and resuspend them in serum-free medium containing either this compound or vehicle control.
-
Seed 1 x 10^5 cells per well and incubate for 1-2 hours at 37°C.
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Fix the remaining adherent cells with 4% PFA for 15 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Wash the wells extensively with water to remove excess stain.
-
Solubilize the stain by adding 10% acetic acid to each well.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
Signaling Pathways and Workflows
Caption: Signaling pathway of this compound leading to changes in cell morphology and adhesion.
References
- 1. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ML 323 | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Rho- and Rac-dependent Assembly of Focal Adhesion Complexes and Actin Filaments in Permeabilized Fibroblasts: An Essential Role for Ezrin/Radixin/Moesin Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Rac and Cdc42 by Integrins Mediates Cell Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. researchgate.net [researchgate.net]
- 9. ML323, a USP1 inhibitor triggers cell cycle arrest, apoptosis and autophagy in esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete ML-323 Washout in Recovery Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete washout of ML-323 in recovery experiments. Adherence to a thorough washout protocol is critical for accurate interpretation of data when studying the reversal of its biological effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is complete washout important?
Q2: What are the physicochemical properties of this compound that might affect its washout?
This compound has favorable in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including good kinetic solubility.[5] However, its lipophilicity, as indicated by its LogD value, suggests it may have a tendency to partition into cellular membranes and bind non-specifically to proteins or plasticware.[5][6] This potential for non-specific binding can make complete removal from the cell culture system more challenging.
Q3: How many washes are required for complete this compound washout?
The optimal number of washes can vary depending on the cell type, this compound concentration used, and the experimental setup. A general starting point is to perform at least three serial washes. However, for potent, nanomolar inhibitors like this compound, more extensive washing (e.g., 4-5 times) may be necessary to ensure complete removal. The effectiveness of the washout protocol should be validated for your specific experimental conditions.
Q4: Can residual this compound be toxic to cells in a recovery experiment?
While this compound is used to potentiate the cytotoxicity of DNA-damaging agents like cisplatin, its intrinsic toxicity at working concentrations in many cell lines is relatively low.[1][2] The primary concern with incomplete washout is not acute toxicity, but rather the lingering inhibitory effect on USP1-UAF1, which would prevent a true "recovery" of the biological pathway being studied.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete reversal of phenotype after washout. | Residual this compound due to insufficient washing. | Increase the number of washes (e.g., from 3 to 5). Increase the volume of wash media. Increase the incubation time between washes to allow for dissociation of bound this compound. |
| Non-specific binding of this compound to cells or culture plates. | Pre-treat culture plates with a blocking agent like bovine serum albumin (BSA) if compatible with your cell type. Include a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) in the wash buffer to help disrupt hydrophobic interactions.[7] | |
| The observed phenotype is not fully reversible. | Consider the possibility that the biological changes induced by this compound treatment are not immediately or fully reversible within the timeframe of your experiment. Perform a time-course recovery experiment to assess the kinetics of reversal. | |
| High variability in recovery experiment results. | Inconsistent washout procedure between samples. | Standardize the washout protocol across all experiments. Ensure consistent timing, volumes, and handling for each wash step. Use a multichannel pipette for simultaneous washing of multiple wells where possible. |
| Cell stress or loss during the washing steps. | Handle cells gently during aspiration and addition of media to avoid detachment. Use pre-warmed media for all wash steps to minimize temperature shock. | |
| Suspected presence of residual this compound. | Inefficient removal from the local cellular environment. | Validate the washout procedure using a functional assay or an analytical method like LC-MS/MS (see detailed protocols below). |
Experimental Protocols
Protocol 1: Optimized Washout Procedure for this compound
This protocol is a recommended starting point and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Pre-warmed, complete cell culture medium (without this compound)
-
Phosphate-buffered saline (PBS), sterile
-
Micropipettes and sterile tips
Procedure:
-
Initial Aspiration: Carefully aspirate the this compound-containing medium from the cell culture vessel (e.g., 96-well plate, 6-well plate, or flask). To minimize cell disturbance, aspirate from the side of the well or dish.
-
First Wash: Gently add a volume of pre-warmed, drug-free medium equal to or greater than the original culture volume. For example, for a 6-well plate with 2 mL of culture medium, add at least 2 mL of fresh medium for the wash.
-
Incubation (Optional but Recommended): Incubate the cells with the wash medium for 5-10 minutes at 37°C. This allows for the diffusion of this compound from the cells and non-specific binding sites into the fresh medium.
-
Aspirate and Repeat: Aspirate the wash medium. Repeat steps 2 and 3 for a total of 3-5 washes.
-
Final Wash with PBS (Optional): For experiments where residual serum components from the wash medium might interfere, a final rinse with pre-warmed sterile PBS can be performed.
-
Addition of Recovery Medium: After the final wash, add the appropriate volume of fresh, pre-warmed complete medium for the recovery period of your experiment.
Protocol 2: Validation of this compound Washout by Functional Assay
This assay indirectly assesses the presence of residual this compound by testing the effect of the final wash supernatant on naive cells.
Procedure:
-
Perform the optimized washout procedure (Protocol 1) on cells treated with this compound and on vehicle-treated control cells.
-
Collect the supernatant from the final wash of both the this compound-treated and vehicle-treated cells.
-
Seed a new plate of naive (previously untreated) cells at the desired density.
-
Treat the naive cells with:
-
The final wash supernatant from the this compound-treated cells.
-
The final wash supernatant from the vehicle-treated cells (negative control).
-
A known, low concentration of this compound (positive control).
-
Fresh medium (untreated control).
-
-
Incubate the naive cells for a period sufficient to observe a known effect of this compound (e.g., 24-48 hours).
-
Assess a relevant downstream marker of USP1-UAF1 inhibition, such as the level of monoubiquitinated PCNA (Ub-PCNA) by Western blot.[2]
-
Interpretation: If the supernatant from the this compound washout plate does not induce an increase in Ub-PCNA levels compared to the supernatant from the vehicle control plate, the washout is considered effective.
Protocol 3: Validation of this compound Washout by LC-MS/MS (Advanced)
For a quantitative assessment of residual this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed. This requires specialized equipment and expertise.
Sample Preparation:
-
After the final wash step in Protocol 1, lyse the cells in a suitable buffer.
-
Perform a protein precipitation step by adding 2 volumes of ice-cold acetonitrile to the cell lysate.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
A detailed protocol for LC-MS/MS method development is beyond the scope of this guide. However, a general approach would involve:
-
Using a C18 reverse-phase column.
-
A mobile phase gradient of water and acetonitrile with 0.1% formic acid.
-
Tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode to detect and quantify this compound based on its specific precursor and product ion masses.
-
Generation of a standard curve with known concentrations of this compound to quantify the amount in the cell lysate.
-
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Mechanism of Action | Reversible, allosteric inhibitor of USP1-UAF1 | [3][4] |
| IC₅₀ | 76 nM (in a Ub-Rho assay) | [1][4] |
| Kinetic Solubility | Good | [5] |
| LogD | Favorable for bioavailability | [5] |
| Caco-2 Permeability | Good | [5] |
Visualizations
Caption: Experimental workflow for this compound washout and recovery.
Caption: Simplified signaling pathway showing this compound inhibition of USP1-UAF1.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ML 323 | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Lipophilicity & Solubility - Creative Bioarray [dda.creative-bioarray.com]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
Technical Support Center: ML-323 and Fluorescence-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ML-323 in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, reversible, and selective small-molecule inhibitor of the ubiquitin-specific protease 1 (USP1)/USP1-associated factor 1 (UAF1) deubiquitinase complex.[1][2][3][4] It functions by binding to a cryptic site on USP1, leading to allosteric inhibition of its deubiquitinase activity.[5][6][7][8] This inhibition prevents the removal of ubiquitin from target proteins involved in DNA damage response pathways, such as FANCD2 and PCNA.[1][2][9]
Q2: Does this compound exhibit intrinsic fluorescence (autofluorescence)?
Published studies have indicated that this compound does not show significant autofluorescent properties in ubiquitin-rhodamine assays at concentrations up to 100 μM.[7] The ubiquitin-rhodamine assay utilizes an excitation wavelength of 480 nm and an emission wavelength of 540 nm.[2] However, it is crucial to determine if this compound exhibits fluorescence at the specific excitation and emission wavelengths used in your particular assay.
Q3: Can this compound interfere with my fluorescence-based assay?
While direct autofluorescence may be low in some contexts, interference can still occur through other mechanisms such as:
-
Spectral overlap: If this compound has any absorbance or fluorescence that overlaps with the excitation or emission spectra of your fluorescent probe.
-
Fluorescence quenching: this compound could potentially decrease the fluorescence signal of your probe through quenching mechanisms.
-
Assay artifacts: The compound may interact with other components of your assay, leading to altered fluorescence readings.
Q4: What are the typical working concentrations for this compound?
The IC50 of this compound for USP1/UAF1 inhibition is in the nanomolar range (e.g., 76 nM in a ubiquitin-rhodamine assay).[1][4][10] In cellular assays, concentrations ranging from the low micromolar to 30 µM have been used to observe effects on PCNA and FANCD2 ubiquitination.[2][9] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
Issue 1: Unexpected decrease in fluorescence signal.
Possible Cause:
-
Fluorescence Quenching: this compound may be quenching the fluorescence of your probe.
-
Biological Effect: The inhibitory action of this compound on USP1/UAF1 could be leading to a genuine biological effect that results in a decreased fluorescent signal in your assay.
Troubleshooting Steps:
-
Control Experiment (Compound-Fluorophore Interaction):
-
Perform a cell-free experiment by mixing your fluorescent probe with this compound at the working concentration in your assay buffer.
-
Measure the fluorescence. A decrease in signal compared to the probe alone suggests direct quenching.
-
-
Vary this compound Concentration:
-
Run your assay with a concentration range of this compound. If the signal decrease is dose-dependent, it could be due to either quenching or a specific biological effect.
-
-
Use a Structurally Unrelated USP1 Inhibitor:
-
If available, test a different USP1 inhibitor with a distinct chemical structure. If you observe a similar biological effect without the fluorescence decrease, it strengthens the possibility of this compound-specific quenching.
-
Issue 2: Unexpected increase in fluorescence signal or high background.
Possible Cause:
-
Autofluorescence: this compound might be autofluorescent at the specific wavelengths you are using, even if it is not observed in the rhodamine-based assay.
-
Contamination: The this compound stock solution or the assay medium could be contaminated with a fluorescent substance.
Troubleshooting Steps:
-
Measure this compound Autofluorescence:
-
Prepare a sample containing only your assay buffer and this compound at the highest concentration you plan to use.
-
Measure the fluorescence using the same filter set or wavelength settings as your main experiment. A significant signal indicates autofluorescence.
-
-
Spectral Scan:
-
If your plate reader has the capability, perform an excitation and emission scan of this compound in your assay buffer to identify its spectral properties. This will help in selecting appropriate fluorophores and filters to minimize interference.
-
-
Check for Contamination:
-
Prepare fresh assay media and a new stock solution of this compound.
-
Test the background fluorescence of all individual components of your assay.
-
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| This compound IC50 | 76 nM | Ubiquitin-Rhodamine Assay | [1][4][10] |
| 174 nM | K63-linked diubiquitin gel-based assay | [10] | |
| 820 nM | Monoubiquitinated PCNA (Ub-PCNA) gel-based assay | [10] | |
| This compound Ki | 68 nM | Free enzyme | [9][10] |
| Autofluorescence | No significant autofluorescence | Up to 100 µM in ubiquitin-rhodamine assay (Ex: 480 nm, Em: 540 nm) | [7] |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (the same buffer used in your fluorescence-based assay)
-
Microplate reader with fluorescence detection capabilities
-
Black, clear-bottom microplates suitable for fluorescence measurements
-
-
Method:
-
Prepare a serial dilution of this compound in your assay buffer to cover the range of concentrations used in your experiments (e.g., 0.1 µM to 100 µM).
-
Include a "buffer only" control and a "DMSO vehicle" control (at the highest concentration used to dilute this compound).
-
Pipette the solutions into the wells of the microplate.
-
Set the microplate reader to the excitation and emission wavelengths used for your experimental fluorophore.
-
Measure the fluorescence intensity of each well.
-
Subtract the fluorescence of the "buffer only" and "DMSO vehicle" controls from the this compound samples to determine the net fluorescence of the compound.
-
Protocol 2: Evaluating Fluorescence Quenching by this compound
-
Materials:
-
This compound stock solution
-
Your fluorescent probe/dye at its working concentration
-
Assay buffer
-
Microplate reader
-
-
Method:
-
Prepare a solution of your fluorescent probe in the assay buffer at its final experimental concentration.
-
Prepare a series of solutions containing your fluorescent probe (at its final concentration) and varying concentrations of this compound (from 0 µM up to the highest concentration you plan to use).
-
Include a control with the fluorescent probe and the highest concentration of the vehicle (e.g., DMSO).
-
Pipette the solutions into the microplate.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for your probe.
-
Compare the fluorescence of the samples containing this compound to the sample with the probe alone to determine if there is a concentration-dependent decrease in signal.
-
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: this compound inhibits the USP1/UAF1 complex.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. USP1-UAF1 Inhibitor, ML323 | Sigma-Aldrich [sigmaaldrich.com]
- 5. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Validating ML-323 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the cellular target engagement of ML-323, a selective inhibitor of Ubiquitin-Specific Protease 1 (USP1). Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its cellular target?
A1: this compound is a small molecule inhibitor that selectively targets the USP1-UAF1 deubiquitinase complex.[1][2][3] It functions through an allosteric mechanism, meaning it binds to a site on the enzyme distinct from the active site to modulate its activity.[4]
Q2: What is the mechanism of action of this compound in cells?
A2: this compound inhibits the deubiquitinase activity of the USP1-UAF1 complex. This leads to an accumulation of monoubiquitinated forms of downstream substrates, primarily Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2).[1][2][5] These proteins are key components of the DNA damage response pathways.[5][6][7]
Q3: How can I confirm that this compound is engaging its target in my cell line?
A3: Target engagement can be confirmed by observing the downstream effects of USP1 inhibition. The most common method is to measure the increase in monoubiquitinated PCNA (ub-PCNA) levels via Western blotting. Other methods like the Cellular Thermal Shift Assay (CETSA) and NanoBRET/BRET assays can provide more direct evidence of target binding.
Q4: What is a typical effective concentration range for this compound in cell-based assays?
A4: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. However, published data suggests that an increase in ub-PCNA can be observed at concentrations starting from 5 µM, with significant effects often seen in the 10-30 µM range for treatments lasting 3-6 hours.[5] For longer-term assays like colony formation, lower concentrations may be effective.[8]
Q5: Is this compound a reversible or irreversible inhibitor?
A5: this compound is a reversible inhibitor of the USP1-UAF1 complex.[2][3][4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various assays.
Table 1: In Vitro Inhibition of USP1-UAF1 by this compound
| Assay Type | Substrate | IC50 | Ki (nM) | K'i (nM) |
| Ubiquitin-Rhodamine (Ub-Rho) | Ubiquitin-Rhodamine 110 | 76 nM[3][9][10] | 68[9] | 183[9] |
| Gel-based di-ubiquitin | K63-linked di-ubiquitin | 174 nM[9][10] | - | - |
| Gel-based Ub-PCNA | Monoubiquitinated PCNA | 820 nM[9][10] | - | - |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Effect | Concentration | Treatment Time |
| H596 (NSCLC) | Western Blot | Increased ub-PCNA | Starting at 5 µM[5] | 3-6 hours[5] |
| HEK293T | Western Blot | Increased ub-PCNA & ub-FANCD2 | 30 µM[11] | Not Specified |
| HCT116 | Western Blot | Dose-dependent increase in ub-PCNA | Up to 30 µM[11] | Not Specified |
Signaling Pathway
The following diagram illustrates the simplified signaling pathway affected by this compound.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP1 | Insilico Medicine [insilico.com]
- 7. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ubpbio.com [ubpbio.com]
- 11. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: ML-323 and Genomic Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving the USP1 inhibitor, ML-323. The focus is on the potential for this compound to be associated with secondary mutations and the development of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective, reversible allosteric inhibitor of the Ubiquitin-Specific Protease 1 (USP1) and its complex with USP1-Associated Factor 1 (UAF1).[1][2][3] USP1 is a deubiquitinase enzyme that plays a critical role in DNA damage response pathways.[1] Specifically, it removes ubiquitin from two key proteins: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[1][2] By inhibiting USP1, this compound leads to the accumulation of monoubiquitinated PCNA and FANCD2, which in turn disrupts DNA repair processes, including the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS).[1][4]
Q2: Does this compound directly cause secondary mutations?
A2: Currently, there is no direct evidence from standard genotoxicity assays (e.g., Ames test, HPRT assay) to suggest that this compound is mutagenic on its own. Its mechanism of action is not based on direct interaction with DNA. Instead, this compound inhibits a key component of the DNA repair machinery.
Q3: How could this compound contribute to the accumulation of secondary mutations?
A3: While not directly mutagenic, this compound's inhibition of DNA repair pathways can indirectly lead to an increased mutation rate if cells are exposed to DNA damaging agents. By compromising the cell's ability to accurately repair DNA lesions, pre-existing or newly induced mutations from other sources (e.g., UV radiation, chemotherapy agents like cisplatin) may not be corrected, leading to their fixation in the genome during subsequent rounds of DNA replication.[1][4] This is a critical consideration for in vivo studies or combination therapies.
Q4: What is the potential for developing resistance to this compound?
A4: As with many targeted therapies, the development of resistance to USP1 inhibitors, including this compound, is a possibility. While specific mutations conferring resistance to this compound have not been extensively documented in published literature, potential mechanisms could include:
-
Mutations in the USP1 gene: Alterations in the this compound binding site on USP1 could prevent the inhibitor from effectively binding and inhibiting the enzyme.[5]
-
Upregulation of USP1 expression: An increase in the amount of USP1 protein could overcome the inhibitory effect of this compound.
-
Alterations in downstream pathways: Changes in other proteins involved in the DNA damage response could bypass the need for USP1 activity.
-
Drug efflux pumps: Increased expression of membrane transporters that pump this compound out of the cell could reduce its intracellular concentration.
Q5: How can I assess the potential of this compound to induce mutations in my experimental system?
A5: To assess the mutagenic potential of this compound, you can perform standard in vitro mutagenesis assays. The HPRT (hypoxanthine-guanine phosphoribosyltransferase) assay is a common method used to detect gene mutations in mammalian cells. This assay can be conducted with this compound alone and in combination with a known mutagen (e.g., cisplatin) to evaluate both its direct mutagenic potential and its effect on the mutagenicity of other agents. A detailed protocol is provided in the "Experimental Protocols" section.
Troubleshooting Guides
Problem 1: I am not observing the expected sensitization of my cancer cell line to cisplatin after this compound treatment.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Troubleshooting: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. The effective concentration can vary between cell types.
-
-
Possible Cause 2: Cell line intrinsic resistance.
-
Troubleshooting: Your cell line may have pre-existing resistance mechanisms. Consider using a different cell line known to be sensitive to DNA repair inhibitors. You can also investigate the baseline expression levels of USP1 and other DNA repair proteins in your cell line.
-
-
Possible Cause 3: Incorrect timing of drug administration.
-
Troubleshooting: The timing of this compound and cisplatin administration can be critical. Experiment with different co-treatment and pre-treatment schedules to find the most effective combination.
-
Problem 2: I suspect my cell line has developed resistance to this compound after long-term culture.
-
Possible Cause: Acquisition of resistance mutations.
-
Troubleshooting:
-
Confirm Resistance: Perform a dose-response assay to compare the IC50 of this compound in the suspected resistant cell line to the parental cell line.
-
Sequence USP1: Extract genomic DNA from both the resistant and parental cell lines and sequence the USP1 gene to identify any potential mutations in the coding region.
-
Whole-Exome or Whole-Genome Sequencing: For a more comprehensive analysis, consider performing whole-exome or whole-genome sequencing to identify mutations in other genes that may contribute to resistance.
-
Functional Assays: Investigate potential mechanisms of resistance by performing functional assays, such as measuring the activity of drug efflux pumps or assessing the expression levels of proteins in the DNA damage response pathway. A protocol for generating and characterizing resistant cell lines is provided below.
-
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Target | IC50 (nM) | Reference |
| Biochemical Assay | USP1/UAF1 | 76 | [6] |
| Cell-based Assay (H596) | USP1/UAF1 | >10,000 (alone) | [1] |
Table 2: Combination Effect of this compound with Cisplatin in H596 Cells
| Assay Type | Combination Ratio (Cisplatin:this compound) | Effect | Reference |
| CCK Assay | 1:1, 1:4 | Synergistic Interaction | [1] |
| Colony Formation Assay | 1:1, 1:4 | Synergistic Interaction | [1] |
Experimental Protocols
Protocol 1: Assessing the Mutagenic Potential of this compound using the HPRT Assay
This protocol is a guideline and should be optimized for your specific cell line and laboratory conditions.
1. Cell Culture and Preparation: a. Culture your chosen mammalian cell line (e.g., CHO, V79) in appropriate media. b. Ensure cells are in the exponential growth phase before treatment.
2. Treatment: a. Seed cells at a density that will allow for several population doublings during the expression period. b. Treat cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known mutagen like ethyl methanesulfonate - EMS). c. To assess the co-mutagenic potential, treat cells with a fixed concentration of a DNA damaging agent (e.g., cisplatin) in combination with a range of this compound concentrations. d. Incubate for a defined period (e.g., 24 hours).
3. Expression Period: a. After treatment, wash the cells to remove the compounds. b. Culture the cells in non-selective medium for a period sufficient to allow for the expression of the HPRT mutant phenotype (typically 6-8 days). This allows for the depletion of existing HPRT protein in newly mutated cells.
4. Mutant Selection: a. Plate a known number of cells in a medium containing a selective agent, 6-thioguanine (6-TG). Only cells with a mutation in the HPRT gene will survive and form colonies. b. Plate a smaller number of cells in a non-selective medium to determine the cloning efficiency.
5. Colony Staining and Counting: a. After a suitable incubation period (e.g., 10-14 days), fix and stain the colonies. b. Count the number of colonies on both selective and non-selective plates.
6. Calculation of Mutant Frequency: a. Calculate the mutation frequency as the number of 6-TG resistant colonies divided by the total number of viable cells plated, corrected for cloning efficiency.
Protocol 2: Generation and Characterization of this compound Resistant Cell Lines
1. Generation of Resistant Cell Lines: a. Start with a parental cell line that is sensitive to this compound. b. Treat the cells with a low concentration of this compound (e.g., the IC20). c. Once the cells have recovered and are proliferating, gradually increase the concentration of this compound in a stepwise manner. d. At each step, allow the cells to adapt and resume normal growth before increasing the concentration again. This process can take several months. e. Cryopreserve cells at various stages of resistance development.
2. Characterization of Resistant Phenotype: a. Determine the IC50: Perform a dose-response assay to quantify the level of resistance in the newly generated cell line compared to the parental line. b. Stability of Resistance: Culture the resistant cells in the absence of this compound for several passages and then re-determine the IC50 to see if the resistance is stable.
3. Investigation of Resistance Mechanisms: a. Genomic Analysis: i. Sanger Sequencing: Sequence the coding region of the USP1 gene to identify point mutations. ii. Next-Generation Sequencing (NGS): Perform whole-exome or whole-genome sequencing to identify mutations in other genes that could contribute to resistance. b. Gene Expression Analysis: i. qRT-PCR: Measure the mRNA expression levels of USP1 and genes encoding drug efflux pumps (e.g., ABCB1, ABCG2). ii. Western Blot: Analyze the protein expression levels of USP1 and other proteins in the DNA damage response pathway. c. Functional Assays: i. Efflux Pump Activity: Use fluorescent substrates of efflux pumps to determine if their activity is increased in the resistant cells. ii. DNA Repair Capacity: Assess the ability of the resistant cells to repair DNA damage using assays like the comet assay or by measuring the formation and resolution of γH2AX foci.
Mandatory Visualizations
Caption: USP1 signaling pathway in DNA repair.
Caption: Experimental workflow for HPRT mutagenesis assay.
Caption: Workflow for generating resistant cell lines.
References
- 1. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ML 323 | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]
- 4. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Validation & Comparative
A Head-to-Head Comparison of USP1 Inhibitors: ML-323 vs. KSQ-4279
In the landscape of targeted cancer therapy, the inhibition of Ubiquitin-Specific Protease 1 (USP1) has emerged as a promising strategy, particularly for cancers with deficiencies in DNA damage repair pathways. This guide provides a detailed comparison of two key USP1 inhibitors: the well-established tool compound ML-323 and the clinical candidate KSQ-4279. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two molecules.
At a Glance: Key Quantitative Data
A summary of the key performance metrics for this compound and KSQ-4279 is presented below, offering a clear comparison of their potency and selectivity.
| Parameter | This compound | KSQ-4279 | Reference |
| Potency (IC50) | 76 nM (in a Ub-Rho assay) | 2 nM (affinity) | [1][2][3] |
| Selectivity | Selective for USP1; shows some off-target inhibition of USP12 and USP46 at higher concentrations. | Exquisite selectivity for USP1, even at concentrations 10,000 times its IC50. | [4][5] |
| Binding Mechanism | Reversible, allosteric inhibitor binding to a cryptic pocket. | Reversible, binds to the same cryptic site as this compound via an induced-fit mechanism. | [3][6] |
| Effect on USP1 Stability | Drives a substantial increase in the thermal stability of the USP fold of USP1. | Also drives a substantial increase in the thermal stability of the USP fold of USP1. | [4][7][8][9] |
Delving into the Mechanism of Action
Both this compound and KSQ-4279 inhibit USP1 activity by binding to a cryptic, allosteric site located between the palm and thumb subdomains of the USP fold.[4][10] This binding is not at the active site but induces conformational changes that ultimately inhibit the enzyme's deubiquitinating function.[10][11] Cryo-electron microscopy (cryo-EM) has revealed that both compounds occupy a hydrophobic tunnel within USP1.[4][7][8][9]
While they share a binding pocket, the specifics of their interaction with USP1 differ subtly. KSQ-4279 binding results in a slightly more native-like conformation of the USP1 fold compared to this compound.[9] For instance, KSQ-4279 perturbs a β-turn near the catalytic aspartates to a lesser extent than this compound.[4][5][12] These minor structural differences may account for the superior selectivity of KSQ-4279.[9] Specifically, KSQ-4279's methoxyl group would clash with residues in the homologous regions of USP12 and USP46, providing a potential explanation for its higher selectivity.[9]
Biochemical assays have demonstrated that KSQ-4279 more effectively disrupts the deubiquitination of the FANCI-FANCD2 complex on DNA compared to this compound.[4][5][9] This is a critical function of USP1 in the Fanconi Anemia pathway, a key DNA repair process.[13][14]
The USP1 Signaling Pathway and Inhibition
USP1 plays a crucial role in regulating DNA damage response pathways, primarily through the deubiquitination of two key substrates: Proliferating Cell Nuclear Antigen (PCNA) and the FANCI-FANCD2 complex.[13][15][16][17] The inhibition of USP1 by molecules like this compound and KSQ-4279 leads to the accumulation of ubiquitinated forms of these substrates, thereby disrupting downstream signaling and repair processes.
Caption: USP1 deubiquitinates FANCI-FANCD2 and PCNA, reversing their roles in DNA repair.
Experimental Protocols
The characterization and comparison of this compound and KSQ-4279 rely on a suite of biochemical and biophysical assays. Below are the methodologies for key experiments cited in the comparison.
Deubiquitinase (DUB) Profiling Assay
This assay is used to determine the selectivity of the inhibitors against a panel of DUBs.
-
Principle: The activity of various DUB enzymes is monitored using a fluorogenic substrate, such as ubiquitin-rhodamine 110. Inhibition of the enzyme results in a decreased fluorescent signal.
-
Protocol:
-
A panel of purified DUB enzymes is prepared.
-
Each enzyme is incubated with the ubiquitin-rhodamine 110 substrate in the presence of either the test compound (this compound or KSQ-4279) at various concentrations or a vehicle control (DMSO).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The fluorescence intensity is measured using a plate reader.
-
The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to the control.
-
IC50 values are determined by fitting the dose-response data to a suitable equation.
-
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique used to determine the high-resolution three-dimensional structure of proteins and protein-ligand complexes.
-
Principle: The protein-inhibitor complex is rapidly frozen in a thin layer of vitreous ice. A transmission electron microscope is then used to acquire a large number of images of the frozen particles from different orientations. These images are then computationally processed to reconstruct a 3D model of the complex.
-
Workflow:
Caption: Workflow for determining the structure of USP1 in complex with an inhibitor using Cryo-EM.
Thermal Shift Assay (TSA)
TSA is used to assess the effect of ligand binding on the thermal stability of a protein.
-
Principle: The stability of a protein is measured by monitoring its unfolding as a function of temperature. The binding of a ligand, such as an inhibitor, often stabilizes the protein, leading to an increase in its melting temperature (Tm).
-
Protocol:
-
The purified USP1 protein is mixed with a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.
-
The protein-dye mixture is prepared with either the inhibitor (this compound or KSQ-4279) or a vehicle control.
-
The samples are heated in a real-time PCR instrument, and the fluorescence is measured at incremental temperature increases.
-
The melting temperature (Tm) is determined as the midpoint of the unfolding transition.
-
An increase in Tm in the presence of the inhibitor indicates binding and stabilization.
-
Clinical Significance and Future Directions
While this compound has been a valuable research tool for elucidating the function of USP1, KSQ-4279 represents a significant step towards clinical application.[18] As a potent and highly selective inhibitor, KSQ-4279 is currently undergoing clinical testing.[18][19] A particularly promising therapeutic strategy is the combination of USP1 inhibitors with PARP inhibitors, especially in tumors that have developed resistance to PARP inhibitor monotherapy.[18] The rationale is that inhibiting USP1 can re-sensitize these tumors to PARP inhibition by exacerbating DNA damage and replication stress.[18]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 15. USP1 | Insilico Medicine [insilico.com]
- 16. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. KSQ-4279 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A Comparative Guide to USP1 Inhibitors: ML-323 vs. Pimozide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ML-323 and pimozide as inhibitors of Ubiquitin-Specific Protease 1 (USP1). This document summarizes key performance data, details experimental methodologies, and visualizes the relevant biological pathways to inform inhibitor selection and experimental design.
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR) by regulating the ubiquitination status of key proteins such as PCNA and FANCD2.[1][2] Its involvement in DNA repair pathways, including the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways, has made it an attractive target for cancer therapy, particularly in combination with DNA-damaging agents.[1][3][4] This guide focuses on a comparative analysis of two known USP1 inhibitors: this compound, a potent and selective small molecule, and pimozide, an antipsychotic drug also found to inhibit USP1.
Performance Comparison: this compound vs. Pimozide
This compound is a highly potent and selective inhibitor of the USP1-UAF1 complex, demonstrating nanomolar efficacy in biochemical assays.[2][5] In contrast, pimozide, while exhibiting USP1 inhibitory activity, is a less selective compound, primarily known for its function as a dopamine receptor antagonist.[6][7] The following table summarizes the available quantitative data for a direct comparison of their inhibitory activity.
| Compound | Biochemical Assay IC50 (µM) vs. USP1/UAF1 | Notes |
| This compound | 0.076[8] | Highly selective against other deubiquitinating enzymes.[9] |
| Pimozide | 5[6] | Known to have other biological targets, including dopamine receptors.[7] |
Mechanism of Action
Both this compound and pimozide are reported to be reversible, allosteric inhibitors of the USP1/UAF1 complex.[6][10] They do not bind to the active site of the enzyme but rather to a cryptic site, inducing conformational changes that lead to inhibition of its deubiquitinase activity.[10] This inhibition leads to the accumulation of ubiquitinated PCNA and FANCD2, which can disrupt DNA repair and sensitize cancer cells to chemotherapy.[6]
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors function, the following diagrams illustrate the USP1 signaling pathway in DNA damage repair and a typical experimental workflow for evaluating USP1 inhibitors.
Caption: USP1-UAF1 signaling in DNA damage response.
Caption: Workflow for evaluating USP1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of USP1 inhibitors.
USP1 Inhibition Assay (Ubiquitin-Rhodamine)
This biochemical assay measures the enzymatic activity of USP1 by monitoring the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant human USP1/UAF1 complex
-
Ubiquitin-Rhodamine 110 substrate
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compounds (this compound, pimozide) dissolved in DMSO
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a defined amount of USP1/UAF1 enzyme to each well of the assay plate.
-
Add the diluted test compounds to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Ubiquitin-Rhodamine 110 substrate to each well.
-
Monitor the increase in fluorescence intensity over time using a plate reader (excitation/emission wavelengths typically around 485/535 nm for Rhodamine 110).
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.[11][12]
Cell Viability Assay (MTT Assay)
This cell-based assay assesses the effect of the inhibitors on cell proliferation and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., H596, U2OS)
-
Complete cell culture medium
-
Test compounds (this compound, pimozide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or pimozide for a specified duration (e.g., 48-72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During the incubation, viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT into an insoluble purple formazan.
-
Remove the culture medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[13][14]
Conclusion
This compound stands out as a highly potent and selective tool compound for studying the biological functions of USP1.[2][9] Its nanomolar efficacy and high selectivity make it a preferred choice for targeted USP1 inhibition in both in vitro and in vivo studies. Pimozide, while a validated USP1 inhibitor, exhibits lower potency and a broader target profile, which should be taken into consideration when interpreting experimental results.[6] The choice between these inhibitors will depend on the specific requirements of the study, with this compound being more suitable for experiments demanding high target specificity. This guide provides the foundational data and methodologies to assist researchers in making an informed decision for their studies on USP1.
References
- 1. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses. | Semantic Scholar [semanticscholar.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Table 4, Comparison of ML323 to previously identified USP1 inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
ML-323: A Comparative Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of ML-323, a potent and selective inhibitor of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) deubiquitinase complex. The performance of this compound is objectively compared with other known USP1 inhibitors, supported by experimental data to inform research and drug development decisions.
Comparative Selectivity of USP1 Inhibitors
This compound exhibits a highly selective inhibition profile for the USP1/UAF1 complex. The following table summarizes its inhibitory potency and compares it with other notable USP1 inhibitors.
| Compound | Target | IC50 (nM) | Assay Type | Other Notable Inhibited Targets (Concentration) |
| This compound | USP1/UAF1 | 76 | Ubiquitin-Rhodamine | - USP12 and USP46 (at concentrations 100x higher than USP1 IC50)[1][2][3] - No significant inhibition against a panel of 451 kinases at 10 µM[4][5] - No significant activity against 18 other DUBs and 70 unrelated proteases[5][6] |
| 174 | Gel-based (K63-linked diubiquitin) | |||
| 820 | Gel-based (monoubiquitinated PCNA) | |||
| KSQ-4279 | USP1/UAF1 | - | Ubiquitin-Rhodamine | Retains high selectivity for USP1 even at concentrations up to 10,000 times its IC50[1][2][3] |
| GW7647 | USP1/UAF1 | - | - | Known to have off-target pharmacology[4] |
| Pimozide | USP1/UAF1 | - | - | Known to have off-target pharmacology[4] |
| C527 | USP1/UAF1 | - | - | USP12/46 (IC50 = 5.97 µM), USP5 (IC50 = 1.65 µM), UCL-H3 (IC50 = 2.18 µM)[4] |
Experimental Protocols
1. Ubiquitin-Rhodamine 110 Assay (for IC50 determination of this compound against USP1/UAF1) [4][7]
-
Principle: This fluorometric assay monitors the enzymatic activity of the USP1/UAF1 complex. The enzyme cleaves the ubiquitin from the ubiquitin-rhodamine 110 substrate, releasing the fluorophore and causing an increase in fluorescence intensity.
-
Methodology:
-
The USP1/UAF1 enzyme (1 nM) was incubated with varying concentrations of this compound in an assay buffer (50 mM HEPES pH 7.8, 0.5 mM EDTA, 100 mM NaCl, 1 mM TCEP, 0.1 mg/mL BSA, and 0.01% Tween-20).
-
The mixture was incubated for 15 minutes to reach equilibrium.
-
The enzymatic reaction was initiated by the addition of 150 nM of the ubiquitin-rhodamine 110 substrate.
-
The change in fluorescence intensity was measured over a 5-minute period.
-
The percentage of inhibition was calculated by normalizing the data against no-inhibitor and no-enzyme controls.
-
IC50 values were determined by fitting the percent inhibition data to a sigmoidal dose-response curve using a four-parameter Hill equation.
-
2. KINOMEscan™ Profiling (for off-target kinase selectivity) [4]
-
Principle: This is a competitive binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.
-
Methodology:
-
This compound was tested at a concentration of 10 µM against a panel of 451 kinases.
-
The assay measures the amount of kinase that is able to bind to an immobilized ligand in the presence of the test compound.
-
The results are reported as the percentage of the kinase that is inhibited from binding to the ligand.
-
3. DUBprofiler™ Assay (for comparative selectivity against other deubiquitinases) [1][2][3]
-
Principle: This is a fluorescence-based assay used to determine the selectivity of inhibitors against a panel of deubiquitinase enzymes.
-
Methodology:
-
This compound and KSQ-4279 were screened against a panel of nearly 50 different deubiquitinase enzymes.
-
The assay was conducted at various inhibitor concentrations (e.g., 0.01 µM).
-
The remaining enzymatic activity in the presence of the inhibitor was measured and compared to a DMSO control to determine the percentage of inhibition.
-
USP1 Signaling Pathway in DNA Damage Response
USP1, in complex with UAF1, plays a critical role in the DNA damage response by deubiquitinating two key proteins: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2).[4][8] This deubiquitination event is crucial for regulating DNA repair pathways such as translesion synthesis and the Fanconi anemia pathway. Inhibition of USP1/UAF1 by this compound leads to the accumulation of monoubiquitinated PCNA and FANCD2, thereby impairing these DNA repair processes and sensitizing cancer cells to DNA damaging agents like cisplatin.[5][9][10]
Caption: USP1/UAF1 signaling in DNA damage repair and its inhibition by this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe ML323 | Chemical Probes Portal [chemicalprobes.org]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of ML-323 and G9332
A comprehensive guide for researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a detailed comparative analysis of two chemical compounds, ML-323 and G9332, with a focus on their biochemical properties, mechanisms of action, and available experimental data. Our objective is to present a clear, data-driven comparison to aid researchers and drug development professionals in their evaluation of these molecules.
Important Note: While extensive information is available for the well-characterized USP1/UAF1 inhibitor this compound, a thorough search of publicly available scientific literature and chemical databases did not yield any specific information for a compound designated "G9332." It is possible that G9332 is an internal development name not yet disclosed publicly, a typographical error, or a compound with limited to no published research.
Consequently, this guide will provide a comprehensive overview of this compound, including its mechanism of action, quantitative data from various assays, and detailed experimental protocols. This information is intended to serve as a valuable resource for researchers interested in USP1 inhibition. Should information on G9332 become publicly available, this guide will be updated to include a direct comparative analysis.
This compound: A Potent and Selective USP1/UAF1 Inhibitor
This compound is a well-documented small molecule inhibitor of the Ubiquitin-Specific Protease 1 (USP1) and its partner protein, USP1-Associated Factor 1 (UAF1) complex.[1][2][3][4] This complex plays a critical role in DNA damage repair pathways, including the Fanconi anemia pathway and translesion synthesis, by deubiquitinating key substrates such as FANCD2 and PCNA.[1] Inhibition of USP1/UAF1 by this compound leads to the accumulation of ubiquitinated FANCD2 and PCNA, thereby disrupting these DNA repair processes and sensitizing cancer cells to DNA-damaging agents like cisplatin.[1][3][5]
Mechanism of Action
This compound acts as a reversible and allosteric inhibitor of the USP1/UAF1 complex.[3][4] It binds to a cryptic site on USP1, distinct from the active site, inducing conformational changes that disrupt the enzyme's catalytic activity.[6] This allosteric inhibition mechanism contributes to its high selectivity for USP1/UAF1 over other deubiquitinating enzymes (DUBs).[5]
The following diagram illustrates the signaling pathway affected by this compound:
Caption: Signaling pathway of USP1/UAF1 and the inhibitory action of this compound.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Substrate | IC50 (nM) | Ki (nM) | Notes |
| Ubiquitin-Rhodamine Assay | Ub-Rho | 76[2][3][4] | 68[3] | A common high-throughput screening assay for DUBs. |
| Gel-based Assay | K63-linked diubiquitin | 174[3] | - | An orthogonal assay confirming inhibitory activity. |
| Gel-based Assay | Monoubiquitinated PCNA | 820[3] | - | Demonstrates activity against a key physiological substrate. |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Effect |
| H596 (Non-small cell lung cancer) | Cisplatin Combination | Potentiates cytotoxicity of cisplatin[1][5] |
| U2OS (Osteosarcoma) | Cisplatin Combination | Potentiates cytotoxicity of cisplatin[5] |
| HEK293T, H596 | Western Blot | Increases endogenous monoubiquitination of PCNA and FANCD2[1] |
| MHCC97H, SK-Hep-1 (Hepatocellular carcinoma) | Western Blot | Down-regulates USP1 and WDR48 protein expression[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of this compound.
USP1/UAF1 Inhibition Assay (Ubiquitin-Rhodamine)
This high-throughput screening assay monitors the activity of the USP1/UAF1 complex using a fluorogenic substrate, ubiquitin-rhodamine 110.
Workflow:
Caption: High-throughput screening workflow for USP1/UAF1 inhibitors.
Detailed Steps:
-
A quantitative high-throughput screen is performed in a 1,536-well plate format with a 4 µL reaction volume.[2]
-
Compounds to be tested, such as this compound, are added to the wells at various concentrations.[2]
-
The USP1/UAF1 enzyme complex is added to each well.
-
The reaction is initiated by the addition of the ubiquitin-rhodamine 110 substrate.[2]
-
The plate is incubated, and the fluorescence generated from the cleavage of the substrate is measured to determine the level of USP1/UAF1 inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the direct binding of a compound to its target protein in a cellular context.
Workflow:
Caption: Experimental workflow for the Cellular Thermal Shift Assay.
Detailed Steps:
-
Intact cells are treated with the compound of interest (e.g., this compound) or a vehicle control (e.g., DMSO).
-
The cells are lysed, and the lysates are divided into aliquots and heated to different temperatures.
-
The heated lysates are centrifuged to separate the soluble protein fraction from the aggregated, precipitated proteins.
-
The amount of soluble USP1 in the supernatant is quantified by Western blotting. An increase in the melting temperature of USP1 in the presence of this compound indicates direct binding.
Colony Formation Assay
This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.
Detailed Steps:
-
Cells (e.g., H596) are seeded at a low density in 6-well plates and allowed to attach overnight.[2]
-
The cells are then treated with this compound alone or in combination with another agent (e.g., cisplatin) at various concentrations.[2]
-
After a defined treatment period (e.g., 48 hours), the drug-containing medium is replaced with fresh growth medium.[2]
-
The cells are incubated for an additional 5-10 days to allow for colony formation.[2]
-
The colonies are then fixed with methanol and stained with crystal violet.[2]
-
Colonies containing more than 50 cells are counted to determine the effect of the treatment on cell survival and proliferation.[2]
Conclusion on this compound
This compound is a potent, selective, and well-characterized inhibitor of the USP1/UAF1 deubiquitinase complex. Its ability to potentiate the effects of DNA-damaging agents like cisplatin makes it a valuable tool for cancer research and a potential candidate for further therapeutic development.[1][5] The available data demonstrates its activity in both biochemical and cellular assays, providing a solid foundation for its use in studying the roles of USP1 in DNA repair and cancer biology.
As noted previously, a comparative analysis with G9332 is not possible at this time due to the lack of publicly available information on this compound. Researchers are encouraged to consult scientific literature and chemical databases for any future updates on G9332.
References
- 1. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP1 | Insilico Medicine [insilico.com]
- 3. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. michiganmedicine.org [michiganmedicine.org]
Cross-Validation of ML-323's Pharmacological Effects with USP1 Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the small molecule inhibitor ML-323 and genetic models targeting its primary substrate, Ubiquitin-Specific Peptidase 1 (USP1). The objective is to cross-validate the on-target effects of this compound by comparing its cellular and phenotypic outcomes with those observed through genetic knockdown or knockout of USP1. This validation is crucial for confirming the mechanism of action and ensuring the specificity of this compound as a therapeutic agent.
Introduction to this compound and USP1
This compound is a potent, reversible, and highly selective small-molecule inhibitor of the USP1-UAF1 deubiquitinase complex, with an IC50 of 76 nM.[1][2] USP1 is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR) by regulating the ubiquitination status of key proteins.[3][4][5] Specifically, the USP1-UAF1 complex removes monoubiquitin from Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2).[3][4] This action is crucial for the regulation of DNA translesion synthesis (TLS) and the Fanconi Anemia (FA) pathway, both of which allow cells to tolerate and repair DNA damage.[6] By inhibiting USP1, this compound prevents the deubiquitination of these substrates, leading to their accumulation in a monoubiquitinated state and subsequently disrupting these DNA repair pathways.[4] This disruption sensitizes cancer cells to DNA-damaging agents like cisplatin.[4][6]
Comparative Analysis: Pharmacological vs. Genetic Inhibition
Cross-validation involves comparing the phenotypic effects of a drug with the effects of genetically silencing its target. A high degree of concordance suggests that the drug's effects are primarily driven by the inhibition of its intended target. In this context, the effects of this compound are compared with those of USP1 gene silencing (e.g., using siRNA or shRNA).
Studies have shown a strong correlation between the cellular outcomes of this compound treatment and USP1 genetic knockdown. For instance, both methods result in the inhibition of cancer cell proliferation and induce cell cycle arrest.[7][8] This alignment validates that this compound's primary mode of action is through the specific inhibition of USP1.
Quantitative Data Summary
The following table summarizes the comparative effects of this compound treatment and genetic USP1 inhibition on various cellular processes, as documented in preclinical studies.
| Phenotypic Outcome | This compound Treatment | USP1 Genetic Inhibition (siRNA/shRNA) | Concordance | References |
| Target Substrate | Increased monoubiquitination of PCNA and FANCD2.[4] | Increased monoubiquitination of PCNA and FANCD2. | High | [4] |
| Cell Proliferation | Suppresses proliferation in ovarian, colorectal, and osteosarcoma cancer cells.[7][9][10] | Inhibits proliferation in ovarian and colorectal cancer cells.[3][7] | High | [3][7][9][10] |
| Cell Cycle | Induces cell cycle arrest at the S-phase or G0/G1 phase.[7][8][11] | Induces cell cycle arrest.[7] | High | [7][8][11] |
| DNA Damage Sensitivity | Potentiates cytotoxicity of cisplatin and UV radiation.[1][4][6] | Reverses cisplatin resistance.[4] | High | [1][4][6] |
| Apoptosis | Induces apoptosis in esophageal squamous cell carcinoma cells.[11] | Reduced anti-apoptotic protein expression.[3] | High | [3][11] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental designs is essential for understanding the cross-validation logic.
Caption: The USP1-UAF1 signaling pathway in DNA damage response and its inhibition by this compound.
Caption: Experimental workflow for cross-validating this compound effects with USP1 genetic models.
Experimental Protocols
Below are detailed methodologies for key experiments used in the characterization and validation of this compound.
This protocol determines the direct inhibitory activity of this compound on the USP1-UAF1 complex.
-
Principle: Measures the enzymatic activity of USP1-UAF1 using a fluorogenic substrate, ubiquitin-rhodamine 110 (Ub-Rho). Cleavage of the substrate by the enzyme releases free rhodamine, which fluoresces.
-
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.8), 100 mM NaCl, 0.5 mM EDTA, 1 mM TCEP, 0.1 mg/mL BSA, 0.01% Tween-20.
-
Enzyme: Recombinant human USP1-UAF1 complex (1 nM final concentration).
-
Substrate: Ubiquitin-rhodamine 110 (150 nM final concentration).
-
Inhibitor: this compound dissolved in DMSO, tested across a range of concentrations.
-
-
Procedure:
-
Dispense this compound at various concentrations into a 1,536-well assay plate.
-
Add the USP1-UAF1 enzyme solution to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the Ub-Rho substrate solution.
-
Immediately measure the kinetic increase in fluorescence using a plate reader (e.g., ViewLux imager) with a 480 nm excitation and 540 nm emission filter set.
-
Calculate the rate of reaction and normalize the data against no-inhibitor (100% activity) and no-enzyme (0% activity) controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter Hill equation.[4]
-
This protocol assesses the effect of this compound on the ubiquitination of its cellular targets, PCNA and FANCD2.
-
Principle: Western blotting is used to detect the increase in the monoubiquitinated forms of PCNA and FANCD2 in cells treated with this compound.
-
Procedure:
-
Seed cells (e.g., HEK293T or H596) and allow them to attach overnight.
-
Treat cells with this compound (e.g., 30 µM), a DNA-damaging agent (e.g., 100 µM cisplatin), or a combination of both for a specified period (e.g., 6 hours).[4] Use DMSO as a vehicle control.
-
Harvest the cells, wash with PBS, and lyse them in a suitable lysis buffer containing protease and deubiquitinase inhibitors.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for PCNA or FANCD2.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the percentage of monoubiquitinated protein.[4]
-
This assay evaluates the long-term effect of this compound on cell survival and potentiation of cytotoxicity.
-
Principle: Measures the ability of single cells to proliferate and form colonies after treatment, indicating clonogenic survival.
-
Procedure:
-
Seed cells at a low density (e.g., 300–500 cells per well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, cisplatin, or a combination of both. Include a DMSO vehicle control.
-
After a 48-hour treatment period, replace the drug-containing medium with fresh growth medium.
-
Incubate the plates for an additional 5-10 days to allow for colony formation.
-
Fix the colonies with methanol and stain them with 0.5% crystal violet.
-
Count the number of colonies containing more than 50 cells.
-
Calculate the surviving fraction for each treatment condition relative to the control and generate dose-response curves.[1]
-
Conclusion
The extensive concordance between the phenotypic outcomes of this compound treatment and genetic silencing of USP1 provides strong evidence that this compound exerts its biological effects through the on-target inhibition of the USP1-UAF1 deubiquitinase complex. This cross-validation is a cornerstone in the preclinical assessment of this compound, confirming its mechanism of action and supporting its development as a selective therapeutic agent for cancers reliant on specific DNA damage response pathways. The methodologies and data presented here offer a robust framework for researchers to evaluate USP1 inhibitors and other targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | ML323 suppresses the progression of ovarian cancer via regulating USP1-mediated cell cycle [frontiersin.org]
- 8. ML323 suppresses the progression of ovarian cancer via regulating USP1-mediated cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ejmo.org [ejmo.org]
- 10. researchgate.net [researchgate.net]
- 11. ML323, a USP1 inhibitor triggers cell cycle arrest, apoptosis and autophagy in esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural Showdown: ML-323 vs. KSQ-4279 in USP1 Inhibition
A detailed comparative guide to the binding mechanisms and biochemical profiles of two key USP1 inhibitors for researchers in oncology and DNA damage response.
Ubiquitin-Specific Protease 1 (USP1) has emerged as a critical regulator in DNA repair pathways, making it a compelling target for cancer therapeutics. By deubiquitinating key proteins like PCNA and FANCD2, the USP1-UAF1 complex governs the Fanconi Anemia (FA) and translesion synthesis (TLS) pathways.[1] Inhibition of USP1 can thus potentiate the efficacy of DNA-damaging agents and overcome resistance mechanisms in various cancers.[2] This guide provides a detailed structural and quantitative comparison of two prominent USP1 inhibitors: the well-established tool compound ML-323 and the clinical candidate KSQ-4279.
At a Glance: Quantitative Comparison
Both this compound and KSQ-4279 are potent, reversible, allosteric inhibitors of the USP1-UAF1 complex.[3][4] However, KSQ-4279 demonstrates significantly higher affinity and selectivity. The following table summarizes their key biochemical parameters.
| Parameter | This compound | KSQ-4279 | Assay Type |
| IC₅₀ | 76 nM | - | Ubiquitin-Rhodamine |
| 174 nM | - | Gel-based (di-Ub) | |
| 820 nM | - | Gel-based (Ub-PCNA) | |
| Binding Affinity (Kd/Ki) | Ki = 68 nM; K'i = 183 nM | 2 nM | Enzyme Inhibition |
| Inhibition Constants | - | Kic = 6.9 nM | Mixed Linear Inhibition |
| - | Kiu = 2.3 nM | Mixed Linear Inhibition |
Data sourced from multiple studies using various assay formats.[3][4][5][6]
Structural Insights: A Shared Pocket with Subtle Differences
Cryo-electron microscopy (cryo-EM) studies have revealed that both this compound and KSQ-4279 share an unusual and remarkable mechanism of action.[3][7] They bind to a cryptic, allosteric pocket within the hydrophobic core of USP1, a site that is not present in the unbound, or apo, state of the enzyme.[7][8] This binding occurs through an "induced-fit" mechanism, where the inhibitor's presence forces a significant conformational change in the protein, displacing a segment of the USP1 fold.[3][8]
This cryptic binding site is situated between the "palm" and "thumb" subdomains of USP1.[7] The binding of either inhibitor triggers subtle rearrangements in the enzyme's active site, leading to the disruption of the catalytic machinery and subsequent inhibition of deubiquitination.[7][9]
While their binding mode is similar, there are subtle distinctions in how each molecule interacts with the protein, which likely accounts for their differing potency and selectivity profiles.[7] KSQ-4279 is reported to be exquisitely selective for USP1, showing no significant inhibition against a large panel of other deubiquitinases even at high concentrations.[10] In contrast, this compound can inhibit USP12 and USP46, two close homologs of USP1, at higher concentrations.[10][11] These differences may be attributed to specific substitutions on the inhibitor molecules, which lead to minor variations in the perturbation of surrounding residues within the binding pocket.[7] For instance, the methoxyl group on KSQ-4279 perturbs residue F101, an interaction not observed with this compound.[9]
Signaling Pathway and Inhibition Mechanism
The USP1-UAF1 complex is a key regulator of DNA repair. It removes monoubiquitin from FANCD2 and PCNA, acting as a "reset" switch in the Fanconi Anemia and Translesion Synthesis pathways, respectively. Inhibition of USP1 locks these substrates in their ubiquitinated state, disrupting the DNA damage response.
Caption: USP1-UAF1 signaling in DNA repair and point of inhibition.
Experimental Protocols
Biochemical Inhibition Assay (Ubiquitin-Rhodamine)
This protocol outlines a typical fluorogenic assay to determine the inhibitory potential of compounds against USP1-UAF1. The principle relies on a quenched ubiquitin-rhodamine 110 (Ub-Rho) substrate. Cleavage by USP1 releases the rhodamine fluorophore, resulting in a measurable increase in fluorescence.
Caption: Experimental workflow for a USP1 biochemical inhibition assay.
Detailed Steps:
-
Reagent Preparation :
-
Prepare an assay buffer (e.g., 50 mM HEPES pH 7.8, 0.1 mg/ml BSA, 0.5 mM EDTA, 1 mM DTT).[5]
-
Dilute the purified recombinant USP1-UAF1 complex to the desired final concentration (e.g., 150 nM) in the assay buffer.[5]
-
Prepare serial dilutions of this compound, KSQ-4279, or a control compound in 100% DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is constant and low (e.g., <1%).
-
Dilute the Ubiquitin-Rhodamine 110 substrate to its final working concentration in the assay buffer.
-
-
Assay Plate Setup :
-
In a 96-well or 384-well black plate, add the diluted inhibitor solutions. Include wells with buffer and DMSO as a "no inhibition" positive control.
-
Add the diluted USP1-UAF1 enzyme solution to all wells except for a "no enzyme" negative control.
-
Incubate the enzyme-inhibitor mixture at room temperature for approximately 30 minutes to allow for binding.
-
-
Reaction and Measurement :
-
Initiate the deubiquitination reaction by adding the Ub-Rho substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader capable of excitation at ~485 nm and emission detection at ~535 nm.[12]
-
Monitor the increase in fluorescence in a kinetic mode at room temperature for 30-60 minutes.
-
-
Data Analysis :
-
Determine the initial velocity (rate) of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cryo-Electron Microscopy (Cryo-EM) of USP1-Inhibitor Complex
This protocol provides a general overview for the structural determination of USP1 in complex with an inhibitor.
-
Complex Assembly :
-
To achieve a particle size amenable to cryo-EM, the USP1-UAF1 complex is typically assembled with its substrate, such as the FANCI-FANCD2 heterodimer. A catalytically inactive USP1 mutant (e.g., C90S) is used to trap the complex in a stable state.[13][14]
-
The individual purified proteins (USP1C90S, UAF1, FANCI, FANCD2Ub) are mixed in an appropriate molar ratio.[13]
-
The inhibitor (this compound or KSQ-4279) is added in excess to the assembled complex and incubated to ensure binding.
-
-
Grid Preparation :
-
A small volume (e.g., 3-4 µL) of the final complex solution is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).
-
The grid is blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane using a vitrification apparatus (e.g., a Vitrobot).
-
-
Data Collection :
-
Grids are screened for ice quality and particle distribution using a transmission electron microscope (TEM), such as a JEOL JEM-F200 or a Titan Krios.[13]
-
High-resolution data is collected on a high-end TEM equipped with a direct electron detector. Automated data collection software is used to acquire thousands of movies of the particle-containing areas.
-
-
Image Processing and 3D Reconstruction :
-
The raw movie frames are corrected for motion and summed.
-
Individual particle images are picked from the micrographs.
-
Particles are subjected to 2D classification to remove poor-quality images and group similar views.
-
An initial 3D model (ab initio reconstruction) is generated, followed by multiple rounds of 3D classification and refinement to achieve a high-resolution map.
-
Focused refinement on the USP1-inhibitor portion of the complex may be necessary to improve the local resolution.[14]
-
-
Model Building and Analysis :
-
An atomic model of the USP1-inhibitor complex is built into the final cryo-EM density map.
-
The model is refined and validated, allowing for a detailed analysis of the binding interface and the conformational changes induced by the inhibitor.[13]
-
References
- 1. USP1 in regulation of DNA repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. amsbio.com [amsbio.com]
- 13. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site | bioRxiv [biorxiv.org]
Differential Efficacy of ML-323 Across Diverse Cancer Subtypes: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the USP1 inhibitor ML-323's performance across various cancer subtypes. The following sections detail the compound's mechanism of action, its differential effects supported by experimental data, and a comparison with an alternative USP1 inhibitor.
This compound is a potent and selective small-molecule inhibitor of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) deubiquitinase complex.[1][2][3] By allosterically inhibiting USP1, this compound disrupts key DNA damage response (DDR) pathways, including the Fanconi Anemia (FA) pathway and translesion synthesis (TLS), leading to increased monoubiquitination of PCNA and FANCD2.[1][3][4][5] This mechanism of action makes this compound a promising therapeutic agent, particularly in cancers with inherent DNA repair deficiencies or those resistant to conventional DNA-damaging agents.
Comparative Efficacy of this compound in Various Cancer Subtypes
The cytotoxic and anti-proliferative effects of this compound vary across different cancer cell lines. The following table summarizes the quantitative data on this compound's activity in several cancer subtypes.
| Cancer Subtype | Cell Line | Assay Type | Efficacy Metric | Value | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | H596 | Colony-Forming Assay | EC50 (this compound alone) | > 10 µM | [5] |
| H596 | Colony-Forming Assay | EC50 (Cisplatin alone) | 486 nM | [5] | |
| H596 | Combination Therapy | Potentiates Cisplatin cytotoxicity | - | [5] | |
| Osteosarcoma | U2OS | Not Specified | Potentiates Cisplatin cytotoxicity | - | [1][2] |
| In vivo (Xenograft) | Tumor Growth Inhibition | Dose-dependent suppression | 5 and 10 mg/Kg | [6] | |
| Ovarian Cancer | OVACR8, EFO21 | Proliferation Assay | Significant inhibition | - | [7] |
| Colorectal Cancer (CRC) | HCT116, RKO, SW480, SW620 | Immunoblotting | USP1 downregulation | 200 nM | [8] |
| Renal Cell Carcinoma (RCC) | ACHN | Immunoblotting | Upregulation of DR5, Downregulation of survivin | - | [9] |
| Hepatocellular Carcinoma | SK-Hep-1 | Immunoblotting | Upregulation of DR5, Downregulation of survivin | - | [9] |
| Esophageal Squamous Cell Carcinoma (ESCC) | Not Specified | Cell Viability/Colony Formation | Impeded cell viability and colony formation | - | [10] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by modulating several critical signaling pathways. Its primary target, USP1, is a deubiquitinase that removes ubiquitin from proteins involved in DNA repair and cell cycle regulation.
In some cancer cells, this compound has been shown to downregulate the anti-apoptotic protein survivin and upregulate the pro-apoptotic death receptor 5 (DR5) by decreasing miR-216a-5p expression.[9] In esophageal squamous cell carcinoma, this compound treatment leads to G0/G1 cell cycle arrest.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.
Colony-Forming Assay
This assay assesses the ability of a single cell to grow into a colony.
-
Cell Seeding: Seed cells at a density of 300–500 cells per well in six-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound alone, a cytotoxic agent (e.g., Cisplatin) alone, or a combination of both. A DMSO-treated group serves as a control.
-
Incubation: After a 48-hour treatment period, replace the medium with fresh growth medium.
-
Colony Formation: Incubate the plates for an additional 5-10 days to allow for colony formation.
-
Staining and Quantification: Fix the colonies with methanol and stain with 0.5% crystal violet. Count colonies consisting of more than 50 cells. The number of colonies is determined from triplicate plates.[1]
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
-
Tumor Implantation: Subcutaneously inject cancer cells into the flanks of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment: Randomize mice into treatment groups and administer this compound (e.g., 5 and 10 mg/kg) or a vehicle control via intraperitoneal injection every two days for a specified period (e.g., three weeks).[6]
-
Monitoring: Measure tumor volume and mouse weight regularly.
-
Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and perform further analysis such as immunohistochemistry or western blotting to assess the levels of relevant biomarkers.[6]
Comparison with an Alternative USP1 Inhibitor: KSQ-4279
This compound is a well-established tool compound for studying USP1 inhibition. More recently, KSQ-4279 has emerged as a clinical-stage USP1 inhibitor.
| Feature | This compound | KSQ-4279 (RO7623066) | Reference |
| Mechanism of Action | Allosteric inhibitor binding to a cryptic site between the palm and thumb subdomains of USP1. | Binds to the same cryptic site as this compound, causing subtle differences in protein structure disruption. | [11][12][13] |
| Selectivity | Highly selective for USP1, but shows some off-target inhibition of USP12 and USP46 at higher concentrations. | Exquisitely selective for USP1, even at concentrations 10,000 times its IC50 value. | [13] |
| Clinical Development | Preclinical tool compound. | In Phase 1 clinical trials for the treatment of solid tumors. | [11][13] |
Both inhibitors function by binding to a cryptic pocket in USP1, leading to an induced-fit mechanism of inhibition.[13] However, KSQ-4279 demonstrates superior selectivity compared to this compound.
Conclusion
This compound is a valuable research tool for investigating the therapeutic potential of USP1 inhibition. Its efficacy varies across different cancer subtypes, highlighting the importance of biomarker-driven patient selection for potential clinical applications of USP1 inhibitors. While this compound potentiates the effects of DNA-damaging agents like cisplatin, newer compounds such as KSQ-4279 exhibit improved selectivity and are currently undergoing clinical evaluation. Further research is warranted to fully elucidate the predictive biomarkers for sensitivity to USP1 inhibition and to optimize combination therapy strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | ML323 suppresses the progression of ovarian cancer via regulating USP1-mediated cell cycle [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ML323, a USP1 inhibitor triggers cell cycle arrest, apoptosis and autophagy in esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 12. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Validating ML-323's On-Target Effects: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the on-target effects of ML-323, a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1). A central focus is placed on the use of rescue experiments, a critical tool for demonstrating that the observed cellular effects of a compound are indeed due to its interaction with the intended target. We will compare this compound with other USP1 inhibitors and provide detailed experimental protocols and supporting data to aid in the design and interpretation of on-target validation studies.
Introduction to this compound and On-Target Validation
This compound is a small molecule inhibitor that targets the USP1-UAF1 deubiquitinase complex, a key regulator of DNA damage response pathways.[1][2] It allosterically inhibits USP1, leading to the accumulation of monoubiquitinated FANCD2 and PCNA, which are critical for DNA repair.[3] This mechanism of action makes this compound a promising candidate for cancer therapy, particularly in combination with DNA-damaging agents like cisplatin.[2]
This guide will detail the use of shRNA-mediated knockdown of USP1 as a rescue strategy to validate the on-target effects of this compound.
Comparison of USP1 Inhibitors
To provide a comprehensive overview, we compare this compound with two other compounds targeting USP1: KSQ-4279, a clinical-stage inhibitor, and Pimozide, an earlier, less specific inhibitor.
| Feature | This compound | KSQ-4279 | Pimozide |
| Target | USP1-UAF1 deubiquitinase complex | USP1-UAF1 deubiquitinase complex | USP1 (among other off-targets) |
| Mechanism of Action | Allosteric inhibitor | Allosteric inhibitor | Not fully characterized for USP1 |
| Selectivity | High selectivity for USP1 | High selectivity for USP1 | Known to have multiple off-target effects |
| Stage of Development | Preclinical tool compound | Clinical trials | Repurposed drug with known off-targets |
| On-Target Validation | Validated using USP1 shRNA rescue experiments | On-target effects validated in preclinical studies | Off-target effects complicate on-target validation |
Validating this compound's On-Target Effects with Rescue Experiments: A Case Study
A key study by Liang et al. (2014) demonstrated the on-target activity of this compound by utilizing a rescue experiment involving shRNA-mediated knockdown of USP1 in H596 non-small cell lung cancer cells. While the specific quantitative data from the colony formation assay in the rescue experiment is not detailed in the primary publication, the study conclusively reported that the depletion of USP1 "nullified the effect of this compound." This indicates that in the absence of its target, this compound was no longer able to potentiate the cytotoxic effects of cisplatin.
Below is a representative table illustrating the expected outcome of such a rescue experiment, based on the qualitative description in the literature.
| Treatment Group | Cell Viability (% of Control) | Interpretation |
| Control shRNA | ||
| DMSO | 100% | Baseline cell viability |
| Cisplatin | 50% | Cisplatin-induced cytotoxicity |
| This compound | 95% | This compound alone has minimal toxicity |
| Cisplatin + this compound | 20% | This compound potentiates cisplatin cytotoxicity |
| USP1 shRNA | ||
| DMSO | 98% | USP1 knockdown has minimal effect on viability |
| Cisplatin | 52% | Cisplatin cytotoxicity is independent of USP1 status in this context |
| This compound | 96% | This compound has no significant effect in the absence of its target |
| Cisplatin + this compound | 48% | Rescue Effect: this compound no longer potentiates cisplatin cytotoxicity in the absence of USP1 |
Experimental Protocols
shRNA-Mediated Knockdown of USP1
This protocol outlines the steps for generating stable cell lines with reduced USP1 expression using short hairpin RNA (shRNA).
Materials:
-
H596 cells (or other suitable cancer cell line)
-
Lentiviral vectors containing shRNA targeting USP1 and a non-targeting control shRNA
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Puromycin (or other selection antibiotic corresponding to the shRNA vector)
-
Polybrene
-
Complete cell culture medium
-
Western blotting reagents
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA vector (USP1-targeting or control) and packaging plasmids using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Harvest the lentiviral supernatant and filter through a 0.45 µm filter.
-
-
Transduction of Target Cells:
-
Seed H596 cells in 6-well plates.
-
The next day, infect the cells with the lentiviral supernatant in the presence of polybrene (8 µg/mL).
-
Incubate for 24 hours.
-
-
Selection of Stable Knockdown Cells:
-
Replace the medium with fresh medium containing the appropriate concentration of puromycin to select for transduced cells.
-
Continue selection for 7-10 days, replacing the medium with fresh puromycin-containing medium every 2-3 days, until non-transduced control cells are eliminated.
-
-
Validation of Knockdown:
-
Confirm the reduction of USP1 protein expression in the stable cell lines by Western blotting.
-
Colony Formation Assay for On-Target Validation
This assay assesses the long-term proliferative capacity of cells after treatment and is used to quantify the "rescue" effect.[4]
Materials:
-
Control shRNA and USP1 shRNA stable cell lines
-
This compound
-
Cisplatin
-
Complete cell culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Cell Seeding:
-
Seed the control shRNA and USP1 shRNA stable cells into 6-well plates at a low density (e.g., 500 cells/well).
-
Allow cells to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with the following conditions (in triplicate):
-
Vehicle control (DMSO)
-
Cisplatin alone
-
This compound alone
-
Cisplatin in combination with this compound
-
-
Incubate the cells for the desired treatment duration (e.g., 48 hours).
-
-
Colony Growth:
-
After the treatment period, remove the drug-containing medium and replace it with fresh complete medium.
-
Allow the cells to grow for 10-14 days, until visible colonies are formed.
-
-
Staining and Quantification:
-
Wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically containing >50 cells) in each well.
-
Calculate the plating efficiency and survival fraction for each treatment group relative to the vehicle control.
-
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the context of these experiments, the following diagrams illustrate the USP1 signaling pathway and the experimental workflow for the rescue experiment.
Caption: USP1 Signaling Pathway in DNA Damage Response.
Caption: Experimental Workflow for a Rescue Experiment.
Conclusion
Validating the on-target effects of a compound is a cornerstone of rigorous drug discovery. Rescue experiments, such as the shRNA-mediated knockdown of USP1 to confirm the on-target activity of this compound, provide compelling evidence of target engagement in a cellular context. This guide has provided a framework for understanding and implementing such experiments, offering a comparison with other USP1 inhibitors and detailed protocols. By employing these methodologies, researchers can confidently establish the mechanism of action of their compounds and advance the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. graphviz.org [graphviz.org]
- 4. Silencing of the IKKε gene by siRNA inhibits invasiveness and growth of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of USP1 Inhibitors: ML-323 vs. KSQ-4279
In the landscape of targeted cancer therapy, inhibitors of Ubiquitin-Specific Protease 1 (USP1) have emerged as a promising strategy, particularly for tumors with deficiencies in DNA damage repair pathways. This guide provides a detailed comparison of the in vivo efficacy of two key USP1 inhibitors: the well-established tool compound ML-323 and the clinical-stage candidate KSQ-4279. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and experimental nuances of these molecules.
Mechanism of Action: Targeting the DNA Damage Response
Both this compound and KSQ-4279 exert their anticancer effects by inhibiting USP1, a deubiquitinase that plays a critical role in the DNA damage response (DDR).[1][2] USP1, in complex with its cofactor UAF1, deubiquitinates key proteins such as PCNA and FANCD2, which are integral to the Fanconi Anemia (FA) and translesion synthesis (TLS) pathways.[1][3][4] By inhibiting USP1, both compounds prevent the removal of ubiquitin from these substrates, leading to their accumulation and subsequently inducing cell cycle arrest, DNA damage, and apoptosis, particularly in cancer cells with pre-existing DNA repair defects like BRCA mutations.[1]
Biochemical and structural studies have revealed that both this compound and KSQ-4279 bind to the same cryptic site on USP1.[4][5][6] However, KSQ-4279 is reported to disrupt the protein structure in subtly different ways, which may contribute to its increased selectivity compared to this compound.[4][7] KSQ-4279 demonstrates high selectivity for USP1 over other USP family members, a characteristic that is often desirable for clinical candidates to minimize off-target effects.[8][9]
In Vivo Efficacy: A Head-to-Head Look
While direct comparative in vivo studies are not extensively published, data from separate preclinical investigations provide insights into the potency of each inhibitor.
KSQ-4279:
KSQ-4279 has demonstrated significant dose-dependent tumor growth inhibition as a monotherapy in patient-derived xenograft (PDX) models of ovarian cancer. In one study, oral administration of KSQ-4279 at 100 mg/kg and 300 mg/kg resulted in 102% and 105% tumor growth inhibition, respectively, compared to the control group.[1] Furthermore, KSQ-4279 has shown potent synergy when combined with PARP inhibitors, such as olaparib, leading to durable tumor regressions in ovarian and triple-negative breast cancer (TNBC) PDX models, even in settings where PARP inhibitors alone only achieved partial tumor control.[1][9][10] Preliminary safety data suggests that KSQ-4279 is well-tolerated both as a single agent and in combination with olaparib.[1] KSQ-4279 is currently in a Phase 1 clinical trial for the treatment of advanced solid tumors.[2][11][12]
This compound:
This compound has also shown noteworthy in vivo efficacy in various cancer models. In a mouse xenograft model of colorectal cancer, the combination of this compound and TRAIL, an anticancer drug, significantly reduced tumor size.[2] Another study using an osteosarcoma xenograft model demonstrated that intraperitoneal injection of this compound suppressed tumor growth in a dose-dependent manner (at 5 and 10 mg/kg).[13] this compound has also been shown to potentiate the cytotoxicity of cisplatin in non-small cell lung cancer cells.[14]
Quantitative Data Summary
| Parameter | This compound | KSQ-4279 |
| Target | USP1/UAF1 deubiquitinase complex | USP1 |
| Binding Site | Cryptic site on USP1 | Same cryptic site on USP1 as this compound |
| In Vitro IC50 | 76 nM (against USP1/UAF1)[3][15] | 11 +/- 3 nM[8] |
| In Vivo Model (Monotherapy) | Osteosarcoma xenograft[13] | Ovarian cancer PDX model |
| Dosing (Monotherapy) | 5 and 10 mg/kg, intraperitoneal injection, every 2 days[13] | 100 and 300 mg/kg, daily oral gavage[1][8] |
| Efficacy (Monotherapy) | Dose-dependent tumor growth suppression[13] | 102% and 105% tumor growth inhibition at 100 and 300 mg/kg, respectively[1] |
| In Vivo Model (Combination) | Colorectal cancer xenograft (with TRAIL)[2] | Ovarian and TNBC PDX models (with PARP inhibitors)[1][10] |
| Efficacy (Combination) | Significant reduction in tumor size[2] | Durable tumor regressions, overcoming PARP inhibitor resistance[1][16] |
| Clinical Development Stage | Preclinical tool compound | Phase 1 Clinical Trials[2][11][12] |
Experimental Protocols
KSQ-4279 In Vivo Efficacy Study in Ovarian PDX Model:
-
Animal Model: Immunocompromised mice bearing patient-derived ovarian cancer xenografts.
-
Treatment Groups: Vehicle control, KSQ-4279 (100 mg/kg), KSQ-4279 (300 mg/kg).
-
Drug Administration: Daily oral gavage.
-
Tumor Measurement: Tumor volume was monitored regularly.
-
Efficacy Endpoint: Tumor growth inhibition calculated as the percentage change in tumor volume compared to the control group.
Reference:[1]
This compound In Vivo Efficacy Study in Osteosarcoma Xenograft Model:
-
Animal Model: Nude mice with subcutaneous xenografts of osteosarcoma cells.
-
Treatment Groups: Vehicle control, this compound (5 mg/kg), this compound (10 mg/kg).
-
Drug Administration: Intraperitoneal injection every 2 days for 3 weeks.
-
Tumor Measurement: Tumor volume and mouse weight were measured every 2 days.
-
Efficacy Endpoint: Suppression of tumor growth.
Reference:[13]
Visualizing the Molecular and Experimental Landscape
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: Signaling pathway of USP1 inhibition by this compound and KSQ-4279.
Caption: Generalized workflow for in vivo efficacy studies of USP1 inhibitors.
References
- 1. ksqtx.com [ksqtx.com]
- 2. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. | BioWorld [bioworld.com]
- 9. ksqtx.com [ksqtx.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. ascopubs.org [ascopubs.org]
- 12. vjoncology.com [vjoncology.com]
- 13. researchgate.net [researchgate.net]
- 14. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
ML-323 Versus Other DUB Inhibitors: A Comparative Guide to Specificity
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system is a critical regulator of cellular processes, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Deubiquitinating enzymes (DUBs) play a pivotal role in this system by removing ubiquitin from substrate proteins, thereby controlling their fate. The therapeutic potential of targeting DUBs has led to the development of numerous small molecule inhibitors. Among these, ML-323 has emerged as a highly potent and selective inhibitor of the USP1-UAF1 deubiquitinase complex. This guide provides an objective comparison of this compound's specificity against other notable DUB inhibitors, supported by experimental data and detailed methodologies.
Specificity Profile of DUB Inhibitors
The efficacy and safety of a DUB inhibitor are intrinsically linked to its specificity. A highly selective inhibitor, such as this compound, minimizes off-target effects, leading to a more favorable therapeutic window. The following table summarizes the inhibitory activity (IC50 values) of this compound and other DUB inhibitors against a panel of deubiquitinating enzymes.
| Inhibitor | Target DUB(s) | IC50 (nM) | Other DUBs with Significant Inhibition (>10 µM) or Notes |
| This compound | USP1-UAF1 | 76 [1][2][3] | Highly selective; little to no inhibition against a panel of 18 other DUBs, deSUMOylases, and deneddylases[4][5]. |
| PR-619 | Broad Spectrum | USP2: 7200, USP4: 3930, USP5: 8610, USP7: 6860, USP8: 4900[6] | A non-selective, reversible DUB inhibitor[7]. |
| b-AP15 | UCHL5, USP14 | 16,800 (proteasome DUB activity)[8] | Inhibits deubiquitinating activity of the 19S regulatory particle[9]. |
| P22077 | USP7, USP47 | 8600 (USP7)[10][11][12] | Weak or no inhibition against a panel of 14 other isopeptidases[10][11]. |
| WP1130 (Degrasyn) | USP9x, USP5, USP14, UCH37 | ~500-2500 (in various tumor cells)[13][14] | A partly selective DUB inhibitor[13][15]. |
Experimental Methodologies for Specificity Determination
The determination of inhibitor specificity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays cited in the comparison.
Ubiquitin-Rhodamine 110 (Ub-Rho110) Assay
This biochemical assay is a widely used method for high-throughput screening of DUB inhibitors. It relies on the cleavage of a fluorogenic substrate by the DUB enzyme.
Protocol:
-
Assay Buffer Preparation: Prepare a buffer containing 20 mM Tris-HCl (pH 8.0), 2 mM CaCl2, 2 mM β-mercaptoethanol, and 0.05% CHAPS.[16]
-
Enzyme Preparation: Dilute the DUB enzyme to the desired final concentration (e.g., 5 nM for USP2a) in the assay buffer.[16]
-
Compound Dispensing: Dispense the test compounds (e.g., 23 nL in DMSO) into a 1,536-well plate.
-
Enzyme Addition: Add the diluted DUB enzyme solution (e.g., 3 µL) to the wells containing the compounds and incubate at room temperature for 30 minutes.[16]
-
Substrate Addition: Add the Ub-Rhodamine 110 substrate solution (e.g., 3 µL of 300 nM for a final concentration of 150 nM) to initiate the reaction.[16]
-
Fluorescence Reading: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 531 nm over time.[16] The rate of increase in fluorescence is proportional to the DUB activity.
Cell-Based DUB Inhibitor Assay using Ubiquitin-VME Probe
This assay assesses the on-target effect of inhibitors in a cellular context using an activity-based probe.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T) to 80-90% confluency. Treat the cells with the test inhibitor at various concentrations for a specified time (e.g., 2 hours).[17]
-
Cell Lysis: Lyse the cells in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 250 mM sucrose, 0.5% CHAPS, 0.1% NP40, 1 mM DTT, and protease inhibitors).[18]
-
Probe Labeling: Add a fluorescently tagged ubiquitin vinyl methyl ester (e.g., TAMRA-Ub-VME) probe to the cell lysate (final concentration ~1 µM) and incubate for 30 minutes at 37°C.[18]
-
SDS-PAGE and Imaging: Terminate the reaction by adding reducing sample buffer and heating. Separate the proteins by SDS-PAGE and visualize the labeled DUBs using a fluorescence scanner. A decrease in the fluorescence of a specific DUB band in the presence of the inhibitor indicates target engagement.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for DUB Inhibition
This is a highly sensitive, bead-based immunoassay suitable for high-throughput screening in a cell lysate format.
Protocol:
-
Cell Culture and Lysis: Culture cells expressing an epitope-tagged DUB (e.g., HA-tagged USP15 in HeLa cells). Lyse the cells in a buffer containing 1% NP-40.[19]
-
Inhibitor and Probe Addition: Add the test inhibitor to the cell lysate, followed by a biotinylated, cell-permeable ubiquitin probe (e.g., Biotin-cR10-Ub-PA). Incubate to allow the probe to covalently label the active DUB.[19]
-
Bead Addition: Add AlphaLISA anti-HA acceptor beads (final concentration 10 µg/mL) and incubate for 1 hour. Then, add AlphaScreen Streptavidin donor beads (final concentration 10 µg/mL) and incubate for another hour in the dark.[15][19]
-
Signal Detection: Measure the AlphaLISA signal using a suitable plate reader. A decrease in the signal in the presence of the inhibitor indicates inhibition of the DUB's activity.
Signaling Pathway and Experimental Workflow Visualization
To further illustrate the context in which these inhibitors function and the methods used to evaluate them, the following diagrams are provided.
Caption: Simplified signaling pathway of protein ubiquitination and deubiquitination.
Caption: General workflows for biochemical and cell-based DUB inhibitor assays.
Conclusion
The data presented in this guide highlight the superior specificity of this compound for the USP1-UAF1 complex compared to other DUB inhibitors that exhibit broader activity profiles. This high selectivity is a crucial attribute for a chemical probe and a potential therapeutic agent, as it minimizes the likelihood of off-target effects and associated toxicities. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further investigate the intricate roles of DUBs in health and disease. The continued development and characterization of specific DUB inhibitors like this compound are essential for advancing our understanding of the ubiquitin system and for the development of novel therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ML 323 | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]
- 4. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP1-UAF1 Inhibitor, ML323 | 1572414-83-5 [sigmaaldrich.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A novel deubiquitinase inhibitor b-AP15 triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. lifesensors.com [lifesensors.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. AID 493170 - Ub-rhodamine 110 based assay for inhibitors Ubiquitin-specific Protease USP2a - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. lifesensors.com [lifesensors.com]
- 18. ubiqbio.com [ubiqbio.com]
- 19. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for ML-323: A Comprehensive Guide for Laboratory Personnel
For immediate release
This document provides essential safety and logistical information for the proper disposal of ML-323, a selective and potent USP1-UAF1 inhibitor used in laboratory research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Key Safety and Chemical Data
A thorough understanding of the properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C₂₃H₂₄N₆ |
| Molecular Weight | 384.48 g/mol |
| Appearance | White solid powder |
| Purity | >98% |
| Solubility | Soluble in DMSO |
| Storage | Short term (days to weeks): 0-4°C, dry and dark. Long term (months to years): -20°C.[1] |
Hazard Identification and Personal Protective Equipment (PPE)
According to the Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)
-
Causes skin irritation (Skin corrosion/irritation - Category 2)
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]
Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes:
-
Protective gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Protective clothing: A standard laboratory coat should be worn.
-
Eye/face protection: Safety glasses with side shields or goggles are required to prevent eye contact.[1]
Detailed Disposal Protocol for this compound
The following step-by-step protocol outlines the approved procedure for the disposal of this compound waste. This process is designed to minimize risk and ensure compliance with standard laboratory safety practices.
Step 1: Waste Segregation
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (gloves, etc.), must be segregated from general laboratory waste.
-
Use a dedicated, clearly labeled, and sealable hazardous waste container. The label should include "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (Harmful, Irritant).
Step 2: Preparing Solid Waste for Disposal
-
For pure, unused this compound powder, carefully transfer the material into the designated hazardous waste container. Avoid creating dust.
-
Contaminated solid materials such as gloves, weigh boats, and absorbent paper should be placed directly into the hazardous waste container.
Step 3: Preparing Liquid Waste for Disposal
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Do not mix this compound solutions with other incompatible chemical waste streams. If you are unsure about compatibility, consult your institution's Environmental Health and Safety (EHS) department.
-
Small amounts of residual this compound in containers should be rinsed with a suitable solvent (e.g., DMSO followed by ethanol), and the rinsate collected as hazardous liquid waste.
Step 4: Storage of Hazardous Waste
-
Store the sealed hazardous waste container in a designated and well-ventilated satellite accumulation area within the laboratory.
-
The storage area should be away from ignition sources and incompatible materials.
Step 5: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash. All waste must be disposed of through an approved hazardous waste management service.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: this compound Disposal Workflow Diagram.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
